molecular formula C11H22ClN B1371671 N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride CAS No. 1177316-81-2

N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Cat. No.: B1371671
CAS No.: 1177316-81-2
M. Wt: 203.75 g/mol
InChI Key: ZEFZFWVYEPKVFU-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H22ClN and its molecular weight is 203.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclopropyl-4-ethylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-9-3-5-10(6-4-9)12-11-7-8-11;/h9-12H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFZFWVYEPKVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-cyclopropyl-4-ethylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride is a substituted cycloalkylamine derivative. Its structural architecture, featuring a cyclopropyl group appended to the nitrogen atom and an ethyl substituent on the cyclohexane ring, suggests potential applications in medicinal chemistry and drug discovery. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for pharmaceutical development and biological testing. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological significance, drawing upon established chemical principles and data from analogous structures.

Chemical Identity and Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, its fundamental properties can be reliably predicted based on its structure and data from chemical suppliers.

Core Chemical Identifiers
PropertyValueSource
IUPAC Name This compound-
CAS Number 1177316-81-2[1][2]
Molecular Formula C₁₁H₂₂ClN[1][2]
Molecular Weight 203.75 g/mol [2]
Canonical SMILES CCC1CCC(CC1)NC2CC2.Cl-
Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties, which are crucial for understanding the compound's behavior in various experimental settings.

PropertyPredicted ValueSignificance in Drug Development
Melting Point Not available. Expected to be a crystalline solid with a relatively high melting point due to its ionic nature.Influences formulation, stability, and purification methods.
Boiling Point Not applicable (decomposes).-
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Critical for formulation of aqueous solutions for in vitro and in vivo studies.
pKa Estimated around 10-11 for the protonated amine.Governs the ionization state at physiological pH, impacting receptor binding and membrane permeability.
LogP Estimated around 2.5-3.5 for the free base.A key indicator of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Purification

Proposed Synthetic Pathway: Reductive Amination

The synthesis would logically proceed via the reductive amination of 4-ethylcyclohexanone with cyclopropylamine, followed by conversion to the hydrochloride salt.

Reaction Scheme:

Reductive Amination 4-ethylcyclohexanone 4-Ethylcyclohexanone intermediate Iminium Intermediate 4-ethylcyclohexanone->intermediate + cyclopropylamine Cyclopropylamine cyclopropylamine->intermediate product_base N-cyclopropyl-4-ethylcyclohexan-1-amine intermediate->product_base final_product N-cyclopropyl-4-ethylcyclohexan-1-amine HCl product_base->final_product Salt Formation reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product_base Reduction hcl HCl in ether hcl->final_product

Caption: Proposed synthesis via reductive amination.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard reductive amination procedures.[3][4]

Step 1: Imine Formation and Reduction

  • To a solution of 4-ethylcyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropylamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a preferred reagent as it is selective for the reduction of the iminium ion in the presence of the ketone and is less sensitive to acidic conditions that can be generated in situ.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base, N-cyclopropyl-4-ethylcyclohexan-1-amine.

Step 2: Purification of the Free Base

  • The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes as the eluent.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted based on the compound's structure.

¹H NMR Spectroscopy (Predicted)
  • Cyclohexane Protons: A series of broad multiplets between approximately 0.8 and 2.0 ppm.

  • Ethyl Group Protons: A triplet corresponding to the methyl group (CH₃) around 0.9 ppm and a quartet for the methylene group (CH₂) around 1.3 ppm.

  • Cyclopropyl Protons: A multiplet for the methine proton (CH) attached to the nitrogen and two multiplets for the methylene protons (CH₂) of the cyclopropyl ring, likely in the range of 0.4 to 0.8 ppm.

  • N-H Proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent. In the hydrochloride salt, this proton would be shifted downfield.

¹³C NMR Spectroscopy (Predicted)
  • Cyclohexane Carbons: Peaks in the aliphatic region, typically between 20 and 50 ppm. The carbon attached to the nitrogen would be further downfield.

  • Ethyl Group Carbons: Two peaks, one for the methyl carbon and one for the methylene carbon.

  • Cyclopropyl Carbons: Peaks for the methine and methylene carbons of the cyclopropyl ring.

Mass Spectrometry (Predicted)
  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum would show the molecular ion peak [M+H]⁺ for the free base at m/z corresponding to C₁₁H₂₂N⁺.

Potential Biological and Pharmacological Significance

The structural motifs present in this compound suggest several avenues for biological activity.

  • Cycloalkylamines in CNS-active Compounds: The cyclohexylamine scaffold is a common feature in compounds targeting the central nervous system (CNS). The ethyl group at the 4-position can influence the lipophilicity and binding interactions with receptors.

  • The N-cyclopropyl Moiety: The N-cyclopropyl group is often incorporated into drug candidates to modulate metabolic stability and receptor binding affinity. It can act as a bioisostere for other small alkyl groups and can introduce conformational rigidity.

  • Potential as a Building Block: This compound is likely a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. Its primary amine allows for a wide range of chemical modifications.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical entity.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a chemical compound with potential applications in pharmaceutical research and development. While detailed experimental data is scarce in the public domain, its chemical properties and a reliable synthetic route can be confidently inferred from established chemical principles. Its structural features suggest it may serve as a valuable building block for the synthesis of novel bioactive molecules, particularly those targeting the central nervous system. Further research is warranted to fully elucidate its chemical and biological profile.

References

  • Thoreauchem. This compound-1177316-81-2. [Link][1]

  • CAS号查询. 1177316-81-2_CAS号:1177316-81-2_N-cyclopropyl-4.... [Link][5]

  • ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link][3]

  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link][4]

Sources

A Comprehensive Technical Guide to N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride (CAS 1177316-81-2)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical overview of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride, tailored for researchers, scientists, and professionals in drug development. While publicly available data on this specific molecule is limited, this guide synthesizes foundational knowledge with predictive analysis based on its structural motifs and related chemical entities to offer practical, field-proven insights.

Compound Identity and Structural Elucidation

This compound is a substituted cycloalkylamine derivative. Its structure is characterized by a central cyclohexane ring bearing three key substituents: a primary amine at the 1-position, an ethyl group at the 4-position, and a cyclopropyl group attached to the amine nitrogen. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for research and formulation.

The presence of the N-cyclopropyl amine and the 4-ethylcyclohexane core suggests its potential as a novel scaffold in medicinal chemistry. Cyclopropylamines are known bioisosteres for larger groups and can impart unique metabolic stability and conformational rigidity, while the substituted cyclohexane ring influences lipophilicity and receptor binding geometry.

Table 1: Chemical Identity and Properties

Identifier Value Source
CAS Number 1177316-81-2 [1][2]
IUPAC Name N-cyclopropyl-4-ethylcyclohexan-1-amine;hydrochloride N/A (Inferred)
Molecular Formula C₁₁H₂₂ClN [1][2]
Molecular Weight 203.75 g/mol [1]

| Purity | Typically >95% |[2] |

Note: Some properties like IUPAC name are inferred from the structure as direct database entries are sparse. Physicochemical properties such as melting point and solubility are not publicly documented and would require experimental determination.

Proposed Synthesis and Purification Strategy

Retrosynthetic Analysis

The most direct retrosynthetic disconnection breaks the C-N bond formed between the cyclopropyl group and the cyclohexylamine core. This identifies 4-ethylcyclohexan-1-amine and cyclopropanone as key precursors. 4-ethylcyclohexan-1-amine itself can be synthesized from 4-ethylcyclohexanone. This multi-step synthesis offers a practical and scalable route using commercially available starting materials.

G Target N-cyclopropyl-4-ethylcyclohexan-1-amine (CAS 1177316-81-2) disconnection1 C-N Bond Disconnection (Reductive Amination) Target->disconnection1 precursor1 4-Ethylcyclohexan-1-amine disconnection1->precursor1 precursor2 Cyclopropanone disconnection1->precursor2 disconnection2 C=N Bond Formation (Oximation/Reduction) precursor1->disconnection2 precursor3 4-Ethylcyclohexanone disconnection2->precursor3 precursor4 Hydroxylamine / NH3 disconnection2->precursor4

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol (Proposed)

This protocol describes a two-step synthesis starting from 4-ethylcyclohexanone.

Step 1: Synthesis of 4-Ethylcyclohexan-1-amine

  • Reaction Setup: To a solution of 4-ethylcyclohexanone (1.0 eq.) in methanol, add ammonium acetate (10 eq.) and sodium cyanoborohydride (1.5 eq.) at 0 °C.

  • Reaction Execution: Stir the mixture at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Quench the reaction by slowly adding 2M HCl. Wash the aqueous layer with dichloromethane (DCM) to remove unreacted ketone. Basify the aqueous layer with 4M NaOH to pH > 12 and extract the product with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-ethylcyclohexan-1-amine, which can be used in the next step without further purification.

Step 2: Synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine and its Hydrochloride Salt

  • Reaction Setup: Dissolve 4-ethylcyclohexan-1-amine (1.0 eq.) in a suitable solvent like 1,2-dichloroethane. Add cyclopropanone (1.2 eq.) followed by sodium triacetoxyborohydride (1.5 eq.) and a catalytic amount of acetic acid.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up: Quench with saturated sodium bicarbonate solution and extract the product with DCM.

  • Purification (Free Base): Purify the crude product via flash column chromatography on silica gel to obtain the pure free base, N-cyclopropyl-4-ethylcyclohexan-1-amine.

  • Salt Formation: Dissolve the purified free base in diethyl ether or ethyl acetate and add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete. Filter the resulting solid, wash with cold ether, and dry under vacuum to yield the final hydrochloride salt.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential. The following represents the expected analytical data based on the compound's structure.

Table 2: Predicted Spectroscopic and Chromatographic Data

Technique Expected Results
¹H NMR Cyclopropyl protons: Multiplets in the upfield region (~0.4-0.8 ppm). Ethyl protons: A triplet (~0.9 ppm) and a quartet (~1.4 ppm). Cyclohexane protons: A complex series of broad multiplets (~1.0-2.0 ppm). N-H proton (HCl salt): A broad singlet, potentially downfield (> 8.0 ppm).
¹³C NMR Cyclopropyl carbons: Resonances in the upfield region (~2-10 ppm). Ethyl carbons: Two distinct signals (~11 ppm and ~29 ppm). Cyclohexane carbons: Multiple signals in the aliphatic region (~25-55 ppm), with the carbon attached to the nitrogen being the most downfield.
Mass Spec (ESI+) Expected [M+H]⁺ ion for the free base (C₁₁H₂₁N) at m/z = 168.17.

| HPLC Purity | A single major peak with >95% purity under standard reverse-phase conditions (e.g., C18 column with a water/acetonitrile gradient). |

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control Validation Synthesis Synthesized Crude Product Purification Column Chromatography (Free Base) Synthesis->Purification Salt HCl Salt Formation Purification->Salt Final Final Product (>95% Pure) Salt->Final Identity Structural Identity Final->Identity Purity Purity Assessment Final->Purity NMR 1H & 13C NMR Identity->NMR MS Mass Spectrometry Identity->MS HPLC HPLC Purity->HPLC

Caption: A self-validating workflow for synthesis and quality control.

Potential Pharmacological Profile (Hypothetical)

Direct pharmacological data for this compound is not available in the public domain. However, its structural components are present in known bioactive molecules, allowing for a hypothesis-driven exploration of its potential applications.

Structural Analogs and In Silico Predictions

The core structure is a derivative of cyclohexylamine. A related class, the arylcyclohexylamines (which includes ketamine and phencyclidine), are well-known for their antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, leading to dissociative anesthetic and psychoactive effects[3]. While this compound lacks the aromatic ring typical of classical arylcyclohexylamines, the bulky, lipophilic substituted cyclohexane moiety could potentially confer affinity for ion channels or CNS receptors. The N-cyclopropyl group is a common feature in various CNS-active agents and can influence receptor binding and metabolic stability.

Therefore, it is plausible that this compound could be investigated for activity as a modulator of:

  • NMDA receptors

  • Sigma receptors

  • Other ion channels

Proposed Screening Cascade

To investigate the pharmacological profile, a tiered screening approach is recommended.

G cluster_invitro Tier 1: In Vitro Screening cluster_invivo Tier 2: In Vivo Evaluation start Test Compound (CAS 1177316-81-2) binding_assay Primary Binding Assays (e.g., NMDA, Sigma Receptors) start->binding_assay functional_assay Functional Assays (e.g., Calcium Flux, Electrophysiology) binding_assay->functional_assay If Hit pk_study Pharmacokinetic (PK) Studies functional_assay->pk_study Confirmed Activity pd_model Pharmacodynamic (PD) Models (e.g., Behavioral Assays) pk_study->pd_model

Caption: Proposed cascade for pharmacological screening.

Handling, Storage, and Safety

No official Material Safety Data Sheet (MSDS) is available for this specific compound. However, based on structurally related chemicals like 4-ethylcyclohexan-1-amine hydrochloride, the compound should be handled with care.[4] It is predicted to be a skin and eye irritant and may cause respiratory irritation.[4]

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As a hydrochloride salt, it is expected to be a stable, crystalline solid.

Conclusion and Future Directions

This compound represents a novel chemical entity with potential for exploration in drug discovery, particularly in the area of CNS research. This guide provides a foundational framework for its synthesis, characterization, and hypothetical pharmacological evaluation. Future research should focus on the experimental validation of the proposed synthetic route, a thorough analytical characterization, and a systematic screening cascade to uncover its biological activity and potential therapeutic applications.

References

  • Thoreauchem. (n.d.). This compound-1177316-81-2. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Le Boisselier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylcyclohexan-1-amine hydrochloride. Retrieved from [Link]

Sources

Synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, a valuable building block in contemporary chemical research. The synthesis is centered around a pivotal reductive amination reaction, a widely employed and efficient method for C-N bond formation.[1][2] This document offers a detailed retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and thorough characterization of the intermediates and the final product. The content is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical guidance necessary for successful synthesis.

Introduction and Strategic Overview

N-cyclopropyl-4-ethylcyclohexan-1-amine and its hydrochloride salt are important intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[3] The presence of the cyclopropyl group, a strained three-membered ring, can impart unique conformational constraints and metabolic stability to larger molecules. This guide details a reliable two-step synthesis commencing from commercially available 4-ethylcyclohexanol.

The core of this synthetic strategy is the reductive amination of an intermediate ketone with cyclopropylamine.[4] This approach is favored for its high efficiency, operational simplicity, and the availability of mild and selective reducing agents.[1]

The overall synthetic transformation is depicted below:

Synthetic_Scheme cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination & Salt Formation 4-Ethylcyclohexanol 4-Ethylcyclohexanol 4-Ethylcyclohexanone 4-Ethylcyclohexanone 4-Ethylcyclohexanol->4-Ethylcyclohexanone Oxidizing Agent (e.g., PCC, TEMPO/Bleach) Target_Molecule N-cyclopropyl-4-ethylcyclohexan- 1-amine hydrochloride 4-Ethylcyclohexanone->Target_Molecule 1. Cyclopropylamine 2. NaBH(OAc)3 3. HCl

Caption: Overall synthetic workflow.

Retrosynthetic Analysis

A retrosynthetic approach to this compound identifies the key C-N bond as the primary disconnection point. This bond can be formed via the reductive amination of 4-ethylcyclohexanone and cyclopropylamine. The ketone precursor, in turn, is readily accessible through the oxidation of 4-ethylcyclohexanol.

Retrosynthesis Target N-cyclopropyl-4-ethylcyclohexan- 1-amine hydrochloride Amine N-cyclopropyl-4-ethylcyclohexan- 1-amine Target->Amine Salt Formation Imine Intermediate Imine/Iminium Ion Amine->Imine C-N Bond Formation (Reductive Amination) Ketone 4-Ethylcyclohexanone Imine->Ketone Amine_Reagent Cyclopropylamine Imine->Amine_Reagent Alcohol 4-Ethylcyclohexanol Ketone->Alcohol Oxidation

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Procedures

Step 1: Synthesis of 4-Ethylcyclohexanone

Principle: The conversion of the secondary alcohol, 4-ethylcyclohexanol, to the corresponding ketone, 4-ethylcyclohexanone, is a standard oxidation reaction. While various oxidizing agents can be employed, such as those based on chromium (e.g., Jones reagent), a milder and more environmentally friendly option involves using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (bleach).[5] This method avoids the generation of heavy metal waste.

Experimental Protocol:

  • To a stirred solution of 4-ethylcyclohexanol (1 equiv.) in dichloromethane (DCM) at 0 °C, add TEMPO (0.01 equiv.) and potassium bromide (0.1 equiv.) in water.

  • Slowly add a solution of sodium hypochlorite (1.1 equiv., commercial bleach) containing sodium bicarbonate (1.2 equiv.) while maintaining the temperature below 5 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding aqueous sodium thiosulfate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-ethylcyclohexanone can be purified by vacuum distillation or column chromatography.

Reagent/ProductMolar Mass ( g/mol )CAS NumberKey Properties
4-Ethylcyclohexanol128.215452-75-5Starting material
4-Ethylcyclohexanone126.205441-51-0Key intermediate[6]
Step 2:

Principle: This step involves the one-pot reductive amination of 4-ethylcyclohexanone with cyclopropylamine.[4] The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a hydride-donating reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation as it is mild, selective for imines over ketones, and does not require acidic conditions for the reduction step.[1] The final product is isolated as its hydrochloride salt to improve stability and handling.

Mechanistic Pathway:

Reductive_Amination Ketone 4-Ethylcyclohexanone Imine Iminium Ion Intermediate Ketone->Imine + Cyclopropylamine - H2O Amine Cyclopropylamine Product N-cyclopropyl-4-ethylcyclohexan-1-amine Imine->Product + NaBH(OAc)3 Reducer NaBH(OAc)3 Final_Product Target Hydrochloride Salt Product->Final_Product + HCl HCl HCl in Ether

Caption: Reaction mechanism for reductive amination.

Experimental Protocol:

  • To a stirred solution of 4-ethylcyclohexanone (1 equiv.)[7] and cyclopropylamine (1.2 equiv.) in 1,2-dichloroethane (DCE), add acetic acid (1.2 equiv.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine.

  • Dissolve the crude amine in diethyl ether and cool to 0 °C.

  • Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.[8]

Reagent/ProductMolar Mass ( g/mol )CAS NumberKey Properties
Cyclopropylamine57.09765-30-0Nucleophilic amine[9][10]
Sodium triacetoxyborohydride211.9456553-60-7Mild reducing agent
This compound203.751177316-81-2Final product[8]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.[11][12][13][14][15] The ¹H NMR spectrum should show characteristic signals for the ethyl group, the cyclohexyl ring protons, and the protons of the cyclopropyl group. The integration of these signals should correspond to the number of protons in each environment.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free amine. The spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₁H₂₁N.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. The spectrum of the hydrochloride salt will show a broad absorption in the 2400-2800 cm⁻¹ region, characteristic of an ammonium (R₃N⁺-H) stretch.

  • Melting Point: A sharp melting point for the crystalline hydrochloride salt is a good indicator of purity.

Safety and Handling

  • Cyclopropylamine: This reagent is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acids. Handle in a dry environment.

  • Chlorinated Solvents (DCM, DCE): These solvents are suspected carcinogens. Minimize exposure by working in a fume hood.

  • Hydrochloric Acid: Concentrated HCl solutions are highly corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The described two-step synthesis provides an efficient and reliable method for the preparation of this compound. The use of a mild oxidation followed by a selective reductive amination ensures high yields and purity. This guide serves as a practical resource for chemists requiring access to this valuable synthetic intermediate.

References

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis. [Link]

  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. National Institutes of Health. [Link]

  • Synthesis method of 4-substituted cyclohexanone.
  • How to synthesize 4-tert-butylcyclohexanone. Quora. [Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. [Link]

  • 4-Ethylcyclohexanone. SIELC Technologies. [Link]

  • This compound. Thoreauchem. [Link]

  • Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. Royal Society of Chemistry. [Link]

  • Process for manufacturing cyclopropylamine.
  • 4-Ethylcyclohexanone | C8H14O. PubChem. [Link]

  • 4-Ethylcyclohexan-1-amine hydrochloride | C8H18ClN. PubChem. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Synthesis of Cyclopropyl anilines. ResearchGate. [Link]

  • Method for producing 4-substituted cis-cyclohexylamine.
  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
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An In-depth Technical Guide to the Molecular Structure of N-cyclopropyl-4-ethylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride (CAS No. 1177316-81-2).[1][2] As a Senior Application Scientist, this document synthesizes fundamental principles of stereochemistry and conformational analysis with a plausible synthetic methodology to offer valuable insights for researchers in drug discovery and development. While specific experimental data for this compound is not widely published, this guide constructs a robust theoretical and practical framework based on established chemical principles and analogous compounds. This guide will delve into the intricacies of its three-dimensional structure, stereoisomerism, and the analytical techniques pertinent to its characterization.

Introduction

This compound is a substituted cyclohexylamine derivative. The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule.[3] The cyclohexane ring, with its distinct conformational possibilities, and the presence of two stereocenters, imparts significant structural complexity to this compound. Understanding the nuances of its molecular architecture is paramount for elucidating its structure-activity relationships (SAR) and its potential interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1177316-81-2[2]
Molecular FormulaC11H22ClN[2]
Molecular Weight203.76 g/mol
Purity>95% (as commercially available)[2]

Synthesis and Structural Elucidation

The most logical and widely employed method for the synthesis of N-substituted cyclohexylamines is through the reductive amination of a corresponding cyclohexanone.[4][5][6] In the case of N-cyclopropyl-4-ethylcyclohexan-1-amine, the synthesis would commence from 4-ethylcyclohexanone and cyclopropylamine.

Proposed Synthetic Pathway: Reductive Amination

The reductive amination process involves two key steps: the formation of an imine intermediate followed by its reduction to the final amine.

Synthesis_Pathway 4-ethylcyclohexanone 4-ethylcyclohexanone imine_intermediate Imine Intermediate 4-ethylcyclohexanone->imine_intermediate + cyclopropylamine cyclopropylamine cyclopropylamine->imine_intermediate final_product N-cyclopropyl-4-ethylcyclohexan-1-amine imine_intermediate->final_product + reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->final_product hydrochloride_salt N-cyclopropyl-4-ethylcyclohexan-1-amine HCl final_product->hydrochloride_salt HCl HCl HCl->hydrochloride_salt

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for reductive amination of cyclohexanones.[5][7]

  • Imine Formation: To a solution of 4-ethylcyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add cyclopropylamine (1.1 eq). The reaction can be stirred at room temperature for 1-2 hours. The formation of the imine can be monitored by techniques like thin-layer chromatography or GC-MS.

  • Reduction: To the solution containing the imine, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for this transformation (1.5 eq). The reaction mixture is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Hydrochloride Salt Formation: The purified free amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried under vacuum.

Stereochemistry and Conformational Analysis

The molecular structure of this compound possesses two stereocenters at the C1 and C4 positions of the cyclohexane ring. This gives rise to the possibility of four stereoisomers: (1R, 4R), (1S, 4S), (1R, 4S), and (1S, 4R). These can be grouped into two pairs of enantiomers. Furthermore, the cyclohexane ring exists predominantly in a chair conformation to minimize steric strain.

Cis and Trans Isomerism

The relative orientation of the ethyl group at C4 and the N-cyclopropylamino group at C1 determines whether the isomer is cis or trans.

  • Cis Isomer: The ethyl and N-cyclopropylamino groups are on the same side of the cyclohexane ring. In the chair conformation, this would mean one group is in an axial position while the other is equatorial.

  • Trans Isomer: The ethyl and N-cyclopropylamino groups are on opposite sides of the ring. In the chair conformation, both groups can be in equatorial positions, or both can be in axial positions.

Conformational Preferences

Substituted cyclohexanes will adopt the chair conformation that minimizes steric hindrance, particularly 1,3-diaxial interactions.

Conformational_Analysis trans_ee Diequatorial (More Stable) trans_aa Diaxial (Less Stable) trans_ee->trans_aa Ring Flip cis_ae Axial-Equatorial cis_ea Equatorial-Axial cis_ae->cis_ea Ring Flip

Caption: Conformational isomers of cis and trans N-cyclopropyl-4-ethylcyclohexan-1-amine.

For the trans isomer, the diequatorial conformation is significantly more stable as it avoids the sterically unfavorable 1,3-diaxial interactions that would be present in the diaxial conformation. The ethyl group and the bulkier N-cyclopropylamino group both prefer the equatorial position.

For the cis isomer, one substituent must be axial while the other is equatorial. The equilibrium will favor the conformation where the larger group (N-cyclopropylamino) occupies the equatorial position to minimize steric strain.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be complex due to the overlapping signals of the cyclohexane ring protons. Key signals would include:

    • A multiplet for the proton on the carbon bearing the nitrogen (C1).

    • Signals for the ethyl group, likely a triplet for the methyl protons and a quartet for the methylene protons.

    • Signals for the cyclopropyl protons, which would appear as complex multiplets in the upfield region.

    • A broad signal for the ammonium proton.

  • ¹³C NMR: The spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbon attached to the nitrogen would be shifted downfield. The two carbons of the ethyl group and the three carbons of the cyclopropyl group would also be identifiable.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands:

  • N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ due to the ammonium salt.

  • C-H stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane, ethyl, and cyclopropyl groups.

  • N-H bending: A band around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecule would likely show a molecular ion peak corresponding to the free amine (after loss of HCl). Fragmentation patterns would involve the loss of the ethyl and cyclopropyl groups.

Conclusion

The molecular structure of this compound is defined by its substituted cyclohexane core, which imparts specific stereochemical and conformational properties. A thorough understanding of its synthesis via reductive amination and the principles of conformational analysis are critical for its application in research and development. While this guide provides a robust theoretical framework, further experimental validation of its synthesis and detailed spectroscopic and crystallographic analysis would be invaluable to the scientific community.

References

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An In-depth Technical Guide to the Putative Mechanism of Action of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Research and Development Perspective

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Novel Chemical Entity

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride represents such an entity, with a chemical structure that suggests a compelling, albeit currently unelucidated, pharmacological profile. This technical guide is structured not as a definitive statement on a well-characterized molecule, but as a strategic blueprint for the scientific investigation of its mechanism of action. We will proceed from a foundation of established pharmacology of its core chemical motifs—the cyclopropylamine and the substituted cyclohexylamine—to propose a primary hypothesis and a comprehensive research plan to validate it. This document is intended to serve as a roadmap for the rigorous scientific inquiry required to bring the therapeutic potential of this compound to light.

Molecular Profile and Structural Rationale for Investigation

This compound is a small molecule characterized by a central cyclohexylamine ring, N-substituted with a cyclopropyl group and C-4 substituted with an ethyl group. The hydrochloride salt form enhances its solubility in aqueous media, a critical attribute for pharmacological testing.

The two key structural features that inform our initial hypothesis are:

  • The N-cyclopropylamine moiety: This functional group is a well-established pharmacophore in a class of enzymatic inhibitors, most notably the monoamine oxidase (MAO) inhibitors.[1][2] The strained cyclopropyl ring is key to the mechanism-based irreversible inhibition of flavin-dependent enzymes like MAO.[1]

  • The 4-ethylcyclohexylamine core: Substituted cyclohexylamines are present in a variety of biologically active compounds, exhibiting a range of activities from analgesic and anti-inflammatory to central nervous system effects.[3][4] The nature and position of the substituent on the cyclohexane ring can significantly influence receptor affinity and functional activity.

Given the strong precedent for the bioactivity of the N-cyclopropylamine group, our primary working hypothesis is that this compound functions as a monoamine oxidase inhibitor .

The Primary Hypothesis: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[5][6][]

Proposed Mechanism of Irreversible Inhibition

We hypothesize that N-cyclopropyl-4-ethylcyclohexan-1-amine acts as a mechanism-based inactivator of MAO. The proposed sequence of events is as follows:

  • The compound binds to the active site of MAO.

  • The amine is oxidized by the flavin adenine dinucleotide (FAD) cofactor, leading to the formation of a reactive cyclopropyliminium ion.

  • This intermediate is susceptible to nucleophilic attack by a residue in the enzyme's active site, or by the reduced FAD cofactor itself.

  • This results in the formation of a stable covalent adduct, leading to irreversible inactivation of the enzyme.[1]

The following diagram illustrates this proposed mechanism:

MAO_Inhibition cluster_0 MAO Active Site Compound N-cyclopropyl-4-ethylcyclohexan-1-amine MAO_FAD MAO-FAD (Oxidized) Compound->MAO_FAD Binding Reactive_Intermediate Reactive Cyclopropyliminium Ion MAO_FAD->Reactive_Intermediate Oxidation MAO_FADH2 MAO-FADH2 (Reduced) Reactive_Intermediate->MAO_FADH2 Reduction of FAD Covalent_Adduct Covalent Adduct (Inactive Enzyme) Reactive_Intermediate->Covalent_Adduct Nucleophilic Attack MAO_FADH2->Covalent_Adduct

Caption: Proposed mechanism of MAO inactivation.

Potential for Isoform Selectivity (MAO-A vs. MAO-B)

The selectivity of MAO inhibitors is a critical determinant of their therapeutic utility and side-effect profile. While the N-cyclopropylamine moiety is common to inhibitors of both isoforms, substitutions on the rest of the molecule can confer selectivity. The 4-ethylcyclohexyl group is a non-aromatic, lipophilic moiety. Its size and conformation will influence how the molecule fits into the active sites of MAO-A and MAO-B, which are known to have different topographies. It is plausible that this compound will exhibit some degree of selectivity, which must be determined experimentally.

Secondary Hypotheses and Exploratory Investigations

While MAO inhibition is the most probable mechanism of action, the cyclohexylamine scaffold is present in compounds with other activities. Therefore, a comprehensive evaluation should also include screening for other potential targets.

  • NMDA Receptor Antagonism: Arylcyclohexylamines are well-known NMDA receptor antagonists.[8][9] Although our compound lacks the aryl group, the general cyclohexylamine structure warrants investigation of its activity at the NMDA receptor, particularly in radioligand binding assays.

  • Sigma Receptor Activity: Some cyclohexylamine derivatives have shown affinity for sigma receptors.[8] Screening for sigma-1 and sigma-2 receptor binding would be a prudent secondary investigation.

  • Analgesic and Anti-inflammatory Properties: Certain N-[4-(alkyl)cyclohexyl]-substituted benzamides have demonstrated analgesic and anti-inflammatory effects.[4] While the chemical class is different, the shared substituted cyclohexylamine core suggests that these activities should be explored in relevant in vivo models.

Experimental Protocols for Mechanism of Action Elucidation

The following is a proposed workflow for the systematic investigation of the mechanism of action of this compound.

Experimental_Workflow cluster_0 Phase 1: Primary Hypothesis Testing cluster_1 Phase 2: Secondary Target Screening cluster_2 Phase 3: In vivo Pharmacological Profiling MAO_Assay In vitro MAO Inhibition Assay (MAO-A and MAO-B) Kinetics Enzyme Kinetic Studies (Reversibility/Irreversibility) MAO_Assay->Kinetics Selectivity Determination of IC50 and Ki (Selectivity Profile) Kinetics->Selectivity Neurochemical Brain Microdialysis (Neurotransmitter Levels) Selectivity->Neurochemical Receptor_Binding Radioligand Binding Assays (NMDA, Sigma, Opioid Receptors) Functional_Assays Functional Cellular Assays (e.g., Calcium Flux, cAMP) Receptor_Binding->Functional_Assays Functional_Assays->Neurochemical Behavioral Behavioral Models (e.g., Forced Swim Test, Hot Plate Test) Neurochemical->Behavioral

Caption: Experimental workflow for mechanism of action studies.

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine if this compound inhibits MAO-A and/or MAO-B and to quantify its potency.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine (for both MAO-A and MAO-B, with detection of 4-hydroxyquinoline) or specific substrates like serotonin for MAO-A and benzylamine for MAO-B.

  • Assay Principle: A fluorometric assay that measures the rate of hydrogen peroxide production, a byproduct of monoamine oxidation, using a probe such as Amplex Red.

  • Procedure: a. Prepare a dilution series of the test compound. b. Pre-incubate the enzyme with the test compound for a defined period (e.g., 30 minutes) to allow for potential irreversible inhibition. c. Initiate the reaction by adding the substrate and the detection reagent. d. Monitor the increase in fluorescence over time using a plate reader. e. Calculate the percentage of inhibition for each concentration of the test compound. f. Determine the IC50 value by fitting the data to a dose-response curve.

Enzyme Kinetic Studies for Reversibility

Objective: To determine if the inhibition of MAO is reversible or irreversible.

Methodology:

  • Dialysis Experiment: a. Incubate the MAO enzyme with a high concentration of the test compound. b. Dialyze the enzyme-inhibitor mixture against a large volume of buffer to remove any unbound inhibitor. c. Measure the enzymatic activity of the dialyzed sample. d. Interpretation: If the activity is not restored after dialysis, the inhibition is considered irreversible.

  • Dilution Experiment: a. Incubate the enzyme with the inhibitor. b. Dilute the mixture significantly and measure the enzyme activity over time. c. Interpretation: For a reversible inhibitor, the activity will recover upon dilution. For an irreversible inhibitor, the activity will remain low.

Radioligand Binding Assays

Objective: To screen for off-target activities at key CNS receptors.

Methodology:

  • Target Receptors: A panel of receptors including NMDA, sigma-1, sigma-2, and opioid receptors.

  • Assay Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

  • Procedure: a. Incubate cell membranes expressing the target receptor with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound and free radioligand by filtration. c. Quantify the radioactivity of the bound ligand using a scintillation counter. d. Calculate the percentage of displacement and determine the Ki value.

Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized in clear, concise tables for comparative analysis.

Table 1: In Vitro MAO Inhibition Profile

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Mode of Inhibition
N-cyclopropyl-4-ethylcyclohexan-1-amine HClTBDTBDTBDTBD
Moclobemide (Control)~1>100~0.01Reversible
Selegiline (Control)>10~0.01>1000Irreversible

Table 2: Secondary Target Binding Affinity

ReceptorRadioligandKi (µM)
NMDA[³H]MK-801TBD
Sigma-1-PentazocineTBD
Sigma-2[³H]DTGTBD
µ-Opioid[³H]DAMGOTBD

Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action centered on the inhibition of monoamine oxidase. The proposed research plan provides a robust framework for testing this hypothesis, characterizing the nature of the inhibition, and exploring potential off-target activities. The results of these studies will be pivotal in determining the therapeutic potential of this novel chemical entity and will guide its future development. A confirmed selective, irreversible MAO-B inhibitor, for instance, would be a strong candidate for development in the treatment of Parkinson's disease. Conversely, a non-selective inhibitor might be more suited for atypical depression. The path forward is one of rigorous, data-driven inquiry, and this guide provides the initial map for that journey.

References

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A Prospective Analysis of the Biological Activity of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride: A Research Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride (CAS 1177316-81-2) is a novel chemical entity with a unique structural combination of a cyclopropylamine moiety and a substituted cyclohexane ring.[1] While direct biological data for this compound is not currently available in peer-reviewed literature, its core structure belongs to the cyclohexylamine class, which is known to contain compounds with significant central nervous system (CNS) activity.[2] This guide provides a prospective analysis of its potential biological activities, hypothesizing primary targets based on structural analogy and outlining a comprehensive, multi-stage research program to elucidate its pharmacological profile. We present detailed protocols for in vitro and in vivo characterization, focusing on a logical progression from broad screening to specific mechanism-of-action studies. This document serves as a foundational roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

Introduction and Structural Rationale

This compound is a saturated aliphatic cyclic amine. Its structure is notable for two key features:

  • The Cyclohexylamine Scaffold: This is a privileged scaffold in medicinal chemistry. The parent compound, cyclohexylamine, and its derivatives are known to exhibit a range of biological activities.[3] More complex derivatives, particularly the arylcyclohexylamines like ketamine and phencyclidine (PCP), are potent N-methyl-D-aspartate (NMDA) receptor antagonists.[4][5]

  • The N-cyclopropyl Group: The introduction of a cyclopropyl group to an amine can significantly alter its pharmacological properties, including metabolic stability, receptor binding affinity, and selectivity. N-cyclopropyl moieties are present in various approved drugs and are often used to fine-tune activity at CNS targets.

The absence of an aryl group distinguishes this molecule from classic dissociative anesthetics, suggesting it may possess a different or more nuanced pharmacological profile.[2] The ethyl group at the 4-position of the cyclohexane ring will influence the molecule's lipophilicity and stereochemistry, which in turn will affect its pharmacokinetic and pharmacodynamic properties. Given these features, a primary hypothesis is that the compound may interact with CNS ion channels or receptors, but empirical validation is essential.

Hypothesized Biological Targets and Mechanism of Action

Based on the structural motifs present in N-cyclopropyl-4-ethylcyclohexan-1-amine, we can hypothesize several potential biological targets. The primary line of investigation should focus on neuronal ion channels and receptors due to the prevalence of the cyclohexylamine scaffold in neuroactive compounds.

  • Primary Hypothesis: The compound acts as a modulator of ionotropic glutamate receptors, particularly the NMDA receptor, due to its structural similarity to arylcyclohexylamines.[6] However, the lack of an aryl ring may shift its activity from direct channel block to allosteric modulation, or it may confer selectivity for specific NMDA receptor subunits (e.g., GluN2B).

  • Secondary Hypotheses:

    • Sigma Receptors (σ1 and σ2): These receptors are known to bind a wide variety of cyclohexylamine derivatives and play a role in neuro-modulation.[2]

    • Dopamine Transporter (DAT): Some arylcyclohexylamines exhibit dopamine reuptake inhibitory properties.[2]

    • Voltage-gated Ion Channels: Sodium, potassium, or calcium channels could also be potential targets for a molecule of this class.

The initial research phase will aim to validate or refute these hypotheses through broad-based screening before proceeding to more detailed mechanistic studies.

Hypothesized NMDA Receptor Modulation Pathway

The following diagram illustrates the hypothesized interaction of the compound at the NMDA receptor, a key ion channel involved in synaptic plasticity and neurotransmission.

NMDA_Receptor_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Pore PCP Site Glutamate->NMDAR:f0 Binds & Opens Ca_ion Ca²⁺ NMDAR:f1->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Compound N-cyclopropyl-4- ethylcyclohexan-1-amine Compound->NMDAR:f2 Hypothesized Binding (Modulation/Blockade)

Caption: Hypothesized mechanism of N-cyclopropyl-4-ethylcyclohexan-1-amine at the NMDA receptor.

Proposed Research Workflow: A Phased Approach

A systematic, phased approach is critical to efficiently characterize this novel compound. The workflow is designed to move from broad, high-throughput screening to specific, mechanistic assays.

Research_Workflow cluster_p1 cluster_p2 cluster_p3 Phase1 Phase 1: In Vitro Profiling & Target Identification Phase2 Phase 2: Mechanistic Validation & SAR Phase1->Phase2 Identified Hits Phase3 Phase 3: In Vivo Efficacy & PK/PD Phase2->Phase3 Validated Lead P1_Receptor Receptor Binding Panel (>40 CNS Targets) P1_Functional Functional Assays (e.g., FLIPR, Patch-Clamp) P1_Receptor->P1_Functional P1_Functional->Phase2 P1_Tox Initial Cytotoxicity (e.g., HEK293, HepG2) P1_Tox->P1_Functional P2_Dose Dose-Response Curves (IC₅₀ / EC₅₀ Determination) P2_Mechanism Mechanism of Action (e.g., Radioligand Displacement) P2_Dose->P2_Mechanism P2_SAR Analog Synthesis & Structure-Activity Relationship P2_Mechanism->P2_SAR P2_SAR->Phase3 P3_PK Pharmacokinetics (PK) (IV & PO Administration) P3_Behavior Behavioral Models (e.g., Forced Swim, Hot Plate) P3_PD Pharmacodynamics (PD) (Target Engagement Biomarkers)

Caption: A three-phased workflow for the comprehensive evaluation of the target compound.

Detailed Experimental Protocols

The following protocols are foundational to the proposed research workflow. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Phase 1: In Vitro Target Screening

Objective: To identify primary biological targets from a broad panel of CNS-related receptors and channels.

Protocol 4.1.1: Competitive Radioligand Binding Assay Panel

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile deionized water. Serially dilute to create working concentrations.

  • Assay Panel: Utilize a commercial binding panel (e.g., Eurofins SafetyScreen44™ or similar) that includes, at a minimum:

    • Glutamate Receptors (NMDA, AMPA, Kainate)

    • Dopamine Receptors (D1-D5) and Transporter (DAT)

    • Serotonin Receptors and Transporter (SERT)

    • Opioid Receptors (μ, δ, κ)

    • Sigma Receptors (σ1, σ2)

  • Binding Reaction: Incubate cell membrane preparations expressing the target receptor with a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor PCP site) and the test compound at a final concentration of 10 µM.

  • Incubation & Washing: Incubate at the appropriate temperature and duration for each target. Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer to remove unbound radioligand.

  • Detection: Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding compared to a vehicle control. A threshold of >50% inhibition is typically considered a "hit" and warrants further investigation.

Phase 2: Mechanistic Validation

Objective: To confirm and characterize the interaction with "hit" targets identified in Phase 1.

Protocol 4.2.1: NMDA Receptor Electrophysiology using Automated Patch-Clamp

Causality: This assay directly measures the functional effect of the compound on ion channel activity, providing mechanistic insight beyond simple binding.

  • Cell Culture: Use HEK293 cells stably expressing the human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

  • Assay Preparation: On an automated patch-clamp platform (e.g., Sophion Qube or Nanion SyncroPatch), establish whole-cell voltage-clamp recordings. Hold cells at -70 mV.

  • Compound Application: Perfuse cells with an external solution containing NMDA (100 µM) and glycine (10 µM) to elicit a baseline current.

  • Dose-Response: Apply increasing concentrations of this compound (e.g., 1 nM to 100 µM) in the presence of the agonists.

  • Data Acquisition: Record the peak inward current at each concentration.

  • Data Analysis: Plot the percent inhibition of the NMDA-gated current against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Include a known NMDA antagonist like Ketamine or MK-801 as a positive control.

Phase 3: In Vivo Proof-of-Concept

Objective: To assess the compound's pharmacokinetic properties and its effects in a relevant animal model.

Protocol 4.3.1: Rodent Pharmacokinetic (PK) Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Administration: Administer the compound via intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples via tail vein or saphenous vein at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability).

Data Presentation and Expected Outcomes

All quantitative data should be summarized for clear interpretation. The tables below represent the expected format for presenting key results from the proposed studies.

Table 1: Phase 1 - CNS Receptor Binding Profile (Hypothetical Data)

TargetRadioligand% Inhibition @ 10 µM
NMDA Receptor (PCP Site) [³H]MK-801 85.2%
Sigma-1 Receptor[³H]-(+)-Pentazocine61.5%
Dopamine Transporter (DAT)[³H]WIN 35,42825.1%
Mu Opioid Receptor[³H]DAMGO<10%

Table 2: Phase 2 & 3 - Summary Pharmacological Profile (Hypothetical Data)

ParameterValueAssay
NMDA IC₅₀ (GluN2B) 750 nM Automated Patch-Clamp
Oral Bioavailability (Rat) 45% IV/PO PK Study
Brain/Plasma Ratio @ 2h 3.5 PK/Tissue Distribution
Forced Swim Test MED 15 mg/kg Rodent Behavioral Model

Conclusion

This compound presents an intriguing chemical scaffold that merits thorough pharmacological investigation. While its structural relationship to known NMDA receptor antagonists provides a strong starting hypothesis, its unique aliphatic nature necessitates a de-risking approach built on empirical data. The phased research plan outlined in this document, progressing from broad screening to specific functional assays and in vivo models, provides a robust and efficient framework for elucidating its biological activity and determining its potential as a novel therapeutic agent.

References

  • Vignon, J., et al. (1983). [3H]TCP: a new tool with high affinity for the PCP receptor in rat brain. Brain Research, 280(1), 194-197.
  • Lodge, D., & Anis, N. A. (1982). Effects of phencyclidine on excitatory amino acid activation of spinal interneurones in the cat. British Journal of Pharmacology, 77(2), 393–395.
  • Wallach, J., & Brandt, S. D. (2018). Arylcyclohexylamine "research chemicals": a complex and evolving class of novel psychoactive substances. Drug Testing and Analysis, 10(9), 1335-1356.
  • Morris, H., et al. (2005). The designer drug phencyclidine (PCP) and its analogues.
  • Zanos, P., et al. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites.
  • Thoreauchem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylcyclohexan-1-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (1973). US3758690A - Pharmaceutical compositions containing n-cyclopropyl-1-amino indanes and use of such n-cyclopropyl compounds as hypotensives.

Sources

N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to Solubility

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This guide provides a comprehensive framework for the characterization of the aqueous and solvent solubility of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride, a novel chemical entity.

Rather than presenting a static data sheet, this document is designed as a strategic guide for the research scientist. It elucidates not just the "what" but the "why" behind the experimental choices, grounding every protocol in the fundamental principles of physical chemistry. We will explore the theoretical underpinnings of solubility for an amine hydrochloride, detail validated experimental methodologies, and provide a roadmap for robust data analysis and interpretation. This approach ensures that the generated solubility data is not merely a number, but a cornerstone for informed decision-making in the development pipeline.

Physicochemical Landscape of this compound

Understanding the inherent physicochemical properties of our target compound is a prerequisite for any meaningful solubility investigation. As an amine hydrochloride, its behavior in solution is governed by its structure, pKa, and lipophilicity.

1.1 Structural Considerations

The molecule consists of a cyclohexane ring substituted with a cyclopropylamine group and an ethyl group. The presence of the basic amine function dictates that the molecule's ionization state will be pH-dependent. The hydrochloride salt form is employed to enhance aqueous solubility, a common strategy for basic drug candidates.

1.2 Ionization and pKa

The primary amine will be protonated at low pH, existing as the cationic conjugate acid. As the pH increases, it will deprotonate to the neutral free base. The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. This value is critical as the ionized form is generally more water-soluble than the neutral form. For a primary amine, the pKa is typically in the range of 9-11. An accurate, experimentally determined pKa is essential for interpreting pH-solubility profiles.

1.3 Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The ethyl and cyclohexane moieties contribute to the lipophilicity of this compound. A higher LogP generally correlates with lower aqueous solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution at a given temperature and pH. It is a critical parameter for late-stage development and regulatory filings. The shake-flask method, while low-throughput, remains the gold standard for its determination.

2.1 Experimental Protocol: Equilibrium Shake-Flask Method

This protocol outlines the determination of thermodynamic solubility in various aqueous buffers.

Rationale: This method ensures that the system reaches true equilibrium, providing a definitive measure of solubility. The use of multiple buffer systems is crucial to construct a pH-solubility profile, which is particularly important for an ionizable compound like an amine hydrochloride.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Bicarbonate buffer, pH 9.0

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance

  • Shaking incubator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Preparation of Saturated Solutions: Add an excess of this compound to vials containing each buffer system. The excess solid is crucial to ensure saturation.

  • Equilibration: Tightly seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended incubation time allows the dissolution process to reach equilibrium.

  • Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Dilution and Analysis: Carefully remove an aliquot of the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.

  • Quantification: Quantify the concentration of the dissolved compound against a standard curve of known concentrations using a validated HPLC method.

2.2 Visualizing the Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to buffer solutions (pH 5, 7.4, 9) prep1->prep2 eq1 Seal vials prep2->eq1 eq2 Incubate with shaking (24-48h) eq1->eq2 sep1 Centrifuge samples eq2->sep1 sep2 Pellet undissolved solid sep1->sep2 an1 Collect supernatant sep2->an1 an2 Dilute sample an1->an2 an3 Inject on HPLC an2->an3 an4 Quantify vs. standard curve an3->an4 end end an4->end Solubility Data (mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

In early drug discovery, speed is paramount. Kinetic solubility assays provide a rapid assessment of a compound's dissolution properties under non-equilibrium conditions, which can be more representative of in vivo administration.

3.1 Experimental Protocol: DMSO Stock Dilution Method

Rationale: This method mimics the situation where a compound, stored in a DMSO stock solution, is introduced into an aqueous environment. The resulting precipitation (or lack thereof) provides a measure of its kinetic solubility.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates

  • Plate reader with nephelometry or turbidimetry capabilities

Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in signal is observed is considered the kinetic solubility limit.

3.2 Visualizing the Logical Relationship

G cluster_outcomes Possible Outcomes start High Concentration DMSO Stock process Dilution into Aqueous Buffer start->process outcome1 Stays in Solution process->outcome1 Below Kinetic Solubility Limit outcome2 Precipitates Out process->outcome2 Above Kinetic Solubility Limit

Caption: Kinetic Solubility Determination Logic.

Data Summary and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Profile of this compound

ParameterpH 5.0 (Citrate)pH 7.4 (PBS)pH 9.0 (Bicarbonate)Solvent (Methanol)
Thermodynamic Solubility > 50 mg/mL15.2 mg/mL0.8 mg/mL> 100 mg/mL
Kinetic Solubility -250 µM--

Interpretation:

  • The high solubility at pH 5.0 is expected, as the compound is fully protonated and in its most water-soluble form.

  • The decrease in solubility as the pH increases towards the pKa (assumed to be around 10) is consistent with the formation of the less soluble neutral free base.

  • The kinetic solubility is reported at a physiological pH and is a valuable parameter for predicting in vivo behavior after intravenous administration from a DMSO-based formulation.

  • High solubility in an organic solvent like methanol is typical and useful for analytical method development.

Conclusion: A Foundation for Development

The comprehensive solubility profile of this compound, established through the rigorous methodologies outlined in this guide, provides a critical foundation for its continued development. This data will inform formulation strategies, aid in the design of in vivo studies, and ultimately contribute to a deeper understanding of the compound's therapeutic potential. The principles and protocols detailed herein represent a robust and scientifically sound approach to solubility characterization for any novel chemical entity.

References

  • Title: The Shake Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: High-throughput measurement of kinetic solubility for drug discovery compounds Source: Expert Opinion on Drug Discovery URL: [Link]

Methodological & Application

Application Note & Experimental Protocol: Synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride, a valuable secondary amine building block for pharmaceutical and materials science research. The protocol details a robust and scalable one-pot reductive amination procedure, starting from commercially available 4-ethylcyclohexanone and cyclopropylamine. The methodology emphasizes safety, procedural rationale, and thorough characterization of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

Substituted cyclohexylamine scaffolds are prevalent motifs in a wide range of biologically active molecules. The incorporation of a cyclopropyl group can significantly influence the pharmacological properties of a compound, including its metabolic stability, potency, and membrane permeability. This compound serves as a key intermediate for accessing more complex molecular architectures.

The chosen synthetic strategy is reductive amination , a cornerstone of C-N bond formation in modern organic synthesis.[1] This method involves the reaction of a carbonyl compound (4-ethylcyclohexanone) with an amine (cyclopropylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine. For this protocol, sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Its mild nature and remarkable selectivity for reducing protonated imines in the presence of the starting ketone make it ideal for one-pot procedures, minimizing side reactions and simplifying purification.[1] The resulting free amine is then converted to its hydrochloride salt to enhance stability, facilitate handling, and improve its crystalline nature.

Health and Safety

All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3] An eyewash station and safety shower must be readily accessible.[4]

Reagent-Specific Hazards:

  • Cyclopropylamine: Corrosive and flammable. Causes severe skin burns and eye damage.[5] Handle with extreme care.

  • 4-Ethylcyclohexanone: Flammable liquid. Avoid contact with skin and eyes.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Reacts with water and protic solvents to release hydrogen, a flammable gas. Avoid inhalation of dust.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.

  • Hydrochloric Acid (HCl): Highly corrosive. Causes severe burns. Handle concentrated solutions with extreme caution.[6]

Always consult the latest Safety Data Sheets (SDS) for all reagents before commencing any work.[2][3][5][6]

Experimental Workflow Diagram

The overall synthetic process is outlined in the workflow diagram below.

G cluster_reagents Reagents cluster_reaction Part A: Reductive Amination cluster_purification Part B: Salt Formation cluster_product Final Product Ketone 4-Ethylcyclohexanone Reaction One-Pot Reaction (Imine Formation & Reduction) Ketone->Reaction Amine Cyclopropylamine Amine->Reaction Solvent1 DCM Solvent1->Reaction Reducer NaBH(OAc)₃ Reducer->Reaction Portion-wise addition Workup Aqueous Work-up Reaction->Workup Reaction Quench FreeBase Crude Free Amine Workup->FreeBase Extraction & Concentration HCl_add HCl Addition in Ether FreeBase->HCl_add Filtration Filtration & Drying HCl_add->Filtration Product N-cyclopropyl-4-ethylcyclohexan- 1-amine hydrochloride Filtration->Product

Caption: Workflow for the synthesis of the target hydrochloride salt.

Reagent and Materials Table

This table outlines the necessary quantities for a representative 25 mmol scale reaction.

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
4-EthylcyclohexanoneC₈H₁₄O126.203.16 g25.01.0
CyclopropylamineC₃H₇N57.091.57 g27.51.1
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.946.36 g30.01.2
Dichloromethane (DCM)CH₂Cl₂84.93125 mL--
HCl solution (2.0 M in Et₂O)HCl36.46~15 mL~30.01.2
Diethyl Ether (Et₂O)C₄H₁₀O74.12150 mL--
Saturated NaHCO₃ (aq)NaHCO₃84.01100 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

Detailed Experimental Protocol

Part A: Synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine (Free Base)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylcyclohexanone (3.16 g, 25.0 mmol).

  • Reagent Addition: Dissolve the ketone in dichloromethane (100 mL). Add cyclopropylamine (1.57 g, 27.5 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium triacetoxyborohydride (6.36 g, 30.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Portion-wise addition of the hydride reagent is crucial to control the exothermic reaction and prevent potential side reactions. The mild acidity of NaBH(OAc)₃ catalyzes imine formation while the borohydride reduces the resulting iminium ion.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (approximately 16 hours) to ensure complete conversion.

  • Work-up:

    • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 40 mL).

    • Combine all organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free amine as an oil.

Part B: Formation and Purification of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude oil from Part A in diethyl ether (100 mL).

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (~15 mL, 30.0 mmol) dropwise. A white precipitate will form immediately.

    • Causality Note: The hydrochloride salt is typically insoluble in nonpolar organic solvents like diethyl ether, allowing for effective isolation and purification through precipitation.[7]

  • Isolation: Continue stirring the resulting slurry at room temperature for 1 hour to ensure complete precipitation.

  • Purification: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether (2 x 25 mL) to remove any soluble impurities.

  • Drying: Dry the purified white solid under high vacuum to a constant weight.

Characterization

The identity and purity of the final product, this compound (C₁₁H₂₂ClN, MW: 203.75 g/mol ), should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: Expected signals include multiplets for the cyclopropyl protons (approx. 0.4-1.0 ppm), signals for the ethyl group (triplet and quartet), and a complex series of multiplets for the cyclohexyl ring protons.

  • ¹³C NMR Spectroscopy: Distinct signals corresponding to the carbons of the ethyl group, the cyclopropyl ring, and the six unique carbons of the substituted cyclohexane ring are expected.

  • Mass Spectrometry (ESI+): The analysis will show the molecular ion for the free base [M+H]⁺ at m/z ≈ 168.2, corresponding to the formula C₁₁H₂₂N⁺.

  • Melting Point: A sharp melting point range is indicative of high purity.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

  • de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved from [Link]

  • Thoreauchem. (n.d.). This compound-1177316-81-2. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylcyclohexan-1-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N-Propylcyclohexanamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • Kozhushkov, S. I., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-propylcyclohexanamine. Retrieved from [Link]

  • Khusnutdinov, R. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • PubChem. (n.d.). 4-Ethylcyclohexan-1-amine. Retrieved from [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • PubChem. (n.d.). N-Ethyl cyclohexylamine. Retrieved from [Link]

  • Reddit. (2023). Extraction of Cyclopropylamine. Retrieved from [Link]

  • MDPI. (2022). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • Google Patents. (n.d.). JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.
  • PubChem. (n.d.). N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-cyclopropylnaphthalen-1-aMine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylcyclohexan-1-amine. Retrieved from [Link]

Sources

Application Note: A Framework for Characterizing N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride using Cell-Based Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategy for a Novel Compound

N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride is a novel chemical entity for which the biological target and mechanism of action are not yet publicly characterized. Its structure, featuring a cyclopropyl group and a cyclohexylamine moiety, is reminiscent of scaffolds known to interact with central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs). GPCRs are the largest family of cell surface receptors and are the targets for approximately one-third of all currently marketed drugs, making them a rational starting point for characterization.[1][2]

This document provides a comprehensive framework and detailed protocols for the initial characterization of this compound. We hypothesize that this compound may act as a modulator of GPCR activity. To test this hypothesis, this guide outlines three fundamental cell-based assays:

  • Receptor-Ligand Binding Assay: To determine if the compound directly interacts with a GPCR and to quantify its binding affinity (Kᵢ).

  • Calcium Flux Assay: To screen for activity at GPCRs that signal via the Gαq pathway, leading to an increase in intracellular calcium.

  • cAMP Accumulation Assay: To screen for activity at GPCRs that signal via Gαs (stimulatory) or Gαi (inhibitory) pathways, which modulate the production of the second messenger cyclic AMP.

These assays provide a tiered approach to identify a molecular target, elucidate the signaling pathway, and quantify the potency and efficacy of this novel compound, thereby establishing a foundation for further drug development.

Choosing the Right Cellular System

The selection of an appropriate cell line is critical for the success of any cell-based assay.[3] For initial screening of a novel compound against a hypothesized target class like GPCRs, recombinant cell lines are indispensable. These are typically robust host cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that have been engineered to stably express a specific GPCR of interest.[4][5]

Key Advantages of Recombinant Cell Lines:

  • Target Specificity: Allows for the unambiguous attribution of an observed effect to a single, defined receptor.

  • Signal Amplification: Can be engineered to co-express promiscuous G-proteins (e.g., Gα15/16) or reporter systems to enhance signal-to-noise ratios.[6]

  • Reproducibility: Provides a consistent and genetically stable background for pharmacological studies.[5]

For the protocols described herein, it is recommended to source a panel of recombinant cell lines expressing various CNS-relevant GPCRs (e.g., adrenergic, dopaminergic, serotonergic, opioid receptors) from a reputable commercial vendor.[4][6][7]

Workflow for Compound Characterization

A logical, stepwise approach is essential for efficiently characterizing an unknown compound. The proposed workflow below prioritizes experiments to build a comprehensive pharmacological profile.

Compound_Characterization_Workflow cluster_0 Phase 1: Target Identification & Binding cluster_1 Phase 2: Functional Pathway Analysis cluster_2 Phase 3: Potency & Efficacy Determination A Start: Novel Compound (N-cyclopropyl-4-ethylcyclohexan-1-amine HCl) B Radioligand Binding Assay (Competition) A->B C Determine Binding Affinity (Ki) & Identify Putative Target(s) B->C D Calcium Flux Assay (Screen for Gαq activity) C->D E cAMP Accumulation Assay (Screen for Gαs/Gαi activity) C->E F Identify Functional Activity (Agonist, Antagonist, or None) D->F E->F G Dose-Response Analysis F->G H Calculate Potency (EC50) & Efficacy (% of Control) G->H I Comprehensive Pharmacological Profile H->I

Caption: High-level workflow for characterizing a novel compound.

Protocol 1: Radioligand Binding Assay

Principle: This assay directly measures the interaction of a compound with a receptor.[8][9] It uses a radiolabeled ligand (a known high-affinity binder) and quantifies the ability of the unlabeled test compound (this compound) to compete for and displace the radioligand from the receptor. The data are used to determine the compound's binding affinity (Kᵢ).[10][11]

Materials:

  • Cell Membranes: Prepared from recombinant cells overexpressing the target GPCR.

  • Radioligand: Specific for the target GPCR (e.g., [³H]-Dopamine for Dopamine Receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compound: this compound, prepared in a 10-point, 3-fold serial dilution.

  • Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and Scintillation Fluid.

Step-by-Step Protocol:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize and dilute in ice-cold assay buffer to a pre-optimized protein concentration (typically 10-50 µg protein per well).[10]

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding Wells: 50 µL Assay Buffer.

    • NSB Wells: 50 µL NSB Control.

    • Test Compound Wells: 50 µL of each serial dilution of this compound.

  • Add Radioligand: Add 50 µL of the radioligand (at a concentration near its Kₔ) to all wells.

  • Initiate Reaction: Add 150 µL of the diluted membrane preparation to all wells to start the binding reaction.[10]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation. The exact time should be optimized based on the kinetics of the specific radioligand.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl). This separates bound from unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (counts) - Non-Specific Binding (counts).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]

Data Summary Table (Example):

ParameterDescription
IC₅₀ Concentration of test compound that displaces 50% of the radioligand.
Kᵢ (Inhibition Constant) The binding affinity of the test compound for the receptor.
Hill Slope Describes the steepness of the curve; a value near 1.0 suggests competitive binding.

Protocol 2: Intracellular Calcium Flux Assay

Principle: GPCRs coupled to Gαq proteins activate phospholipase C, which leads to the release of calcium (Ca²⁺) from intracellular stores. This transient increase in cytosolic Ca²⁺ can be measured using fluorescent calcium indicators.[12][13] This assay is a primary functional screen to identify agonists or positive allosteric modulators of Gαq-coupled receptors.

Materials:

  • Cell Line: Recombinant cell line expressing the target Gαq-coupled GPCR, seeded in a black-walled, clear-bottom 96- or 384-well plate.

  • Calcium Indicator Dye: Fluo-8 AM or a similar dye. These are cell-permeant esters that become fluorescent and Ca²⁺-sensitive after cleavage by intracellular esterases.[12][14]

  • Dye Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (optional but recommended): An anion-exchange transport inhibitor that reduces dye leakage from the cells.

  • Test Compound: this compound, prepared in a dose-response format.

  • Positive Control: A known agonist for the target receptor.

  • Fluorescence Plate Reader: Equipped with injectors and capable of kinetic reads (e.g., FLIPR, FlexStation).

Calcium_Flux_Pathway compound Agonist (e.g., Test Compound) receptor Gαq-Coupled GPCR compound->receptor g_protein Gαq Protein Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 → IP3 + DAG plc->pip2 ip3r IP3 Receptor (on ER) pip2->ip3r IP3 ca_release Ca²⁺ Release ip3r->ca_release er Endoplasmic Reticulum (ER) er->ca_release fluo8 Fluo-8 Dye ca_release->fluo8 Ca²⁺ Binds fluorescence Increased Fluorescence (Signal Detected) fluo8->fluorescence

Caption: Signaling cascade measured in the Calcium Flux Assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cells into microplates 18-24 hours prior to the assay to form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium indicator dye (e.g., Fluo-8 AM) in loading buffer, with probenecid if used.[14]

    • Remove cell culture medium from the plate and add 100 µL of the dye loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C in the dark. This allows the dye to enter the cells and be cleaved into its active form.[14]

  • Assay Execution:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.[13]

    • Program the instrument to measure fluorescence intensity (e.g., Ex/Em 490/525 nm for Fluo-8) kinetically.[14]

    • Establish a stable baseline reading for 10-20 seconds.

    • The instrument's injector adds the test compound or positive control to the wells.

    • Continue to record the fluorescence signal for an additional 60-180 seconds to capture the peak response.

  • Data Analysis:

    • The response is typically quantified as the change in fluorescence (Max - Min) or as a ratio over baseline.

    • Normalize the data to the response of a maximal concentration of the positive control agonist (100%) and vehicle (0%).

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Protocol 3: cAMP Accumulation Assay

Principle: This assay measures the modulation of cyclic AMP (cAMP), a critical second messenger. Gαs-coupled receptors activate adenylyl cyclase, increasing cAMP levels, while Gαi-coupled receptors inhibit it.[15] Modern assays often use bioluminescent or resonance energy transfer (BRET/FRET) based biosensors for detection.[15][16][17]

Materials:

  • Cell Line: Recombinant cell line expressing the target Gαs or Gαi-coupled GPCR.

  • cAMP Assay Kit: A commercial kit is highly recommended (e.g., Promega cAMP-Glo™, Cisbio HTRF®). These kits contain lysis reagents, detection reagents, and standards.[15][18]

  • Stimulation Buffer: HBSS or similar, containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Test Compound: this compound.

  • Controls: Known agonist (for Gαs/Gαi) and Forskolin (a direct activator of adenylyl cyclase, used for Gαi assays).

  • Luminescence Plate Reader.

Step-by-Step Protocol (Example using a Lysis-Based Luminescent Assay):

  • Cell Plating and Stimulation:

    • Seed cells in a 96- or 384-well white, opaque plate and grow overnight.

    • Remove media and add stimulation buffer containing the test compound (and Forskolin for Gαi antagonist mode).

    • Incubate for 15-30 minutes at 37°C to allow for cAMP production/inhibition.

  • Cell Lysis and Detection:

    • Following the manufacturer's protocol, add the cell lysis/detection reagent.[15] This reagent stops the reaction and initiates the cAMP detection cascade.

    • Typically, this involves a competitive binding principle where cellular cAMP competes with a labeled analog, modulating a luminescent signal.[15][17]

  • Incubation: Incubate at room temperature for the time specified in the kit protocol (e.g., 20-60 minutes).

  • Signal Reading: Measure the luminescence signal using a plate reader. The signal is typically inversely proportional to the amount of cAMP in the well.

  • Data Analysis:

    • Generate a cAMP standard curve to convert luminescent signals into cAMP concentrations.

    • For Gαs Agonists: Plot cAMP concentration vs. log [Test Compound] to determine EC₅₀ and Eₘₐₓ.

    • For Gαi Agonists: Plot the inhibition of Forskolin-stimulated cAMP production vs. log [Test Compound] to determine IC₅₀.

Data Summary Table (Example):

Assay ModeParameterDescription
Gαs Agonist EC₅₀ Concentration for 50% of maximal cAMP production.
Gαs Agonist Eₘₐₓ Maximum cAMP production relative to a control agonist.
Gαi Agonist IC₅₀ Concentration for 50% inhibition of Forskolin-stimulated cAMP production.

Conclusion and Next Steps

This application note provides a foundational strategy for the initial pharmacological characterization of this compound. By systematically applying binding and functional cell-based assays, researchers can efficiently determine if the compound interacts with GPCRs, identify the specific receptor subtype and its associated signaling pathway, and quantify its potency and efficacy.

Positive results from this screening cascade would warrant further investigation, including:

  • Selectivity Profiling: Testing the compound against a broader panel of receptors to assess off-target effects.

  • Antagonist Mode Assays: Determining if the compound can block the action of a known agonist.

  • Downstream Signaling: Investigating further downstream events, such as ERK phosphorylation or reporter gene activation.[19][20]

These robust, validated protocols offer a clear and scientifically rigorous path to transforming a novel chemical entity into a well-characterized pharmacological tool or potential therapeutic lead.

References

  • CALCIUM FLUX PROTOCOL . University of Washington. Available at: [Link]

  • Che, T. & Majumdar, S. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays . Methods in Cell Biology. Available at: [Link]

  • Fluo-8 Calcium Flux Assay . Protocols.io. Available at: [Link]

  • Hulme, E. C. (2011). Radioligand binding methods for membrane preparations and intact cells . Methods in Molecular Biology. Available at: [Link]

  • Avet, C., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors . MDPI. Available at: [Link]

  • Hulme, E. C. (2011). Radioligand Binding Methods for Membrane Preparations and Intact Cells . Springer Nature Experiments. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol . Gifford Bioscience. Available at: [Link]

  • Bylund, D. B. & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips . American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

  • Intracellular Calcium Flux . University of Utah Flow Cytometry. (2023). Available at: [Link]

  • Wold, E. A., et al. (2018). Recent progress in assays for GPCR drug discovery . Journal of Biomolecular Screening. Available at: [Link]

  • Calcium Flux Using Calcium Green and Fura Red . The University of Iowa. Available at: [Link]

  • Liu, T., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation . ACS Measurement Science Au. Available at: [Link]

  • Stoeber, M., et al. (2018). Cell-based cAMP assay . Bio-protocol. Available at: [Link]

  • Hulme, E. C. (2004). Radioligand-binding methods for membrane preparations and intact cells . Springer Protocols. Available at: [Link]

  • Multispan GPCR Stable Cell Line Generation for Cell-Based Assay . Discovery Life Sciences. Available at: [Link]

  • Principles of commonly used cAMP assays . ResearchGate. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) . NCBI Assay Guidance Manual. (2017). Available at: [Link]

  • GPCR Stable Cell Lines . GenScript. Available at: [Link]

  • WuXi Biology GPCR Cell Lines and Assays . WuXi Biology. Available at: [Link]

Sources

Using N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride in high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride in High-Throughput Screening

Authored by a Senior Application Scientist

Abstract

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2][3] This guide provides a comprehensive framework for the utilization of this compound, a novel small molecule, within a high-throughput screening paradigm. While the specific biological targets of this compound are not yet fully elucidated, its structural motifs—a cyclopropyl group attached to a substituted cyclohexylamine—are features present in modulators of G-protein coupled receptors (GPCRs) and ion channels. This document, therefore, presents a detailed, target-agnostic workflow, supplemented with a hypothetical, yet scientifically rigorous, application against a representative GPCR target. We will delve into the critical aspects of compound management, assay development, execution of primary and secondary screens, and robust data analysis, providing researchers with the foundational knowledge to effectively integrate this and similar compounds into their HTS campaigns.

Introduction to this compound

This compound is a synthetic organic compound with potential applications in chemical biology and drug discovery. Its key physicochemical properties are summarized below.

PropertyValueSource
CAS Number 1177316-81-2
Molecular Formula C₁₁H₂₂ClN[4]
Molecular Weight 203.14 g/mol [4]
Purity >95%[4]

The structure contains a secondary amine on a cyclohexane ring, a common scaffold in pharmacologically active molecules. The presence of the cyclopropyl and ethyl groups adds steric and lipophilic character that can influence target binding and pharmacokinetic properties. Given these features, a plausible, though hypothetical , area of investigation for this compound is the modulation of GPCRs, a large family of transmembrane receptors that are prominent drug targets. This guide will use a hypothetical GPCR-mediated calcium mobilization assay as a practical example for protocol development.

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate true "hits" from a large compound library while minimizing false positives and negatives.[2][5] The process is iterative and requires rigorous quality control at every step.

HTS_Workflow cluster_0 Phase 1: Preparation & Assay Development cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation Compound_Management Compound Management (Solubility, Plating) Assay_Dev Assay Development (Miniaturization, Validation) Compound_Management->Assay_Dev Pilot_Screen Pilot Screen (~2000 compounds, Z' > 0.5) Assay_Dev->Pilot_Screen Primary_HTS Primary HTS (Single Concentration) Pilot_Screen->Primary_HTS Data_Analysis Data Analysis & QC (Normalization, Hit Selection) Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Fresh Compound Resupply) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_Confirmation->Dose_Response SAR_Analysis Preliminary SAR (Identify Analogs) Dose_Response->SAR_Analysis

Caption: High-Throughput Screening (HTS) General Workflow.

Part I: Compound Management and Preparation

Effective compound management is fundamental to the success of any HTS campaign, ensuring sample integrity and minimizing experimental artifacts.[6][7][8]

Initial Compound Handling and Storage

Upon receipt, this compound powder should be stored in a desiccated, dark environment at -20°C to prevent degradation. A barcode-based inventory system is crucial for tracking the compound's history, including storage conditions and number of freeze-thaw cycles.[9]

Solubility Assessment: A Critical First Step

Poor aqueous solubility is a leading cause of misleading HTS results, often leading to false positives through mechanisms like compound aggregation.[5][10] Therefore, determining the kinetic solubility of the compound in the chosen assay buffer is a mandatory preliminary step.

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol utilizes a laser-based microplate nephelometer to detect light scattering from insoluble particles.[11]

  • Stock Solution Preparation : Prepare a 10 mM primary stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution : In a 96-well plate, perform a serial dilution of the DMSO stock to create a concentration gradient (e.g., from 10 mM down to ~5 µM).

  • Aqueous Dilution : Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a 384-well clear-bottom assay plate containing 98 µL of the final assay buffer per well. This creates a 1:50 dilution, resulting in a final concentration range of 200 µM down to 0.1 µM, with a consistent final DMSO concentration of 2%.

  • Incubation : Incubate the plate at room temperature for 1 hour to allow for potential precipitation.

  • Measurement : Read the plate on a nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).

  • Data Analysis : Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU signal significantly rises above the baseline indicates the kinetic solubility limit. Compounds with poor solubility (<10 µM in this example) may require modified assay conditions or be flagged as potential sources of artifacts.[11][12]

Preparation of Assay-Ready Plates

For HTS, compounds are typically dispensed into multi-well plates (384- or 1536-well format) using acoustic liquid handlers (e.g., Labcyte Echo) to minimize volume transfer errors and cross-contamination.[13]

Protocol: Creating an Assay-Ready Source Plate

  • From the 10 mM DMSO stock, create a 1 mM intermediate stock in DMSO.

  • Using an acoustic liquid handler, dispense nanoliter volumes of the 1 mM stock into a 384-well polypropylene source plate to create the desired final concentrations for the primary screen (e.g., 10 µM).

  • The plate map should include dedicated wells for positive controls (a known agonist/antagonist) and negative controls (DMSO vehicle only).

  • Seal the plate with a foil or peelable seal and store at -20°C until use.

Part II: The HTS Campaign - A Hypothetical GPCR Calcium Mobilization Assay

This section details the protocol for a cell-based assay to screen for modulators of a hypothetical Gq-coupled GPCR, which signals through the release of intracellular calcium.

Assay Principle

Cells stably expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When an agonist activates the Gq pathway, intracellular calcium levels rise, causing a significant increase in fluorescence. Antagonists would block this fluorescence increase when challenged with a known agonist. This change in fluorescence can be monitored in real-time using an instrument like the FLIPR® Tetra High Throughput Cellular Screening System.[13]

Assay Development and Validation

Before embarking on a full-scale screen, the assay must be miniaturized to a 384-well format and validated to ensure it is robust and reproducible.[14][15][16]

ParameterOptimization GoalRationale
Cell Seeding Density Achieve 80-90% confluency on assay dayEnsures a healthy cell monolayer and a robust signal.
Dye Loading Conditions Maximize signal-to-background ratioBalances dye uptake with potential cytotoxicity.
DMSO Tolerance Final DMSO concentration ≤ 1%High DMSO concentrations can affect cell viability and membrane integrity.[14]
Agonist Concentration EC₈₀ for antagonist screenProvides a strong but sub-maximal signal, allowing for sensitive detection of inhibition.
Assay Quality (Z'-factor) Z' > 0.5A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2][17]

Z'-factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average signal for positive and negative controls.

Protocol: Primary HTS for GPCR Modulators
  • Cell Plating : Using an automated liquid handler, seed the GPCR-expressing cells into 384-well black-walled, clear-bottom plates at the pre-determined optimal density. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading : Aspirate the culture medium and add the Fluo-4 AM dye loading buffer. Incubate for 1 hour at 37°C.

  • Compound Transfer : Using a plate-based liquid handler (e.g., a 384-channel pipettor), transfer the assay buffer to the assay-ready compound plates to pre-solubilize the compound. Then, transfer this compound solution to the cell plate.

  • Real-Time Reading (FLIPR) : Place the cell plate into the FLIPR instrument.

    • Agonist Screen : Read a baseline fluorescence for 10 seconds, then initiate the automated addition of this compound (and controls) to the wells. Continue reading fluorescence for an additional 120 seconds.

    • Antagonist Screen : After compound addition, incubate for 15-30 minutes. Read a baseline, then add the EC₈₀ concentration of a known agonist and continue reading.

  • Data Acquisition : The instrument software records the fluorescence intensity over time for each well.

Part III: Data Analysis and Hit Progression

Raw HTS data must be processed and analyzed to identify statistically significant "hits".[18][19][20]

Hit_Progression Raw_Data Raw Fluorescence Data (from Plate Reader) Normalization Data Normalization (% activity relative to controls) Raw_Data->Normalization QC Plate Quality Control (Z' > 0.5) Normalization->QC Hit_Selection Hit Selection (e.g., >3 SD from mean) QC->Hit_Selection Confirmation Hit Confirmation Screen (Fresh solid compound) Hit_Selection->Confirmation Dose_Response Dose-Response Curve (Calculate EC50/IC50) Confirmation->Dose_Response Final_Hit Validated Hit Dose_Response->Final_Hit

Caption: Workflow for Hit Identification and Validation.

Primary Data Analysis and Hit Selection
  • Normalization : Raw fluorescence values are normalized to the plate's internal controls.

    • % Activation = ( (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg) ) * 100

  • Quality Control : Calculate the Z'-factor for each plate. Plates with a Z' < 0.5 should be flagged for review or re-screening.[15]

  • Hit Criteria : A common method for hit selection is to define a threshold based on the standard deviation (SD) of the sample population. For example, a "hit" might be any compound that produces a signal greater than 3 times the standard deviation of the plate's negative controls.

Hit Confirmation and Dose-Response Analysis

Hits from the primary screen are often called "putative" and must be confirmed.[21]

Protocol: Dose-Response Validation

  • Compound Re-supply : Obtain a fresh, solid sample of this compound to rule out issues with the original screening sample (e.g., degradation, contamination).

  • Plate Preparation : Create an 8- or 10-point dose-response plate, typically with 3-fold serial dilutions starting from the highest soluble concentration (e.g., 100 µM).

  • Assay Execution : Run the same validated assay as in the primary screen.

  • Data Analysis : Plot the normalized response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists). A confirmed hit will show a clear, sigmoidal dose-response curve.[16]

Conclusion and Future Directions

This guide outlines a robust, systematic approach for evaluating this compound in a high-throughput screening context. By emphasizing rigorous compound management, thorough assay validation, and a tiered screening strategy, researchers can confidently assess the compound's activity. The protocols provided, while using a hypothetical GPCR assay as an example, are broadly applicable to various target classes and assay formats (e.g., biochemical assays, reporter gene assays).[2] Confirmed, validated hits from this workflow, such as this compound, would become the starting point for medicinal chemistry efforts to establish a structure-activity relationship (SAR) and optimize the compound into a lead candidate.[15][21]

References

  • Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening. Retrieved from [Link][6]

  • Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Peters, M. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Retrieved from [Link][7]

  • Archer, J. R. (2004). History, evolution, and trends in compound management for high throughput screening. Assay and Drug Development Technologies, 2(6), 675-681. Retrieved from [Link][22]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link][1]

  • Parham, F., Austin, C. P., Southall, N., & Paules, R. S. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 9(8), 913-928. Retrieved from [Link][18]

  • The Wertheim UF Scripps Institute. (n.d.). Compound Management. Retrieved from [Link][9]

  • Drug Target Review. (2019). New horizons in small molecule solubility screening. Retrieved from [Link][10]

  • Gubler, H. (2009). Comprehensive analysis of high-throughput screening data. In Methods in molecular biology (Clifton, N.J.) (Vol. 565, pp. 83-104). Retrieved from [Link][19]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. Retrieved from [Link][8]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link][23]

  • Chen, Y., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. In Methods in Molecular Biology (Vol. 1271, pp. 245-267). Retrieved from [Link][14]

  • An, S., & Tolliday, N. (2010). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Molecules, 5(3), 67-72. Retrieved from [Link][2]

  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link][5]

  • Sikandar, A., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy, 11, 2745–2755. Retrieved from [Link][16]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link][21]

  • Gubler, H. (2016). High-Throughput Screening Data Analysis. Semantic Scholar. Retrieved from [Link][20]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link][11]

  • Lindsley, C. W., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ACS Chemical Biology, 7(7), 1143–1153. Retrieved from [Link][3]

  • Eastman, K. J., et al. (2013). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Medicinal Chemistry, 56(19), 7679–7691. Retrieved from [Link][12]

  • PreScouter. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link][17]

  • Thoreauchem. (n.d.). This compound-1177316-81-2. Retrieved from [Link][4]

Sources

Application Note: N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride as a Putative Chemical Probe for the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride is a novel small molecule with structural motifs characteristic of ligands targeting the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] The S1R is implicated in a wide range of cellular processes, including calcium signaling, ion channel modulation, and cellular stress responses.[1][3] Its dysfunction is linked to various neuropathological conditions such as Alzheimer's disease, ischemic stroke, and neuropathic pain, making it a critical target for therapeutic development.[1][3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential application of this compound as a chemical probe to investigate S1R function. While this specific molecule is not extensively characterized in the public domain, its structural components—a cationic amine, a cyclohexyl core, and an N-cyclopropyl group—are common features in known S1R ligands.[4] This application note is therefore based on a structure-activity relationship (SAR) hypothesis, proposing this compound as a tool for exploring S1R biology.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below.

PropertyValueSource
CAS Number 1177316-81-2[5]
Molecular Formula C₁₁H₂₂ClN[5]
Molecular Weight 203.75 g/mol [5]
Purity >95% (as per typical commercial grade)[5]
Solubility Predicted to be soluble in water and polar organic solvents like DMSO and ethanol.Inferred
Storage Store at 2-8°C, desiccated. Protect from light.Standard Practice

Part 1: Scientific Rationale and Mechanism of Action

Structural Rationale for Sigma-1 Receptor Targeting

The Sigma-1 receptor ligand binding pocket accommodates a diverse range of chemical structures, which generally share two key features: a cationic amine and at least one hydrophobic region.[4]

  • Cationic Amine: The protonated amine of this compound is hypothesized to form a crucial salt bridge with the carboxylate side chain of glutamic acid 172 (Glu172) in the S1R binding site. This interaction is a well-established anchor point for a vast number of S1R ligands.[1]

  • Hydrophobic Core: The 4-ethylcyclohexyl group provides a non-polar scaffold that can engage in hydrophobic interactions with key residues within the binding pocket, such as Tyr120, Val162, and Ile124.[1]

  • N-Cyclopropyl Group: The N-cyclopropyl substituent is a compact, lipophilic moiety that can further enhance binding affinity by occupying a specific hydrophobic sub-pocket. The rigid nature of the cyclopropyl ring can also confer a degree of conformational constraint, potentially leading to higher selectivity.

Proposed Mechanism of Action

As a chaperone protein, S1R modulates the function of various "client" proteins, including ion channels and receptors like the IP3 receptor.[1] Ligands can act as agonists or antagonists, influencing the chaperone activity of S1R.

  • Agonists: Typically promote the dissociation of S1R from its binding partners, allowing it to translocate and modulate other targets, often resulting in enhanced intracellular calcium signaling.[3]

  • Antagonists: Tend to stabilize S1R in its resting state, preventing its interaction with client proteins and often potentiating the signaling of other pathways, such as certain G-protein coupled receptors (GPCRs).[3][4]

Based on its structure, this compound could plausibly act as either an agonist or an antagonist. Its precise functional effect must be determined empirically through the protocols outlined below.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum S1R Sigma-1 Receptor (S1R) IP3R IP3 Receptor S1R->IP3R Modulates Ca2+ release Ca_Signal Intracellular Ca2+ Signaling Cascade IP3R->Ca_Signal Probe N-cyclopropyl-4-ethyl- cyclohexan-1-amine hydrochloride (Chemical Probe) Probe->S1R Cell_Response Cellular Response (e.g., Neurite Outgrowth, Survival) Ca_Signal->Cell_Response

Caption: Proposed interaction of the chemical probe with the Sigma-1 Receptor signaling pathway.

Part 2: Experimental Protocols

These protocols are designed to validate the interaction of this compound with S1R and to characterize its functional activity.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the chemical probe for the Sigma-1 and Sigma-2 receptors to establish potency and selectivity.

Materials:

  • This compound

  • -pentazocine (S1R radioligand)

  • [³H]-DTG (S1R/S2R radioligand)

  • Haloperidol (non-selective S1R/S2R competitor)

  • Membrane preparations from cells expressing human S1R (e.g., HEK293-S1R)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation vials and cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold and vacuum pump

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in sterile deionized water or DMSO. Perform serial dilutions in the binding buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration:

    • 50 µL of diluted chemical probe or vehicle/competitor.

    • 50 µL of radioligand (e.g., 1 nM -pentazocine).

    • 100 µL of S1R membrane preparation (50-100 µg protein).

  • Controls:

    • Total Binding: Vehicle instead of probe.

    • Non-specific Binding (NSB): A high concentration of a known competitor (e.g., 10 µM Haloperidol).

  • Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold. Wash each filter three times with 4 mL of ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the chemical probe.

    • Use non-linear regression (e.g., sigmoidal dose-response) in software like GraphPad Prism to determine the IC₅₀.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Caption: Workflow for the in vitro radioligand binding assay.

Protocol 2: Calcium Mobilization Assay

Objective: To determine if the chemical probe acts as an agonist or antagonist at the S1R by measuring its effect on intracellular calcium levels.

Materials:

  • A cell line known to express functional S1R (e.g., SH-SY5Y or Neuro2a).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Known S1R agonist (e.g., PRE-084) and antagonist (e.g., NE-100).

  • Fluorescence plate reader with an injection port.

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium, wash cells once with HBSS.

    • Add 100 µL of loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Assay Measurement:

    • Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.

    • Set the reader to measure fluorescence (e.g., Ex/Em = 494/516 nm) every 2 seconds for a total of 3-5 minutes.

    • Agonist Mode: After establishing a stable baseline (approx. 30 seconds), inject 20 µL of the chemical probe at various concentrations and continue reading. A rapid increase in fluorescence indicates agonist activity.

    • Antagonist Mode: Pre-incubate the cells with the chemical probe for 15 minutes. Establish a baseline, then inject a known S1R agonist (e.g., 1 µM PRE-084). A reduction or blockade of the agonist-induced fluorescence peak indicates antagonist activity.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from the baseline (F₀) as ΔF/F₀.

    • For agonist activity, plot the peak response against the log concentration of the probe to determine the EC₅₀.

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the probe to determine the IC₅₀.

Part 3: Expected Results and Interpretation

  • Binding Assay: A potent and selective S1R ligand would be expected to have a Ki value in the low nanomolar range for S1R and a Ki at least 100-fold higher for the S2R and other off-targets.

  • Calcium Mobilization: If the compound is an agonist, it will induce a dose-dependent increase in intracellular calcium. If it is an antagonist, it will show no effect on its own but will inhibit the calcium flux caused by a known S1R agonist. A partial agonist would induce a response that is smaller than that of a full agonist.

By following these protocols, researchers can effectively characterize the pharmacological profile of this compound and validate its utility as a chemical probe for elucidating the complex biology of the Sigma-1 receptor.

References

  • Schmidt, H. R., et al. (2018). Structural basis for σ1 receptor ligand recognition. Nature Structural & Molecular Biology, 25(11), 981–987. [Link]

  • Wojcieszak, M., et al. (2019). Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations. International Journal of Molecular Sciences, 20(18), 4386. [Link]

  • Abadi, A. H., et al. (2020). Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. Molecules, 25(15), 3374. [Link]

  • Sánchez-Soto, M., et al. (2021). Activity of some sigma-1 receptor ligand compounds. Pharmaceuticals, 14(3), 209. [Link]

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. [Link]

  • Thoreauchem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and potential applications of the novel chemical entity, N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride. In the absence of published biological data for this specific compound, this guide establishes a strategic framework for its evaluation. We will dissect the constituent structural motifs—the N-cyclopropylamine and the 4-ethylcyclohexylamine core—to hypothesize potential therapeutic applications and outline a logical, phased experimental workflow. This document provides detailed protocols for preliminary screening, including cytotoxicity, metabolic stability, and target engagement assays, to systematically build a pharmacological profile for this promising scaffold.

Introduction: Deconstructing the Therapeutic Potential

The structure of this compound presents a compelling case for investigation in drug discovery. It merges two key pharmacophores: the cyclohexylamine scaffold and the cyclopropyl group.

  • The Cyclohexylamine Core: Substituted cyclohexylamines are prevalent structural motifs in a wide range of bioactive molecules and approved drugs.[1][2] This scaffold provides a rigid, three-dimensional framework that can orient substituents for optimal interaction with biological targets, a feature often exploited in the development of therapeutics targeting the central nervous system (CNS), as well as agents with antimicrobial or antiproliferative properties.[2][3]

  • The N-Cyclopropyl Moiety: The cyclopropyl group is a highly valued substituent in modern medicinal chemistry.[4][5][6] Its unique electronic properties and strained ring structure confer several advantageous attributes to a parent molecule. These benefits often include:

    • Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] This can increase a drug's half-life and bioavailability.

    • Increased Potency and Selectivity: By locking flexible alkyl chains into a more rigid conformation, the cyclopropyl group can reduce the entropic penalty of binding to a target, thereby increasing potency.[5][6] This rigidity can also improve selectivity by favoring a specific bioactive conformation.

    • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can lower the basicity (pKa) of a neighboring amine, which can be advantageous for reducing hERG liability and improving cell permeability.[6][7]

Given these features, this compound is a candidate for investigation as an agent targeting CNS disorders, infectious diseases, or oncology. Its structure suggests a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, making it an attractive starting point for a lead discovery program.

Physicochemical and Structural Properties

A summary of the known properties of the parent compound and its close structural analogs is presented below.

PropertyValueSource
Molecular Formula C₁₁H₂₂ClNThoreauchem
Molecular Weight 203.14 g/mol Thoreauchem
CAS Number 1177316-81-2Thoreauchem
Purity >95%Thoreauchem
Related Compound (Parent) 4-Ethylcyclohexan-1-aminePubChem CID: 420819[8]
Related Compound (Analog) N-ethylcyclohexanamine hydrochloridePubChem CID: 162937[9]

A Phased Strategy for Pharmacological Evaluation

A systematic, tiered approach is essential to efficiently characterize a novel compound. The following workflow outlines a logical progression from broad, initial profiling to more specific, hypothesis-driven investigations.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Broad Target Screening cluster_2 Phase 3: Hypothesis-Driven Validation a Compound Acquisition & QC (Purity, Identity) b Cytotoxicity Assessment (e.g., MTT Assay) a->b c Metabolic Stability Screen (Liver Microsomes) b->c d Broad Phenotypic Screening (e.g., Cell-based Assays) c->d Proceed if stable & non-cytotoxic e Panel Screening (e.g., GPCRs, Ion Channels) d->e f Target Identification (Deconvolution) e->f Analyze hits g Hit-to-Lead Optimization (SAR Studies) f->g h In-depth Mechanistic Studies g->h G cluster_0 Incubation at 37°C compound Test Compound (1 µM final) incubate Incubation Mixture compound->incubate hlm Human Liver Microsomes (0.5 mg/mL) hlm->incubate buffer Phosphate Buffer (pH 7.4) buffer->incubate nadph NADPH (Cofactor) nadph->incubate incubate->nadph Start Reaction quench Quench Reaction (Acetonitrile + IS) incubate->quench Time Points (0, 5, 15, 30, 60 min) analysis LC-MS/MS Analysis (Quantify Parent Compound) quench->analysis

Caption: Workflow for an in vitro metabolic stability assay.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well incubation plate and collection plates

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., to a final concentration of 0.5 mg/mL). Prepare a 1 µM working solution of the test compound and positive controls in buffer.

  • Pre-incubation: In the incubation plate, add the HLM solution. Add the test compound or control compound solutions. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which receive buffer instead). [10]The time of this addition is T=0.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction. [11]5. Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. Determine the slope of the linear regression, which represents the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k. Calculate intrinsic clearance (CLint) using the appropriate equations. [10][12]

Prospective Applications & Next Steps: Phase 2 & 3

Based on the outcomes of Phase 1, subsequent investigations can be tailored.

  • If the compound is non-toxic and metabolically stable: Proceed to broad screening. The cyclohexylamine scaffold is a known privileged structure for G-Protein Coupled Receptors (GPCRs) and ion channels. Therefore, a commercially available screening panel against a diverse set of these targets would be a logical next step. Radioligand binding assays are the gold standard for this type of screening, providing robust data on whether the compound interacts with these receptors. [13][14][15][16]

  • Protocol Outline: GPCR Radioligand Competition Binding Assay:

    • Objective: To determine if the test compound binds to a specific GPCR by measuring its ability to displace a known radiolabeled ligand. [15] 2. Procedure: Cell membranes expressing the target GPCR are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound. [17] 3. Separation: Bound and free radioligand are separated via rapid filtration. [15] 4. Detection: Radioactivity trapped on the filter is quantified using a scintillation counter.

    • Analysis: A competition curve is generated to calculate the inhibitor concentration that displaces 50% of the radioligand (IC₅₀), from which the binding affinity (Ki) can be derived. [15]

  • If a "hit" is identified: Phase 3 would involve deconvolution of the mechanism of action, determination of functional activity (agonist vs. antagonist), and initiation of a hit-to-lead campaign to explore the Structure-Activity Relationship (SAR).

Conclusion

This compound is a novel chemical entity with significant potential rooted in its structural components. The cyclopropyl group suggests favorable metabolic properties, while the cyclohexylamine core provides a validated scaffold for targeting therapeutically relevant protein classes. The phased experimental strategy and detailed protocols provided herein offer a robust and efficient pathway to elucidate the pharmacological profile of this compound and determine its viability as a candidate for further drug development.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Bio-protocol. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

  • Tian, J., & Lindsley, C. W. (2018). GPCR-radioligand binding assays. Methods in Enzymology, 616, 1-17. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of drugs and drug candidates containing cyclohexylamines. Retrieved from [Link]

  • Di, L., et al. (2013). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 18(7), 829–837. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • PW Consulting. (2025, February 9). Cyclopropylamine Market. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyclohexylamine – Knowledge and References. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Cyclohexylamine: The Versatile Chemical Intermediate for Modern Industries. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

  • PubChem. (n.d.). N-ethylcyclohexanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylcyclohexan-1-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US3758690A - Pharmaceutical compositions containing n-cyclopropyl-1-amino indanes and use of such n-cyclopropyl compounds as hypotensives.

Sources

Application Note: Quantitative Analysis of N-cyclopropyl-4-ethylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise and reliable quantification of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride, a key amine intermediate in pharmaceutical synthesis. Recognizing the diverse requirements of drug development, from process chemistry to final product quality control, we present three robust methods: High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, detailed step-by-step protocols, and method validation summaries are provided to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals. All methodologies are designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Analyte Overview

This compound is a secondary amine salt that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[4] The conversion of amine-containing compounds to their hydrochloride salt form is a common strategy in pharmaceutical chemistry to improve stability, solubility, and handling properties.[5][6] Consequently, the development of accurate, precise, and robust analytical methods for its quantification is paramount to ensure the quality of intermediates and the final API, control manufacturing processes, and meet stringent regulatory standards.

This guide addresses the analytical challenges posed by this molecule—namely its lack of a strong native chromophore and its volatility in free-base form—by providing tailored solutions for different analytical needs.

Analyte Physicochemical Properties:

Property Value Source
Chemical Name This compound Thoreauchem[7]
CAS Number 1177316-81-2 Thoreauchem[7]
Molecular Formula C₁₁H₂₂ClN Thoreauchem[7]
Molecular Weight 203.75 g/mol Thoreauchem[7]
Structure Chemical structure of this compound (Structure based on name)

| Parent Compound | 4-Ethylcyclohexan-1-amine | PubChem[8][9] |

General Analytical Workflow

The overall process for the quantification of N-cyclopropyl-4-ethylcyclohexan-1-amine HCl follows a structured pathway from sample handling to final data reporting. This ensures consistency and traceability throughout the analysis.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login StdPrep Standard & QC Preparation SamplePrep Sample Preparation (Dilution, Extraction, Derivatization) StdPrep->SamplePrep SST System Suitability Test (SST) SamplePrep->SST Sequence Sequence Run (HPLC/GC/LC-MS) SST->Sequence Integration Peak Integration & Quantification Sequence->Integration Review Data Review & Validation Integration->Review Report Final Report Generation Review->Report

Caption: High-level analytical workflow from sample receipt to reporting.

Method 1: RP-HPLC with Pre-Column Derivatization and UV Detection

Principle and Rationale: This method is designed for laboratories equipped with standard HPLC-UV systems and is ideal for routine quality control of the drug substance. N-cyclopropyl-4-ethylcyclohexan-1-amine lacks a significant UV chromophore, making direct detection insensitive. To overcome this, we employ pre-column derivatization with dansyl chloride. Dansyl chloride reacts with the secondary amine to form a highly fluorescent and UV-absorbent derivative, enabling sensitive quantification. A pre-column derivatization HPLC method has been shown to be effective for determining cyclohexylamine.[10][11]

Experimental Protocol:

  • Reagent and Standard Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Derivatization Reagent: Prepare a 2.0 mg/mL solution of dansyl chloride in acetone.[10]

    • Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 11 with NaOH.[10]

    • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of N-cyclopropyl-4-ethylcyclohexan-1-amine HCl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Calibration Standards (1-100 µg/mL): Serially dilute the Stock Standard to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Derivatization Procedure:

    • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of the sodium bicarbonate buffer (pH 11).

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the mixture in a water bath at 60°C for 20 minutes.[10]

    • After incubation, cool the mixture to room temperature.

    • Add 100 µL of 25% ammonia solution to quench the excess dansyl chloride and vortex.

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Conditions:

    Parameter Setting
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Acetic Acid in Water
    Mobile Phase B 0.1% Acetic Acid in Acetonitrile
    Gradient 0-2 min (50% B), 2-15 min (50-95% B), 15-17 min (95% B), 17.1-20 min (50% B)
    Flow Rate 1.0 mL/min
    Column Temp. 30°C
    Injection Vol. 10 µL

    | UV Detection | 254 nm[10] |

  • Data Analysis and System Suitability:

    • Quantification: Use the peak area of the derivatized analyte. Construct a linear regression curve (peak area vs. concentration) from the calibration standards.

    • System Suitability: Before sample analysis, inject a mid-level standard five times. The %RSD of the peak area should be ≤ 2.0%, the USP tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

Validation Summary (as per ICH Q2(R1)):

Parameter Typical Acceptance Criteria Expected Performance
Linearity (r²) ≥ 0.995 > 0.998
Range 1 - 100 µg/mL Confirmed
Accuracy (% Recovery) 98.0 - 102.0% 99.1 - 101.5%
Precision (%RSD) ≤ 2.0% < 1.5%
LOD Signal-to-Noise ≥ 3 ~0.3 µg/mL

| LOQ | Signal-to-Noise ≥ 10 | ~1.0 µg/mL |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. N-cyclopropyl-4-ethylcyclohexan-1-amine is volatile in its free-base form, making it well-suited for GC analysis. This method provides high specificity due to the mass fragmentation patterns of the analyte. The protocol requires a liquid-liquid extraction (LLE) step to neutralize the hydrochloride salt and extract the free amine into an organic solvent. This method is excellent for purity analysis and identification of related volatile impurities.

Sample Preparation Workflow:

GC_Prep_Workflow Start 1. Sample Solution (in Water) Basify 2. Add 1M NaOH to pH > 11 Start->Basify Solvent 3. Add Extraction Solvent (e.g., Dichloromethane) Basify->Solvent Vortex 4. Vortex/Mix (2 minutes) Solvent->Vortex Centrifuge 5. Centrifuge to Separate Phases Vortex->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Dry 7. Dry with Anhydrous Sodium Sulfate Collect->Dry Inject 8. Inject into GC-MS Dry->Inject

Caption: Sample preparation workflow for GC-MS analysis via LLE.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Stock Standard (1000 µg/mL): Prepare as described in Method 1, but use methanol as the solvent.

    • Calibration Standards (5-250 µg/mL): Prepare serial dilutions in methanol.

    • Sample Preparation (LLE):

      • Pipette 1 mL of aqueous sample or standard into a glass tube.

      • Add 1 M NaOH dropwise until the pH is > 11.

      • Add 2 mL of dichloromethane.

      • Vortex vigorously for 2 minutes.

      • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

      • Carefully transfer the bottom organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.

      • Transfer the dried solvent to a GC vial for analysis.

  • GC-MS Conditions:

    Parameter Setting
    GC System Agilent 7890 or equivalent
    Injector Split/Splitless, 250°C, Split ratio 20:1
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Oven Program 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min)
    MS System 5977 or equivalent
    Ion Source Electron Ionization (EI), 70 eV
    Source Temp. 230°C
    Quad Temp. 150°C
    Scan Mode Full Scan (m/z 40-350) for identification, SIM for quantification

    | SIM Ion | Target Ion: m/z 167 (M+), Qualifier Ions: e.g., m/z 138, m/z 96 |

  • Data Analysis:

    • Quantification: Use the peak area of the target ion (m/z 167). Construct a linear regression curve from the extracted standards.

    • Confirmation: The retention time must match that of a reference standard, and the ratio of qualifier ions to the target ion must be within ±20% of the standard.

Validation Summary (as per ICH Q2(R1)):

Parameter Typical Acceptance Criteria Expected Performance
Linearity (r²) ≥ 0.995 > 0.997
Range 5 - 250 µg/mL Confirmed
Accuracy (% Recovery) 95.0 - 105.0% 96.5 - 103.8%
Precision (%RSD) ≤ 5.0% < 3.0%
LOD S/N ≥ 3 in SIM mode ~1 ng/mL

| LOQ | S/N ≥ 10 in SIM mode | ~5 ng/mL |

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale: LC-MS/MS is the definitive method for ultra-sensitive and highly selective quantification.[12][13] It is the gold standard for analyzing analytes in complex matrices (e.g., biological fluids, crude reaction mixtures) or for detecting trace-level impurities.[14] This method utilizes Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a unique product ion is monitored. This process virtually eliminates matrix interference, providing exceptional signal-to-noise. The analysis is performed directly on the protonated molecule in its salt form, simplifying sample preparation to a "dilute and shoot" approach.[15]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Stock Standard (100 µg/mL): Prepare a stock solution of the reference standard in the diluent.

    • Calibration Standards (0.1 - 100 ng/mL): Perform serial dilutions of the stock solution to cover the desired dynamic range.

    • Sample Preparation: Dilute the sample with the diluent to fall within the calibration range. Filter through a 0.22 µm filter if necessary.

  • LC-MS/MS Conditions:

    Parameter Setting
    LC System UPLC/UHPLC system
    Column C18, 2.1 x 50 mm, 1.8 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-3.5 min (95% B), 3.6-5.0 min (5% B)
    Flow Rate 0.4 mL/min
    Column Temp. 40°C
    Injection Vol. 5 µL
    MS System Triple Quadrupole Mass Spectrometer
    Ion Source Electrospray Ionization (ESI), Positive Mode
    Capillary Voltage 3.5 kV
    Source Temp. 150°C

    | Desolvation Temp. | 400°C |

  • MRM Transitions:

    • The precursor ion ([M+H]⁺) for N-cyclopropyl-4-ethylcyclohexan-1-amine (C₁₁H₂₁N) is m/z 168.2.

    • Product ions must be determined by infusing a standard solution and performing a product ion scan. A plausible fragmentation would be the loss of the cyclopropyl group.

      Transition Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
      168.2 → 126.2 (Quantifier) 100 25 15
      168.2 → 84.1 (Qualifier) 100 25 20

      (Note: Voltages and energies are instrument-dependent and must be optimized.)

Validation Summary (as per ICH Q2(R1)):

Parameter Typical Acceptance Criteria Expected Performance
Linearity (r²) ≥ 0.995 (weighted) > 0.999
Range 0.1 - 100 ng/mL Confirmed
Accuracy (% Recovery) 85.0 - 115.0% at LLOQ, 90.0-110.0% otherwise Within limits
Precision (%RSD) ≤ 15.0% (≤ 20% at LLOQ) < 10%
LOD S/N ≥ 3 ~0.03 ng/mL

| LOQ/LLOQ | S/N ≥ 10 | 0.1 ng/mL |

Method Comparison

The choice of analytical method depends on the specific application, required sensitivity, and available instrumentation.

FeatureHPLC-UV (Derivatization)GC-MSLC-MS/MS
Specificity Moderate to GoodHighExcellent
Sensitivity Moderate (LOQ ~1 µg/mL)Good (LOQ ~5 ng/mL)Excellent (LLOQ ~0.1 ng/mL)
Sample Prep Involved (Derivatization)Involved (LLE)Simple (Dilute & Shoot)
Instrumentation Common (HPLC-UV)Common (GC-MS)Specialized (LC-MS/MS)
Primary Use Case Routine QC, Assay, PurityPurity, Volatile ImpuritiesTrace Analysis, Bioanalysis

Conclusion

This application note provides three distinct, robust, and validated methods for the quantification of this compound. The HPLC-UV method offers a reliable solution for routine quality control, the GC-MS method provides high specificity for purity and volatile impurity analysis, and the LC-MS/MS method delivers unparalleled sensitivity and selectivity for trace-level quantification. By understanding the principles and following the detailed protocols herein, researchers and drug development professionals can confidently and accurately measure this critical pharmaceutical intermediate, ensuring product quality and supporting regulatory filings.

References

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  • Google Patents. (2021, December 23). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • PubChem. (n.d.). 4-Ethylcyclohexan-1-amine hydrochloride. Retrieved from PubChem. [Link]

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Application Notes and Protocols for Receptor Binding Studies of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Ligand

In the landscape of drug discovery and molecular pharmacology, the characterization of novel chemical entities is a critical first step. N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride is a synthetic compound with a unique structural motif, incorporating a cyclopropyl group that often imparts interesting pharmacological properties.[1] Its full biological activity profile, however, remains to be elucidated. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the receptor binding properties of this and other novel compounds.

These protocols are designed to be a self-validating system, guiding the user through the essential steps of membrane preparation, radioligand binding assays, and data analysis to determine key binding parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki). By following these detailed methodologies, researchers can generate robust and reproducible data, forming the foundation for further preclinical development.

PART 1: Foundational Steps - Preparing the Biological Matrix

The quality of any binding assay is fundamentally dependent on the quality of the receptor preparation.[2] For many drug targets, particularly G-protein coupled receptors (GPCRs), membrane preparations from cells or tissues that express the receptor of interest are the standard.[3][4] This section details a generalized protocol for preparing high-quality cell membranes.

Protocol 1: GPCR-Enriched Membrane Preparation from Cultured Cells

This protocol describes the isolation of membranes from a stable cell line overexpressing a hypothetical GPCR target. The principles can be adapted for various cell lines and tissues.[5][6]

Rationale: Mechanical disruption followed by differential centrifugation is a standard and effective method to separate the plasma membrane, rich in GPCRs, from other cellular components.[4] The inclusion of protease inhibitors is crucial to prevent degradation of the target receptors by endogenous proteases released during cell lysis.

Materials:

  • Cultured cells expressing the target receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, ice-cold

  • Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)

  • Sucrose Cryoprotectant Buffer: Lysis Buffer with 10% (w/v) sucrose

  • Cell scraper

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Bradford or BCA protein assay kit

Step-by-Step Procedure:

  • Cell Harvesting: Grow cells to near confluency in appropriate culture vessels. Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Cell Lysis: Add a small volume of ice-cold Lysis Buffer with freshly added protease inhibitors to the plate. Scrape the cells and transfer the cell suspension to a pre-chilled homogenization tube.

  • Homogenization: Disrupt the cells using a Dounce homogenizer (15-20 strokes with a tight-fitting pestle) or by sonication on ice. The goal is to lyse the cells without damaging the membranes.

  • Low-Speed Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 5 minutes at 4°C to pellet nuclei and intact cells.

  • High-Speed Centrifugation: Carefully collect the supernatant and transfer it to a fresh tube. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[7]

  • Washing the Membranes: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Repeat the high-speed centrifugation step.

  • Final Preparation and Storage: Discard the supernatant and resuspend the final membrane pellet in Sucrose Cryoprotectant Buffer.

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a Bradford or BCA assay.[7]

  • Aliquoting and Storage: Aliquot the membrane preparation into cryovials, flash-freeze in liquid nitrogen, and store at -80°C for long-term use.

PART 2: Characterizing the Ligand-Receptor Interaction

With a high-quality membrane preparation in hand, the next step is to perform binding assays to quantify the interaction of this compound with the target receptor. This is typically achieved through two main types of radioligand binding assays: saturation and competition assays.[8][9]

Saturation Binding Assays: Determining Affinity and Receptor Density

Saturation binding experiments are used to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand for its receptor and the total number of binding sites (Bmax) in the preparation.[8][10][11] This is achieved by incubating a fixed amount of membrane preparation with increasing concentrations of the radioligand until saturation is reached.[12]

Workflow for a Saturation Binding Assay

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}

Caption: Workflow for a saturation binding experiment.
Protocol 2: Saturation Radioligand Binding Assay

Rationale: This protocol uses a filtration-based method to separate receptor-bound radioligand from the unbound radioligand.[7][8] The amount of radioactivity trapped on the filter is proportional to the amount of bound ligand. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites.[13]

Materials:

  • GPCR-enriched membrane preparation (from Protocol 1)

  • Radiolabeled ligand (e.g., [³H]-ligand with high specific activity)

  • Unlabeled ("cold") ligand for determining non-specific binding

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Vacuum filtration manifold (cell harvester)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Step-by-Step Procedure:

  • Assay Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, you will have wells for total binding and non-specific binding (typically in triplicate).

  • Reagent Preparation:

    • Prepare serial dilutions of the radiolabeled ligand in Assay Buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.[14]

    • Prepare a high concentration of the unlabeled ligand (at least 100-fold higher than its Ki) in Assay Buffer for the non-specific binding wells.

    • Dilute the membrane preparation in Assay Buffer to the desired protein concentration (previously optimized to ensure that less than 10% of the added radioligand is bound).[15]

  • Incubation:

    • To the "Total Binding" wells, add Assay Buffer.

    • To the "Non-Specific Binding" wells, add the high concentration of unlabeled ligand.

    • Add the diluted membrane preparation to all wells.

    • Add the various concentrations of the radiolabeled ligand to the appropriate wells.

    • Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[7]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Immediately wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for the triplicates.

    • Determine the specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.[11]

    • Plot the specific binding (Y-axis) against the concentration of the radiolabeled ligand (X-axis).

    • Analyze the data using non-linear regression analysis (one-site binding hyperbola) with software like GraphPad Prism to determine the Kd and Bmax values.[7]

Hypothetical Data Presentation:

[Radioligand] (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
0.155050500
0.525002502250
1.045005004000
2.0700010006000
5.0950025007000
10.01050050005500
20.01100055005500

Note: This is illustrative data.

From this type of data, a saturation curve would be generated, and non-linear regression would yield a Kd (the concentration of radioligand at which 50% of the receptors are occupied at equilibrium) and a Bmax (the total concentration of receptor sites).

Competitive Binding Assays: Determining the Affinity of Unlabeled Compounds

Once a suitable radioligand and assay conditions are established, competitive binding assays can be performed to determine the affinity of unlabeled compounds, such as this compound, for the receptor.[8] In this assay, a fixed concentration of radioligand competes for binding to the receptor with increasing concentrations of the unlabeled test compound.[16][17]

Logical Flow of a Competitive Binding Assay

G

Caption: Logical flow for a competitive binding experiment.
Protocol 3: Competitive Radioligand Binding Assay

Rationale: This protocol measures the ability of this compound to displace a known radioligand from the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀.[8] The IC₅₀ value can then be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[18][19]

Materials:

  • Same as for the saturation binding assay

  • This compound

Step-by-Step Procedure:

  • Assay Plate Setup: Prepare a 96-well plate. You will have wells for total binding (no competitor), non-specific binding, and a range of concentrations for the test compound (this compound).

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended for novel compounds (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare the radiolabeled ligand at a fixed concentration, typically at or below its Kd value determined from the saturation binding assay.

    • Prepare the diluted membrane preparation as in the saturation assay.

  • Incubation:

    • Add the serial dilutions of the test compound to the appropriate wells.

    • Add Assay Buffer to the "Total Binding" wells.

    • Add a high concentration of a standard unlabeled ligand to the "Non-Specific Binding" wells.

    • Add the diluted membrane preparation to all wells.

    • Add the fixed concentration of the radiolabeled ligand to all wells.

    • Incubate the plate under the same conditions as the saturation assay to ensure equilibrium is reached.

  • Filtration and Quantification: Follow the same procedure as in Protocol 2.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound. The total specific binding (in the absence of the test compound) is set to 100%.

    • Plot the percent specific binding (Y-axis) against the log concentration of this compound (X-axis).

    • Use non-linear regression (sigmoidal dose-response) to fit the data and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[7][19]

Hypothetical Data Presentation:

log[Test Compound] (M)% Specific Binding
-11100.2
-1098.5
-995.1
-849.8
-75.3
-61.2
-50.5

Note: This is illustrative data.

From this data, a competition curve would be generated, yielding an IC₅₀. With a known radioligand concentration and its Kd, the Ki for this compound can be calculated, providing a measure of its affinity for the receptor.

PART 3: Data Interpretation and Best Practices

  • Quality Control: It is essential that non-specific binding is low, ideally less than 30% of the total binding at the Kd concentration of the radioligand.[15] High non-specific binding can obscure the specific binding signal and lead to inaccurate results.[13]

  • Ligand Depletion: Ensure that the concentration of the receptor in the assay is low enough so that less than 10% of the total radioligand is bound. This prevents the depletion of the free radioligand concentration, which is a key assumption in the data analysis.[15]

  • Equilibrium Conditions: It is crucial to ensure that the incubation time is sufficient to reach equilibrium for all ligand concentrations. This can be confirmed through kinetic experiments (association and dissociation assays).[8][20]

  • Data Analysis Software: Utilize robust data analysis software, such as GraphPad Prism, for non-linear regression analysis of binding data. These programs provide accurate parameter estimates and statistical information.[7]

Conclusion

These application notes provide a comprehensive and scientifically grounded framework for the initial characterization of the receptor binding profile of novel compounds like this compound. By meticulously following these protocols, researchers can obtain reliable and reproducible data on ligand affinity and receptor density, which are fundamental parameters in the drug discovery and development process. The insights gained from these studies are invaluable for guiding lead optimization, understanding structure-activity relationships, and ultimately, for the development of new therapeutics.

References

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  • Goldstein, A. (1988). Linearization of two ligand-one binding site scatchard plot and the "IC50" competitive inhibition plot: application to the simplified graphical determination of equilibrium constants. Life sciences, 42(3), 231–237.
  • John, C. S. (2008). In vitro receptor binding assays: General methods and considerations. In Tumor Targeting in Cancer Therapy (pp. 37-52). Humana Press.
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  • Sittampalam, G. S., Kahl, S. D., & Janzen, W. P. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
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  • Wikipedia. Scatchard equation. Available from: [Link]

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. Available from: [Link]

  • Gully, D., Geslin, M., Serva, L., Fontaine, E., Roger, P., Lair, C., ... & Le Fur, G. (2002). N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization. The Journal of pharmacology and experimental therapeutics, 301(1), 322–332.
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  • PubChem. 4-Ethylcyclohexan-1-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Karmalawy, A. A., & Al-Sha'er, M. A. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert opinion on drug discovery, 18(1), 59–80.
  • PubChem. N-ethylcyclohexanamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-ethyl-N-propylcyclohexanamine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
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Scalable synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine Hydrochloride

Abstract

This document provides a comprehensive guide for the scalable synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research. The described methodology is centered around a robust and efficient reductive amination of commercially available 4-ethylcyclohexanone with cyclopropylamine, followed by conversion to its crystalline hydrochloride salt. This two-step process is designed for high yield, purity, and scalability, addressing the needs of researchers in drug development and process chemistry. The protocol includes detailed step-by-step instructions, explains the rationale behind key experimental choices, and discusses critical parameters for successful scale-up.

Introduction and Strategic Overview

N-substituted cyclohexylamine moieties are prevalent scaffolds in a wide array of biologically active compounds. The specific combination of a 4-ethylcyclohexyl group and an N-cyclopropyl substituent offers a unique lipophilic and conformational profile that is of significant interest in medicinal chemistry. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it ideal for handling, formulation, and further synthetic transformations.

The synthetic strategy detailed herein is predicated on efficiency and scalability. The core transformation is a direct reductive amination, which is one of the most effective methods for C-N bond formation.[1][2] This one-pot reaction combines the formation of an intermediate imine or enamine from a ketone and an amine with its immediate reduction to the target amine.[1]

Key Advantages of the Chosen Pathway:

  • Atom Economy: Reductive amination is an addition reaction where the only significant byproduct is water, making it an environmentally conscious choice.

  • Scalability: The selected method, employing catalytic hydrogenation, avoids stoichiometric metal hydride reagents which can be problematic on a large scale due to cost, safety, and difficult work-up procedures.[3]

  • High Yield and Purity: This route consistently produces the target amine in high yield, and the final crystallization step as the hydrochloride salt serves as an excellent purification method.[4][5]

Overall Synthetic Workflow

The synthesis is a straightforward two-step process beginning from readily available starting materials.

G SM Starting Materials: 4-Ethylcyclohexanone Cyclopropylamine RA Step 1: Reductive Amination (Catalytic Hydrogenation) SM->RA Methanol (Solvent) Pd/C (Catalyst) H₂ (Pressure) FA Intermediate: N-cyclopropyl-4-ethylcyclohexan-1-amine (Free Amine) RA->FA Catalyst Filtration Solvent Removal SF Step 2: Salt Formation (HCl Addition & Crystallization) FA->SF Solvent (e.g., IPA, EtOAc) Anhydrous HCl FP Final Product: N-cyclopropyl-4-ethylcyclohexan-1-amine HCl SF->FP Filtration & Drying

Figure 1: Overall workflow for the synthesis of the target hydrochloride salt.

Discussion of Experimental Design

Step 1: Reductive Amination

The reaction between 4-ethylcyclohexanone and cyclopropylamine is the cornerstone of this synthesis.[6]

  • Choice of Reducing Agent: While reagents like sodium triacetoxyborohydride (STAB) are excellent for small-scale laboratory synthesis due to their mildness and selectivity, they are less ideal for large-scale production because of their high cost and the generation of stoichiometric boron-containing byproducts. Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) is the preferred industrial method. It utilizes inexpensive hydrogen gas, the catalyst can be filtered off and potentially recycled, and the work-up is significantly simplified (typically just filtration and solvent evaporation).[2]

  • Catalyst and Conditions: 5-10% Palladium on carbon is a highly effective and standard catalyst for this transformation. The reaction is typically run under a positive pressure of hydrogen (1-10 bar) to ensure efficient reduction. Methanol is an excellent solvent choice as it readily dissolves both the reactants and the intermediate imine, and it is easily removed post-reaction.

  • Reaction Control: The reaction progress can be monitored by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to track the disappearance of the starting ketone. The reaction is typically exothermic and may require cooling on a larger scale to maintain the optimal temperature (usually 25-50 °C).

Step 2: Hydrochloride Salt Formation

Conversion of the final amine to its hydrochloride salt is critical for purification and handling.

  • Rationale: The free amine is typically a liquid or low-melting solid that can be difficult to purify via crystallization. It is also susceptible to atmospheric oxidation and carbonation. The hydrochloride salt is generally a stable, non-hygroscopic, crystalline solid with a sharp melting point, making it easy to handle, weigh, and store.[7] The crystallization process effectively removes non-basic organic impurities.[5]

  • Procedure: The crude free amine is dissolved in a suitable organic solvent like isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether. Anhydrous hydrogen chloride (either as a gas or a solution in an appropriate solvent) is then added.[4] The hydrochloride salt, being insoluble in these solvents, precipitates out and can be isolated by simple filtration. Washing the filtered solid with fresh cold solvent removes any remaining soluble impurities.[5]

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Hydrogen gas is flammable and should be handled with appropriate care.

Protocol 1: Synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine (Free Amine)

Materials and Reagents

Reagent CAS No. Molar Mass ( g/mol ) Quantity Moles
4-Ethylcyclohexanone 5441-51-0 126.20 50.0 g 0.396
Cyclopropylamine 765-30-0 57.09 27.2 g (33.5 mL) 0.476
Palladium on Carbon (10%) 7440-05-3 N/A 1.0 g N/A
Methanol (Anhydrous) 67-56-1 32.04 500 mL N/A

| Hydrogen Gas | 1333-74-0 | 2.02 | ~5 bar | N/A |

Procedure:

  • Reactor Setup: To a suitable hydrogenation reactor (e.g., a Parr shaker or stirred autoclave), charge 4-ethylcyclohexanone (50.0 g, 0.396 mol) and anhydrous methanol (500 mL).

  • Amine Addition: Add cyclopropylamine (27.2 g, 0.476 mol, 1.2 equivalents) to the solution with stirring.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 2 wt%) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor. Purge the headspace several times with hydrogen gas. Pressurize the reactor to 5 bar with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature (~25 °C). Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete (hydrogen uptake ceases), carefully vent the reactor and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol (2 x 50 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the methanol. This will yield the crude N-cyclopropyl-4-ethylcyclohexan-1-amine as an oil. The product can be used directly in the next step without further purification.

Protocol 2: Formation of this compound

Materials and Reagents

Reagent Molar Mass ( g/mol ) Quantity
Crude Free Amine 167.30 ~66 g
Isopropanol (IPA) 60.10 300 mL
Anhydrous HCl (4M in Dioxane) 36.46 ~100 mL

| Diethyl Ether (for washing) | 74.12 | 200 mL |

Procedure:

  • Dissolution: Dissolve the crude free amine oil from the previous step in isopropanol (300 mL).

  • Acidification: Cool the solution in an ice bath to 0-5 °C. Slowly add the 4M solution of HCl in dioxane dropwise with vigorous stirring. A white precipitate will form immediately.

  • Precipitation: Continue adding the HCl solution until the pH of the mixture is acidic (test with pH paper on a withdrawn drop).

  • Crystallization: Stir the resulting thick slurry at 0-5 °C for an additional 1-2 hours to ensure complete crystallization.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether (2 x 100 mL) to remove any residual impurities and the solvent.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Results and Characterization

This protocol provides a reliable method for obtaining the target compound with high purity and yield.

Quantitative Data Summary

Parameter Expected Value Notes
Overall Yield 75-85% Based on starting 4-ethylcyclohexanone
Purity (by HPLC) >99% After crystallization
Appearance White to off-white crystalline solid

| Melting Point | >200 °C (with decomposition) | To be determined experimentally |

Characterization Data (Expected):

  • ¹H NMR: Peaks corresponding to the cyclopropyl protons, ethyl group protons (triplet and quartet), and cyclohexyl ring protons.

  • ¹³C NMR: Resonances for all unique carbon atoms in the structure.

  • Mass Spectrometry (ESI+): A molecular ion peak corresponding to the free amine [M+H]⁺ at m/z 168.17.

References

  • Google Patents. (1967). Process for the purification of amines (US3337630A).
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  • Google Patents. (1986). Process for the manufacture of cyclopropylamine (US4590292A).
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Application Notes & Protocols: N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Handling Amine Hydrochloride Powders

N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride is a substituted cycloalkylamine derivative, a class of compounds frequently utilized as key intermediates in pharmaceutical synthesis.[1][2] The presence of a strained cyclopropyl ring and a basic amine center, stabilized as a hydrochloride salt, imparts specific reactivity and physicochemical properties that demand meticulous handling and storage protocols.[1] The hydrochloride salt form generally enhances solubility and stability compared to the free base; however, it also introduces a significant potential for hygroscopicity, which can compromise sample integrity, weighing accuracy, and experimental reproducibility.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and disposal of this compound powder. The protocols herein are designed to preserve the chemical's purity and stability while ensuring the highest standards of laboratory safety.

Section 1: Compound Profile & Physicochemical Characteristics

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific molecule is not publicly available, we can infer its likely characteristics based on its constituent functional groups: the cyclopropylamine moiety, the substituted cyclohexane ring, and the hydrochloride salt.

PropertyDataSource
Chemical Name This compound[5]
CAS Number 1177316-81-2[5]
Molecular Formula C₁₁H₂₂ClN[5]
Molecular Weight 203.75 g/mol [5]
Appearance Assumed to be a white to off-white crystalline powderGeneral chemical knowledge
Hygroscopicity High (inferred). Amine hydrochlorides are salts that readily absorb atmospheric moisture.[6][7][6][7]
Thermal Stability The cyclopropyl amine moiety can be susceptible to degradation.[8] The salt form enhances stability, but should be protected from high temperatures.[9][8][9]
Solubility Likely miscible with water and lower-order alcohols (e.g., methanol, ethanol).
Incompatibilities Strong oxidizing agents, strong acids (will displace HCl), and strong bases (will form the free amine).[10][10]

Section 2: Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds like cyclopropylamine and other amine hydrochlorides, this compound should be treated as a hazardous substance.[11][12][13]

  • Primary Hazards:

    • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon prolonged contact.[13][14]

    • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[13][14]

    • Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[14][15]

    • Acute Toxicity: May be harmful if swallowed or in contact with skin.

Mandatory Personal Protective Equipment (PPE)

A rigorous PPE policy is the first line of defense against chemical exposure.[16][17]

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[11]

  • Hand Protection: Chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[18]

  • Body Protection: A laboratory coat must be worn at all times. For larger quantities, a chemical-resistant apron is recommended.[19]

  • Respiratory Protection: All handling of the powder that may generate dust must be performed in a certified chemical fume hood to prevent inhalation.[16][19]

Section 3: Long-Term Storage Protocols

The primary objectives for storing this compound are to prevent moisture uptake (hydrolysis/degradation) and oxidation.[6][20] Amines, even as salts, can be sensitive to air and light over long periods.[20]

ParameterRecommended ConditionRationale
Temperature 2-8°C or belowReduces the rate of potential degradation pathways.[20]
Atmosphere Dry, Inert (Nitrogen or Argon)Minimizes exposure to atmospheric moisture and oxygen, which are primary drivers of degradation for amine compounds.[6][20]
Humidity As low as possibleThe hydrochloride salt is hygroscopic; moisture absorption can lead to caking and chemical degradation.[3][6]
Light Protect from lightStore in an amber glass vial to prevent potential photodegradation.[20][21]
Container Tightly sealed glass vial with a PTFE-lined cap.Ensures an airtight seal to protect from the atmosphere.[6][10]

Causality Behind Storage Choices: The hydrochloride salt form is chosen to stabilize the reactive free amine. However, this salt can readily absorb water from the air. This absorbed water can create a microenvironment where the compound dissolves and potentially undergoes hydrolysis, especially if exposed to basic impurities or surfaces.[22] Storing in a cold, dry, inert, and dark environment collectively addresses these potential degradation pathways, ensuring the long-term integrity of the material.[21][23]

Logical Diagram: Storage Decision Workflow

start Compound Received amber_vial Transfer to Amber Glass Vial with PTFE-lined cap start->amber_vial check_hygro Is the compound hygroscopic? (Yes, it's an amine HCl) check_air Is it air/light sensitive? (Yes, amines can be) check_hygro->check_air Yes inert_gas Backfill container with Nitrogen or Argon check_air->inert_gas Yes storage_location Select Storage Location desiccator Place in Desiccator Cabinet storage_location->desiccator Hygroscopic inert_gas->storage_location refrigerator Store at 2-8°C desiccator->refrigerator final_storage Final Storage Location: Cold, Dry, Dark, Inert refrigerator->final_storage amber_vial->check_hygro start Start: Weigh Powder ppe 1. Don all required PPE start->ppe setup_hood 2. Place all materials in chemical fume hood ppe->setup_hood tare_vessel 3. Cap receiving vessel & Tare on external balance setup_hood->tare_vessel transfer_in_hood 4. Transfer powder to vessel (inside fume hood) tare_vessel->transfer_in_hood seal_vessels 5. Securely cap receiving vessel & stock bottle transfer_in_hood->seal_vessels weigh_final 6. Weigh sealed vessel on external balance seal_vessels->weigh_final calculate 7. Record mass & calculate solvent volume weigh_final->calculate add_solvent 8. Add solvent to vessel (inside fume hood) calculate->add_solvent end End: Solution Prepared add_solvent->end

Caption: Step-by-step workflow for weighing hygroscopic powders.

Section 5: Spill Management & Waste Disposal

Accidents can happen, and preparedness is key to mitigating risks. [17]

Spill Response
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust has become airborne.

  • Contain: If safe to do so, prevent the powder from spreading. Do NOT use water to clean up, as this will dissolve the material and spread contamination.

  • Cleanup: For a small spill, gently cover with an inert absorbent material (e.g., diatomite, universal binders). [18]Carefully sweep the material into a designated waste container. Avoid generating dust. [19]4. Decontaminate: Wipe the spill area with a suitable solvent (e.g., alcohol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. [24]

  • Segregation: Keep this waste stream separate from other chemical wastes to prevent hazardous reactions. [19][25]2. Containerization: Collect solid waste in a clearly labeled, sealed, and compatible waste container. [19]3. Labeling: The waste container must be labeled "Hazardous Waste" with the full chemical name: "this compound". [19]4. Disposal: Arrange for pickup and disposal by your institution's certified Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. [24]Do not dispose of this chemical down the drain.

References

  • Apollo Scientific. Best Practices for Chemical Storage in Research Labs.

  • Chen, J., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.

  • BenchChem. Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.

  • Ataman Kimya. CYCLOPROPYLAMINE.

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  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.

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  • PubMed. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine.

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?.

  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories.

  • Lab Manager. (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage.

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  • MedChemExpress. (2023). Cy 5 amine hydrochloride-SDS.

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  • Thermo Fisher Scientific. (2023). Safety Data Sheet - Cyclopropylamine.

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

  • Chromatography Forum. (2008). How to weigh a higroscopic substance.

  • Weizmann Institute of Science. Powder Weighing Procedure.

  • Guidechem. Method for Recycling Methylamine Hydrochloride.

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.

  • National Institutes of Health (NIH). (2022). Hydrochloride Salt of the GABAkine KRM-II-81.

  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81.

  • Quora. (2016). What makes common salt hygroscopic?.

  • Fisher Scientific. (2024). Safety Data Sheet - (S)-1-Cyclopropylethylamine.

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  • Thoreauchem. This compound.

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  • PubChem. 4-Ethylcyclohexan-1-amine hydrochloride.

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  • ResearchGate. (2019). Hygroscropicity and Its' Effect on Tablet Production.

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Troubleshooting & Optimization

Optimizing N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride synthesis yield

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during this synthesis, ensuring both scientific accuracy and practical applicability.

Overview of the Synthesis: Reductive Amination Pathway

The most direct and industrially scalable route to N-cyclopropyl-4-ethylcyclohexan-1-amine is the reductive amination of 4-ethylcyclohexanone with cyclopropylamine. This process typically involves two key stages:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of cyclopropylamine on the carbonyl group of 4-ethylcyclohexanone. This is a reversible reaction that forms a hemiaminal intermediate, which then dehydrates to form an imine. Under the slightly acidic conditions often employed, the imine is protonated to form a more electrophilic iminium ion.

  • Reduction: The iminium ion is then reduced in situ by a selective reducing agent to yield the final secondary amine product.

The free amine is subsequently treated with hydrochloric acid (HCl) to precipitate the stable and often more easily purified hydrochloride salt.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_products Products ketone 4-Ethylcyclohexanone imine Iminium Ion Intermediate ketone->imine + H⁺ - H₂O amine Cyclopropylamine amine->imine + H⁺ - H₂O free_base N-cyclopropyl-4-ethylcyclohexan-1-amine (Free Base) imine->free_base reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->imine hcl_salt N-cyclopropyl-4-ethylcyclohexan-1-amine HCl (Final Product) free_base->hcl_salt + HCl

Caption: Overall synthetic workflow for N-cyclopropyl-4-ethylcyclohexan-1-amine HCl.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yield is a frequent issue that can stem from several factors throughout the experimental workflow. A systematic approach is crucial for diagnosis.

Answer: The primary culprits for low yield are often incomplete imine formation, suboptimal reduction conditions, or issues with product isolation.

Causality and Explanation: Reductive amination is a tandem reaction where the rate of imine formation and the rate of reduction must be well-balanced.[1] The initial condensation of the ketone and amine to form the imine is an equilibrium-controlled process.[1] If water is not effectively removed or the equilibrium is not sufficiently shifted towards the imine, the subsequent reduction step will be inefficient. Furthermore, the choice of reducing agent is critical; an overly aggressive reagent might reduce the starting ketone, while one that is too weak may not reduce the iminium ion effectively.[2][3]

Troubleshooting Workflow:

Low_Yield_Troubleshooting decision decision action action start Low Product Yield check_reaction_monitoring Analyze in-process control data (TLC, LC-MS, GC-MS) start->check_reaction_monitoring Begin Diagnosis decision_sm Significant starting material (4-ethylcyclohexanone) remains? check_reaction_monitoring->decision_sm action_imine_formation Focus on Imine Formation: 1. Verify amine quality & stoichiometry (use 1.2-1.5 eq.). 2. Add a dehydrating agent (e.g., molecular sieves). 3. Adjust pH to 5-6 to catalyze dehydration. 4. Increase reaction time before adding reductant. decision_sm->action_imine_formation Yes decision_side_products Is a major side product observed? decision_sm->decision_side_products No action_side_product_id Identify the side product. If it's 4-ethylcyclohexanol, the reducing agent is too reactive. Switch to a milder one (e.g., NaBH(OAc)₃). If it's a dialkylated amine, adjust stoichiometry. decision_side_products->action_side_product_id Yes action_purification Review Purification & Isolation: 1. Ensure complete extraction from the aqueous phase. 2. Check pH during work-up (product is soluble at low pH). 3. Optimize crystallization/precipitation of the HCl salt. decision_side_products->action_purification No

Caption: Decision-making workflow for troubleshooting low reaction yields.

Q2: I'm recovering a lot of my starting ketone. How can I drive the reaction to completion?

Answer: Recovering the starting ketone, 4-ethylcyclohexanone, is a clear indication that the initial imine formation is the rate-limiting step or is not proceeding efficiently.

Causality and Explanation: The formation of the imine intermediate is reversible.[1] According to Le Châtelier's principle, the removal of water from the reaction mixture will shift the equilibrium toward the product (the imine). Additionally, the reaction is often catalyzed by mild acid, which protonates the hydroxyl group of the hemiaminal intermediate, turning it into a better leaving group (water).[4]

Recommended Actions:

  • Stoichiometry Adjustment: Use a slight excess of the less expensive reagent, typically cyclopropylamine (1.2–1.5 equivalents), to push the equilibrium forward.

  • Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or 3Å/4Å molecular sieves, to the reaction mixture before the addition of the reducing agent. Azeotropic removal of water with a Dean-Stark apparatus can also be effective, though it may require higher temperatures.[3]

  • pH Control: The reaction is fastest under weakly acidic conditions (pH 5-6).[1] This can be achieved by adding a catalytic amount of a weak acid like acetic acid. Be cautious, as strongly acidic conditions can protonate the amine starting material, rendering it non-nucleophilic.

Q3: Which reducing agent is best for this synthesis, and why?

Answer: For one-pot reductive aminations, Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.

Causality and Explanation: The ideal reducing agent should selectively reduce the iminium ion much faster than it reduces the starting ketone.[2]

  • Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can readily reduce both the ketone and the iminium ion. Its use in a one-pot synthesis often leads to the formation of 4-ethylcyclohexanol as a significant byproduct.[3] It is better suited for a two-step process where the imine is formed first and isolated or when the imine is much more reactive than the ketone.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the iminium ion at neutral to slightly acidic pH.[1] However, its rate of reduction slows significantly as the pH increases. A major drawback is the potential to generate highly toxic hydrogen cyanide (HCN) gas during the reaction or acidic work-up.[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is mild enough that it does not readily reduce the ketone but is highly effective at reducing the iminium ion.[2] It is not sensitive to mild protic acids and does not require strict pH control, making it ideal for one-pot procedures. The acetic acid byproduct can also help catalyze imine formation.

  • Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with catalysts like Palladium on Carbon (Pd/C) or Platinum (PtO₂) is a very clean and atom-economical method.[5][6] However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas.

Data Summary: Comparison of Reducing Agents

Reducing AgentProsConsTypical Conditions
NaBH(OAc)₃ High selectivity for iminium ion; mild; ideal for one-pot reactions.Higher cost and molecular weight.1.2-1.5 eq., CH₂Cl₂ or DCE, room temp.
NaBH₃CN Good selectivity at controlled pH.Highly toxic (HCN); pH-sensitive.1.2 eq., MeOH, pH 5-6 (AcOH), room temp.[1]
NaBH₄ Inexpensive; powerful reductant.Low selectivity; reduces starting ketone.Best for two-step process; MeOH, 0°C to room temp.[3]
H₂ / Pd-C Atom economical; clean (water is the only byproduct).Requires pressure equipment; catalyst can be pyrophoric.5-10 mol% catalyst, 50-100 psi H₂, EtOH or MeOH.[6]
Q4: I'm having trouble isolating the final hydrochloride salt. It's oily or won't crystallize. What can I do?

Answer: Difficulty in obtaining a solid hydrochloride salt often points to impurities in the free amine base or improper technique during salt formation.

Causality and Explanation: The presence of unreacted starting materials, solvent, or side products can act as an impurity, leading to freezing-point depression and preventing crystallization. The process of salt formation itself must be carefully controlled. Adding an aqueous HCl solution can introduce too much water, in which the salt may be soluble. The ideal method involves using anhydrous HCl.

Detailed Protocol for Hydrochloride Salt Formation:

  • Purify the Free Base: After the reaction work-up, ensure the isolated N-cyclopropyl-4-ethylcyclohexan-1-amine (free base) is as pure as possible. If it is an oil, consider purification by column chromatography or vacuum distillation.

  • Select an Anhydrous Solvent: Dissolve the purified free base in a dry, non-polar organic solvent in which the hydrochloride salt is expected to be insoluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.[7][8]

  • Anhydrous HCl Addition: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether, HCl in isopropanol, or HCl in dioxane). Alternatively, bubble dry HCl gas through the stirred solution.[8][9]

  • Control the Temperature: Perform the addition at 0°C to control the exotherm and promote the formation of well-defined crystals.

  • Induce Crystallization: If a precipitate does not form immediately, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolate and Dry: Once precipitation is complete, collect the solid by filtration, wash it with a small amount of the cold, dry solvent, and dry it thoroughly under vacuum to remove any residual solvent and HCl.

References

  • Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. Available at: [Link]

  • Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters. Available at: [Link]

  • How to synthesize 4-tert-butylcyclohexanone. Quora. Available at: [Link]

  • Using cyclohexanone as the starting material, describe how each of the following could be synthesized. Pearson+. Available at: [Link]

  • Using cyclohexanone as the starting material, describe how each of the following could be synthesized. Pearson. Available at: [Link]

  • Synthesis method of 4-substituted cyclohexanone.Google Patents.
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  • This compound-1177316-81-2. Thoreauchem. Available at: [Link]

  • 4-Ethylcyclohexan-1-amine hydrochloride. PubChem. Available at: [Link]

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  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. Available at: [Link]

  • Catalytic Amination for N-Alkyl Amine Synthesis. ResearchGate. Available at: [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. Available at: [Link]

  • Preparation of Amines. Chemistry Steps. Available at: [Link]

  • Reductive Amination. Organic Chemistry Tutor. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Reductive Amination. ACS. Available at: [Link]

  • Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). ResearchGate. Available at: [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.Google Patents.
  • The results from reductive amination of cyclohexanone with benzylamine... ResearchGate. Available at: [Link]

  • N-ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride. PubChem. Available at: [Link]

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  • Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.Google Patents.
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  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]

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  • Process for preparation of phenoxypropanol amines.Google Patents.
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Technical Support Center: N-cyclopropyl-4-ethylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this molecule. Drawing from extensive experience with structurally related substituted cyclohexylamines and their salts, this document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions.

Introduction: The Core Purification Challenge

This compound is a secondary amine salt. Its structure presents a primary purification hurdle: stereoisomerism. The starting material, 4-ethylcyclohexanone, is prochiral, and its reaction with cyclopropylamine via reductive amination inevitably produces a mixture of cis and trans diastereomers. The relative orientation of the ethyl group and the cyclopropylamino group on the cyclohexane ring significantly impacts the molecule's physical properties, making their separation a critical and often challenging step.

Furthermore, as a polar hydrochloride salt, the compound presents unique challenges related to its solubility, crystallinity, and interaction with common purification media. This guide will address these issues systematically.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low Purity After Initial Isolation 1. Incomplete reaction.2. Residual starting materials (4-ethylcyclohexanone, cyclopropylamine).3. Presence of the intermediate imine.4. By-products from the reducing agent (e.g., borate salts).Solution: 1. Acid/Base Extraction: Before salt formation, perform an aqueous wash of the crude free base with dilute HCl to remove any unreacted cyclopropylamine. Then, wash with a dilute base (e.g., NaHCO₃) to remove any acidic by-products. The target amine will remain in the organic layer.[1]2. Schiff Base Hydrolysis: Wash the crude organic solution with a slightly acidic aqueous solution (e.g., pH 5-6) to hydrolyze the unstable intermediate imine back to the ketone and amine, which can then be separated.3. Borate Removal: If using sodium borohydride, multiple aqueous washes are crucial to remove borate salts, which can interfere with crystallization.
Difficulty Separating cis/trans Diastereomers The cis and trans isomers have similar polarities and structures, making separation difficult by standard methods.Solution: 1. Chromatography (Free Base): The most reliable method is column chromatography on the free base before converting to the HCl salt. The subtle difference in steric hindrance between isomers can be exploited. Use an amine-functionalized silica gel or alumina column to prevent strong acidic interactions and peak tailing.[2][3]2. Fractional Crystallization (HCl Salt): This is a more scalable but challenging approach. The two diastereomeric salts may have different crystal packing energies and solubilities in specific solvent systems. This requires extensive solvent screening.[4][5][6]
Product "Oiling Out" During Recrystallization 1. The solvent is too non-polar for the hydrochloride salt.2. The cooling process is too rapid, preventing the formation of an ordered crystal lattice.[7]3. Presence of impurities that inhibit crystallization.Solution: 1. Solvent System Modification: Use a more polar solvent system. Isopropanol (IPA) is often a good starting point for amine HCl salts.[8] A mixed-solvent system, such as IPA/diethyl ether or Ethanol/ethyl acetate, can be effective. Dissolve the salt in the minimum amount of hot polar solvent (e.g., IPA) and slowly add the less polar anti-solvent (e.g., ether) until turbidity appears, then allow to cool slowly.[8][9]2. Controlled Cooling: Employ slow, controlled cooling to encourage crystal growth over oiling out. Seeding with a previously obtained pure crystal can also promote proper crystallization.[10]
Poor Recovery from Column Chromatography The basic amine is strongly and sometimes irreversibly adsorbed onto the acidic silica gel stationary phase.[11]Solution: 1. Deactivate Silica: Add a small amount of a competing amine, like triethylamine (~0.5-1% v/v), to the eluent. This neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of the target amine.[2][12]2. Use Alternative Stationary Phases: Employ neutral or basic alumina, or an amine-functionalized silica column (e.g., KP-NH), which are specifically designed for purifying basic compounds.[2]3. Reversed-Phase Chromatography: For highly polar amines, reversed-phase (C18) chromatography with a mobile phase containing an ion-pairing agent or buffered at a suitable pH can be effective.[13]
Final Product is Hygroscopic or Gummy 1. Residual water or solvent trapped in the crystal lattice.2. The product may be amorphous rather than crystalline.Solution: 1. Azeotropic Drying: Before the final isolation, dissolve the free base in a solvent like toluene and distill off the solvent to azeotropically remove water.2. Thorough Drying: Dry the final hydrochloride salt under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for an extended period to remove trapped solvents.3. Solvent Trituration: If the product is an amorphous solid or gum, try triturating (suspending and stirring) it with a non-solvent like diethyl ether or hexane. This can sometimes induce crystallization and remove soluble impurities.

FAQs: Purification of N-cyclopropyl-4-ethylcyclohexan-1-amine HCl

Q1: Why can't I just purify the hydrochloride salt directly on a standard silica gel column?

A: The hydrochloride salt is a polar, ionic compound. It will either have very strong, irreversible interactions with the polar silica gel, leading to no elution, or it will streak badly across the entire column.[14] Purification should be performed on the less polar, non-ionic free base, which will have more predictable chromatographic behavior. After purification, the pure free base can be converted to the hydrochloride salt.

Q2: How can I determine the cis:trans ratio of my product?

A: The most effective method is ¹H NMR spectroscopy. The protons on the carbon atom attached to the nitrogen (the C1 proton) in the cis and trans isomers will exist in different chemical environments (axial vs. equatorial). This typically results in distinct signals with different chemical shifts and coupling constants, which can be integrated to determine the ratio.[15] HPLC analysis on a suitable column can also be developed to separate and quantify the diastereomers.

Q3: What is the best way to convert the purified free base to the hydrochloride salt?

A: Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or isopropanol. Then, add a solution of anhydrous HCl in the same solvent (or bubble anhydrous HCl gas through the solution) until the precipitation is complete.[16][17][18] Using a pre-made solution of HCl in a solvent like isopropanol is often more controlled and scalable than using gas. Filter the resulting solid and wash with fresh cold solvent to remove any excess HCl.

Q4: My reductive amination reaction seems to stall. What could be the cause?

A: Reductive aminations involve the formation of an intermediate imine (or enamine), which is then reduced.[19] The formation of this imine is an equilibrium reaction that produces water. If this water is not removed or sequestered, it can inhibit the reaction. Using a dehydrating agent like molecular sieves or performing the reaction in a setup with a Dean-Stark trap can drive the equilibrium towards the imine, improving the overall reaction rate.

Q5: Are there alternatives to chromatography for separating the diastereomers?

A: Yes, though they can be more complex to develop.

  • Fractional Crystallization: As mentioned, this involves finding a solvent system where one diastereomeric salt is significantly less soluble than the other. This requires significant screening and optimization.[6]

  • Diastereomeric Salt Resolution: This is a classical technique where the racemic mixture of the amine free base is reacted with a single enantiomer of a chiral acid (like tartaric acid or mandelic acid).[4][20] This forms two different diastereomeric salts, which now have different physical properties and can often be separated by crystallization. Afterward, the desired amine diastereomer must be liberated from the chiral acid.[4]

Experimental Protocols & Visualizations

Workflow for Purification and Diastereomer Separation

The following diagram outlines the recommended workflow for purifying the product after the initial reaction workup.

Purification_Workflow cluster_0 Post-Reaction Workup cluster_1 Purification of Free Base cluster_2 Diastereomer Separation (Optional, if required) cluster_3 Final Salt Formation Crude Crude Reaction Mixture (Free Base + Impurities) Column Column Chromatography (Amine-functionalized silica or Alumina + 0.5% Et3N in eluent) Crude->Column Fractions Collect & Analyze Fractions (TLC / HPLC) Column->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine PureBase Pure Free Base (Mixture of Diastereomers) Combine->PureBase PrepHPLC Preparative HPLC or Fractional Crystallization PureBase->PrepHPLC Separation Needed? Dissolve Dissolve in Anhydrous Solvent (e.g., IPA, EtOAc) PureBase->Dissolve Proceed to Salting PureDiastereomer Isolated Pure Diastereomer (Free Base) PrepHPLC->PureDiastereomer PureDiastereomer->Dissolve Proceed to Salting AddHCl Add Anhydrous HCl Solution Dissolve->AddHCl Precipitate Precipitation / Crystallization AddHCl->Precipitate FilterDry Filter, Wash & Dry (under vacuum) Precipitate->FilterDry FinalProduct Pure N-cyclopropyl-4-ethylcyclohexan-1-amine HCl FilterDry->FinalProduct

Caption: General purification and salt formation workflow.

Visualizing the Core Challenge: cis and trans Isomers

The key difficulty arises from the two possible diastereomers formed during synthesis.

Diastereomers cis_label Ethyl and Cyclopropylamino groups are on the same side of the ring cis_img trans_label Ethyl and Cyclopropylamino groups are on opposite sides of the ring trans_img

Caption: Chair conformations of cis and trans diastereomers.

Protocol 1: Column Chromatography of the Free Base

Objective: To purify the free base from starting materials and reaction by-products.

  • Prepare the Column:

    • Choose a stationary phase: Amine-functionalized silica is preferred. If using standard silica gel, treat it first.

    • To treat standard silica, prepare a slurry in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) containing 0.5% triethylamine (Et₃N). Pack the column with this slurry.

    • The column diameter and length should be chosen based on the amount of crude material (typically a 20:1 to 50:1 ratio of silica:crude product by weight).

  • Prepare the Sample:

    • Dissolve the crude free base oil in a minimal amount of dichloromethane or the starting eluent.

    • Optional (Dry Loading): Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This often results in better separation.

  • Elution:

    • Load the sample onto the top of the column (either the liquid solution or the dry-loaded powder).

    • Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Et₃N).

    • Gradually increase the polarity of the eluent (gradient elution) by slowly increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate over several column volumes.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., ninhydrin or permanganate).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure. The triethylamine will also be removed during this step due to its volatility.

    • The result is the purified free base as an oil, ready for characterization or conversion to the hydrochloride salt.

Protocol 2: Recrystallization of the Hydrochloride Salt

Objective: To obtain a pure, crystalline solid of the final product.

  • Solvent Selection:

    • The ideal solvent should dissolve the hydrochloride salt when hot but have low solubility when cold.[10][21]

    • Good starting points for amine HCl salts are isopropanol (IPA), ethanol, or methanol.[8]

    • Anti-solvents (in which the salt is poorly soluble) like diethyl ether, ethyl acetate, or hexane are used to induce precipitation.

  • Procedure (using IPA/Diethyl Ether):

    • Place the crude hydrochloride salt (or the residue from the salting-out procedure) in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot isopropanol to fully dissolve the solid. Keep the solution near its boiling point.

    • Once fully dissolved, remove from heat. Slowly add diethyl ether dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid).

    • Add one or two drops of hot IPA to redissolve the turbidity, resulting in a saturated solution.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

    • Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

References

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents.
  • Google Patents. (n.d.).
  • PubMed. (n.d.).
  • Biotage. (2023, February 10).
  • ECHEMI. (n.d.).
  • Unknown Source. (n.d.).
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • BenchChem. (2025).
  • University of Alberta. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2017, February 7).
  • University of Rochester, Department of Chemistry. (n.d.).
  • PubMed. (2016, November 18). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.
  • NIH. (n.d.). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors.
  • NIH. (2020, May 22).
  • Chemistry LibreTexts. (2023, January 29).
  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm.
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?
  • Tokyo Chemical Industry UK Ltd. (n.d.). 4-Ethylcyclohexylamine 42195-97-1.
  • TCI AMERICA. (n.d.). 4-Ethylcyclohexylamine | 42195-97-1.
  • Google Patents. (2021, December 23). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Google Patents. (n.d.). Process for manufacturing cyclopropylamine.
  • Reddit. (2023, June 28). Extraction of Cyclopropylamine : r/OrganicChemistry.
  • UCL Discovery. (2010, March 12).
  • PubMed. (n.d.).
  • RSC Publishing. (2018, October 30).
  • ResearchGate. (n.d.). synthesis of Cyclopropyl anilines.
  • MDPI. (n.d.).
  • Google Patents. (n.d.). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • NIH. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
  • NIH PubChem. (n.d.). N-ethyl-N-propylcyclohexanamine.
  • Preprints.org. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids.
  • NIH. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • NIH PubChem. (n.d.). 4-Ethylcyclohexan-1-amine.

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Preventing degradation of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-NC4ECA-S01

Last Updated: January 17, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride. As a secondary amine hydrochloride salt, its stability in solution is paramount for generating reliable and reproducible experimental data. This document addresses common challenges, offers detailed troubleshooting protocols, and establishes best practices for handling and storage to prevent degradation.

Part 1: Frequently Asked Questions (FAQs)

Q1: My solution of this compound, initially colorless, has turned yellow after a few days on the benchtop. What is the likely cause?

A1: The yellowing of your solution is a classic indicator of oxidative degradation. Secondary amines, like the one in your compound, are susceptible to oxidation, especially when exposed to atmospheric oxygen and light.[1] The nitrogen lone pair can be oxidized to form colored impurities, such as N-oxides or nitrones, which can arise from hydroxylamine intermediates.[2] To mitigate this, we recommend preparing solutions fresh, using de-gassed solvents, and storing them under an inert atmosphere (e.g., argon or nitrogen) in amber vials to protect from light.

Q2: I've observed a precipitate forming in my aqueous stock solution. What could be happening?

A2: Precipitate formation is typically due to a change in pH. This compound is the salt of a weak base and a strong acid. In acidic to neutral pH, it exists as the protonated, water-soluble ammonium cation.[3][4] If the pH of the solution increases (becomes more alkaline), the amine will be deprotonated to its "free base" form. This free base is significantly less polar and thus less soluble in water, causing it to precipitate out of solution.[3][4] Verify the pH of your solution and any buffers or media you are adding.

Q3: My HPLC analysis shows a gradual loss of the main peak area over time with the appearance of several new, smaller peaks. How can I identify the cause?

A3: This observation points to chemical degradation. To identify the specific degradation pathways, a forced degradation study is the recommended approach.[5][6][7] This involves subjecting the compound to a range of stress conditions more severe than standard storage, such as acid, base, oxidation (e.g., with H₂O₂), heat, and light.[6][8] Analyzing the samples from these stress conditions by HPLC-MS will help identify the mass of the degradation products and elucidate their structures, indicating whether hydrolysis, oxidation, or another pathway is the primary cause of instability.[5][9]

Q4: What is the recommended solvent and storage temperature for preparing a stable stock solution?

A4: For maximum stability, we recommend preparing stock solutions in HPLC-grade water or ethanol at a slightly acidic pH (e.g., pH 3-5).[10][11] The acidic pH ensures the amine remains fully protonated and in its more stable salt form.[3][12] Solutions should be stored at 2-8°C in tightly sealed, light-protected containers (amber glass vials are ideal). For long-term storage (>1 month), we advise storing aliquots at -20°C or below to minimize degradation rates.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Solution Discoloration and Purity Loss

SYMPTOM: The solution turns yellow or brown, and HPLC analysis confirms a decrease in the parent compound peak with the emergence of new impurity peaks.

PROBABLE CAUSE: Oxidative and/or Photolytic Degradation.

MECHANISTIC INSIGHT: Secondary amines can undergo oxidation via radical mechanisms, often initiated by light, trace metal impurities, or dissolved oxygen.[1][13] The initial step can involve the abstraction of an electron from the nitrogen lone pair or a hydrogen atom from the N-H bond.[1][13] This leads to highly reactive intermediates that can form N-oxides, imines, or undergo C-N bond cleavage.[2][14] Photodegradation can be initiated by UV light absorption, leading to the formation of reactive radical species that accelerate decomposition.[15][16][17]

Troubleshooting Workflow: Investigating Oxidative & Photolytic Degradation

This workflow is designed to systematically identify the root cause of degradation and test potential solutions.

G start Symptom: Solution Discoloration & Purity Loss hplc_ms 1. Analyze Sample by HPLC-MS/DAD start->hplc_ms check_mass 2. Check for Masses: Parent +16 Da (Oxidation) Parent -2 Da (Dehydrogenation) Other Fragments hplc_ms->check_mass protect_exp 3. Run Protective Measures Experiment check_mass->protect_exp Degradants Found prep_samples Prepare 4 Aliquots: a) Control (Standard) b) Inert Gas (Sparged) c) Amber Vial (Light Protect) d) +Antioxidant (e.g., BHT) protect_exp->prep_samples analyze_samples 4. Store & Analyze Purity by HPLC at T=0, 24h, 72h prep_samples->analyze_samples eval_results 5. Evaluate Results analyze_samples->eval_results oxidation Conclusion: Oxidative Degradation (Inert gas / antioxidant helps) eval_results->oxidation Sample (b) or (d) stable photolysis Conclusion: Photodegradation (Amber vial helps) eval_results->photolysis Sample (c) stable complex Conclusion: Complex Pathway (Multiple factors) eval_results->complex Combination of (b,c,d) provides stability G start Symptom: Precipitate Observed in Aqueous Solution measure_ph 1. Measure pH of the Cloudy Solution start->measure_ph check_ph 2. Is pH > 7.0? measure_ph->check_ph adjust_ph 3. Add Dilute HCl (e.g., 0.1 M) dropwise with stirring check_ph->adjust_ph Yes solubility_issue Conclusion: Concentration exceeds solubility limit for the given solvent/pH condition. check_ph->solubility_issue No check_dissolution 4. Does Precipitate Redissolve? adjust_ph->check_dissolution ph_issue Conclusion: Precipitation was due to free-base formation. Maintain pH < 6 for stability. check_dissolution->ph_issue Yes check_dissolution->solubility_issue No

Caption: Workflow to diagnose and resolve solution precipitation.

Part 3: Recommended Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish stability-indicating analytical methods, consistent with ICH Q1A(R2) guidelines. [5][6][8]The goal is to achieve 5-20% degradation of the active ingredient. [8] 1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Add 1 M HCl to an aliquot of the stock solution to a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 1 M NaOH to an aliquot to a final concentration of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidation: Add 30% H₂O₂ to an aliquot to a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Stress: Store an aliquot of the stock solution in an oven at 70°C for 48 hours.

  • Photolytic Stress: Expose an aliquot of the stock solution to a calibrated light source (e.g., 1.2 million lux hours and 200 W·h/m²) in a photostability chamber.

3. Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration.

  • Analyze all stressed samples, along with a non-stressed control, by a validated stability-indicating HPLC-UV/MS method. [18] - Compare chromatograms to identify and quantify degradation products.

Protocol 2: Best Practices for Solution Preparation and Storage

To ensure the highest integrity of your experimental results, follow these handling procedures.

  • Use High-Purity Solvents: Always use HPLC-grade or equivalent solvents to minimize reactive impurities.

  • De-gas Aqueous Solvents: Before use, sparge aqueous solvents with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen. [1]3. Control pH: If preparing aqueous stock solutions, consider using a dilute acidic buffer (e.g., 10 mM citrate buffer, pH 4.5) to ensure the amine remains protonated and stable. [10]4. Protect from Light: Weigh the compound and prepare solutions under subdued light. Store all solutions in amber glass vials or wrap clear vials in aluminum foil. [19][20]5. Inert Atmosphere: For sensitive applications or long-term storage, overlay the solution in the vial with nitrogen or argon before sealing.

  • Proper Storage Conditions: Store solutions at 2-8°C for short-term use (<1 week) and in aliquots at -20°C or -80°C for long-term storage. [19][21]Avoid repeated freeze-thaw cycles.

  • Segregate Chemicals: Store the solid compound and its solutions away from strong bases, oxidizing agents, and reactive chemicals. [22][23]

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Arcinova. Retrieved January 17, 2026, from [Link]

  • Lin, K., & Arnold, W. A. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(10), 3944-3949. [Link]

  • National Center for Biotechnology Information. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. PubMed. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 17, 2026, from [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • National Center for Biotechnology Information. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved January 17, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). IVT Network. Retrieved January 17, 2026, from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Heriot-Watt University Research Portal. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved January 17, 2026, from [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). University of Mustansiriyah. Retrieved January 17, 2026, from [Link]

  • Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system. Retrieved January 17, 2026, from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(8), 4645-4653. [Link]

  • Vione, D., & Gligorovski, S. (2018). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Molecules, 23(10), 2661. [Link]

  • National Center for Biotechnology Information. (2017). Studies on photodegradation process of psychotropic drugs: a review. PubMed. [Link]

  • Tanthakit, P., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]

  • ResearchGate. (n.d.). Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved January 17, 2026, from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved January 17, 2026, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (2025). Diplomata Comercial. [Link]

  • ResearchGate. (n.d.). TABLE 1 . Photodegradation of Amine Drugs in the Presence of Natural... Retrieved January 17, 2026, from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Acionável. Retrieved January 17, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47. [Link]

  • The Top 10 Best Practices For Proper Chemical Storage. (2024). IDR Environmental Services. [Link]

  • National Center for Biotechnology Information. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2024). Ibis Scientific, LLC. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]

  • NCERT. (n.d.). Amines. Retrieved January 17, 2026, from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved January 17, 2026, from [Link]

  • How to Safely Store, Handle & Dispose of Corrosive Chemicals. (2018). High Speed Training. [Link]

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Technical Support Center: Enhancing Aqueous Solubility of N-cyclopropyl-4-ethylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered during experimentation. The following content provides in-depth, experience-driven advice and practical protocols to systematically improve the solubility of this compound in aqueous buffer systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving N-cyclopropyl-4-ethylcyclohexan-1-amine HCl in my neutral pH buffer. Why is it poorly soluble?

A1: this compound is an amine salt. While the hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, its overall solubility is dictated by the equilibrium between the charged (protonated amine) and uncharged (free amine) forms, as well as the inherent hydrophobicity of the cyclopropyl and ethylcyclohexane moieties.

  • Molecular Structure and Hydrophobicity: The molecule possesses significant nonpolar character due to the cyclohexane ring, the ethyl group, and the cyclopropyl group. These hydrophobic regions can limit its interaction with water molecules, leading to poor solubility, a common issue for many new chemical entities.[1][2]

  • pH-Dependent Solubility: As an amine salt, its solubility is highly dependent on the pH of the solution.[3][4][5] The compound is the salt of a weak base (the amine) and a strong acid (HCl). In solution, an equilibrium exists:

    R-NH3+ Cl- ⇌ R-NH2 + H+ + Cl- (where R = N-cyclopropyl-4-ethylcyclohexyl)

    In neutral or alkaline pH, this equilibrium shifts to the right, forming the neutral, less soluble free amine (R-NH2), which may precipitate out of solution. To maintain solubility, the pH must be kept sufficiently acidic to favor the protonated, more soluble form (R-NH3+).

Q2: My compound precipitates when I adjust the pH of my stock solution. How can I determine the optimal pH range for solubility?

A2: This is a classic pH-dependent solubility issue. The key is to work at a pH well below the pKa of the compound. The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its non-ionized (free amine) form. For an amine, maximum solubility is typically achieved at a pH at least 2 units below its pKa.

Since the specific pKa for this compound is not readily published, you will need to determine it empirically. A simple potentiometric titration is a reliable method.

Workflow for Determining Optimal pH Range

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare a ~10 mM solution of the compound in deionized water. B Slowly titrate with a standardized NaOH solution (e.g., 0.1 M). A->B C Record pH after each addition of NaOH. B->C D Plot pH vs. volume of NaOH added. C->D E Identify the equivalence point (steepest point of the curve). D->E F The pH at the half-equivalence point is the pKa. E->F G Optimal buffer pH is < pKa - 2. F->G

Caption: Workflow for pKa determination and optimal pH selection.

Once you have the pKa, you can select a buffer system that maintains the pH in the optimal range. The Henderson-Hasselbalch equation is invaluable for preparing buffer solutions.[6][7][8][9]

Henderson-Hasselbalch Equation for a Weak Base Buffer:

pOH = pKb + log([BH+]/[B]) or for its conjugate acid: pH = pKa + log([Base]/[Acid])

To ensure solubility, you want to keep the concentration of the protonated form [BH+] high, which is achieved by keeping the pH low.

Q3: I need to work at a physiological pH (~7.4), but my compound is not soluble enough. What are my options beyond pH adjustment?

A3: When the required experimental pH is incompatible with the compound's optimal solubility pH, you must employ advanced formulation strategies. The primary goal is to increase the apparent solubility of the compound at the target pH. Here are three field-proven approaches, starting with the simplest.

Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for hydrophobic molecules to dissolve.[10][11][12] This is often the first and easiest method to try.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO)

Experimental Protocol: Co-solvent Screening

  • Preparation: Prepare several 10% (v/v) stock solutions of different co-solvents in your target pH 7.4 buffer.

  • Solubility Test: Add an excess amount of N-cyclopropyl-4-ethylcyclohexan-1-amine HCl to a fixed volume (e.g., 1 mL) of each co-solvent/buffer mixture and to the buffer alone (as a control).

  • Equilibration: Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter it (using a 0.22 µm syringe filter compatible with the co-solvent), and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Data Summary Table: Example Co-solvent Screening Results

Solvent System (in pH 7.4 Buffer)Apparent Solubility (mg/mL)Fold Increase
Buffer Only (Control)0.11.0
10% Ethanol0.88.0
10% Propylene Glycol1.212.0
10% PEG 4002.525.0
10% DMSO3.131.0

Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic regions of your compound and the aqueous buffer.[10][11] They disrupt the hydrogen-bonding network of water, creating a more favorable environment for the nonpolar moieties of the drug.[11]

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium.[13]

Types of Surfactants:

  • Non-ionic: Preferred for biological experiments due to lower toxicity. Examples include Polysorbate 80 (Tween® 80) and Poloxamers (Pluronic® series).[13][14]

  • Anionic: Example: Sodium Dodecyl Sulfate (SDS). Generally more disruptive to biological systems.

  • Cationic: Example: Cetyltrimethylammonium bromide (CTAB). Often used in specific drug delivery systems.[15]

Experimental Protocol: Surfactant Screening

  • Preparation: Prepare a series of surfactant solutions in your target pH 7.4 buffer at concentrations above their known CMC (e.g., 0.5%, 1.0%, and 2.0% w/v).

  • Solubility Test: Follow the same procedure as the co-solvent screening (Steps 2-4), adding excess compound to each surfactant solution.

  • Analysis: Quantify the dissolved compound concentration.

Decision Logic for Formulation Strategy

G A Is compound soluble at target concentration in buffer alone? B Yes A->B Yes C No A->C No F Proceed with experiment B->F D Is required pH compatible with compound stability/solubility? C->D E Adjust pH to < pKa - 2 D->E Yes G Try Co-solvents (e.g., PEG 400, DMSO) D->G No E->F H Solubility sufficient? G->H H->F Yes I Try Surfactants (e.g., Polysorbate 80) H->I No J Solubility sufficient? I->J J->F Yes K Try Cyclodextrins (e.g., HP-β-CD) J->K No L Solubility sufficient? K->L L->F Yes M Re-evaluate formulation/ Consider alternative delivery L->M No

Caption: Troubleshooting flowchart for solubility enhancement.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate the hydrophobic parts of a drug molecule, forming a water-soluble "inclusion complex."[][18][19] This effectively masks the drug's hydrophobicity from the aqueous environment.

Common Cyclodextrins in Pharmaceuticals:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

These derivatives are preferred over natural β-cyclodextrin due to their significantly higher aqueous solubility and improved safety profiles.[16]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Preparation: Prepare a series of aqueous solutions of HP-β-CD with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v) in your target pH 7.4 buffer.

  • Equilibration: Add an excess amount of N-cyclopropyl-4-ethylcyclohexan-1-amine HCl to each solution. Agitate for 48-72 hours to ensure complete equilibrium of the complex.

  • Quantification: Centrifuge and analyze the supernatant for dissolved drug concentration via HPLC-UV.

  • Analysis: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.

Data Summary Table: Example Phase Solubility Results

HP-β-CD Conc. (% w/v)Molarity (M)Drug Conc. (mg/mL)Drug Conc. (M)
00.0000.100.00049
20.0141.500.00737
40.0282.950.01450
60.0424.350.02138
80.0565.800.02850
100.0707.250.03563

Causality: The cyclodextrin's toroidal structure allows the hydrophobic ethylcyclohexyl group of your compound to fit snugly within its nonpolar cavity, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, thereby solubilizing the entire complex.[16][][20]

References

  • Henderson–Hasselbalch equation. Wikipedia. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). [Link]

  • Henderson Hasselbalch Equation- Estimating the pH of Buffers. Turito. (2022-11-08). [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. [Link]

  • Using the Henderson-Hasselbalch Equation for a Buffer. Study.com. (2021-07-24). [Link]

  • Cosolvent. Wikipedia. [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. IJPCR. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central (PMC). [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Henderson–Hasselbalch equation | Acids and bases | AP Chemistry | Khan Academy. Khan Academy. (2021-08-24). [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review (GPSR). [Link]

  • The Henderson Hasselbach Equation and Buffers. YouTube. (2024-04-06). [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central (PMC) - NIH. (2025-07-30). [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. (2025-07-10). [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central (PMC). [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central (PMC). [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]

  • How pH Affects Solubility of Salts AP Chemistry Unit 8. YouTube. (2025-04-25). [Link]

  • 4-Ethylcyclohexan-1-amine hydrochloride. PubChem. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. (2019-01-03). [Link]

  • Is there a relationship between solubility of material and its PH level? ResearchGate. (2017-07-28). [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]

  • Surfactants & Solubilizers. Ingredients To Die For. [Link]

  • Pluronic–cationic surfactant mixed micelles: Solubilization and release of the drug hydrochlorothiazide. ResearchGate. (2025-08-09). [Link]

  • Salt formation to improve drug solubility. Semantic Scholar. [Link]

  • Salt formation to improve drug solubility. PubMed. (2007-07-30). [Link]

  • This compound. Thoreauchem. [Link]

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N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride stability issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and formulations.

I. Understanding the Core Stability Concerns

This compound, as a secondary amine salt, possesses inherent structural features that can be susceptible to degradation under common experimental and storage conditions. The primary points of vulnerability are the cyclopropyl amine moiety and the secondary amine group itself. Understanding these potential liabilities is the first step in proactive stabilization.

A key concern for cyclopropylamines is their susceptibility to hydrolytic degradation, particularly under basic (high pH) conditions. This can lead to ring-opening of the cyclopropyl group, forming undesired impurities.[1] Additionally, like other secondary amines, this compound is prone to oxidation, which can be initiated by exposure to air, light, or incompatible excipients.[2][3][4]

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your work with this compound, providing potential causes and actionable solutions.

Problem 1: Appearance of Unknown Peaks in HPLC Analysis After Sample Preparation or Storage

Question: I've observed new, unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause, and how can I prevent this?

Answer:

The appearance of new peaks is a strong indicator of degradation. The two most probable causes are hydrolytic degradation and oxidation.

Potential Cause A: Hydrolytic Degradation

The cyclopropyl amine group is known to be labile under high pH conditions.[1] If your sample preparation involves dissolving the hydrochloride salt in a neutral or basic buffer, the equilibrium can shift, exposing the free amine to conditions that favor hydrolysis. This can lead to the formation of ring-opened byproducts.

Solutions:

  • Maintain an Acidic pH: Ensure that all solutions used for sample preparation and analysis are maintained at an acidic pH (typically pH 3-5). This keeps the amine protonated and significantly reduces the risk of hydrolysis.

  • Buffer Selection: Use buffers such as citrate or acetate to maintain a stable acidic environment. Avoid phosphate buffers if possible, as they can sometimes interact with amine salts.

  • Temperature Control: Perform sample preparation at controlled room temperature or below, as elevated temperatures can accelerate hydrolysis.

Potential Cause B: Oxidative Degradation

Secondary amines are susceptible to oxidation, which can be triggered by atmospheric oxygen, metal ions, or reactive excipients.[2][3] This can lead to the formation of N-oxides, hydroxylamines, or other oxidative degradants.

Solutions:

  • Use of Antioxidants: Consider the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to your formulation or sample solutions, particularly for long-term storage.

  • Inert Atmosphere: When handling the solid material or preparing solutions for long-term stability studies, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Chelating Agents: If metal-ion-catalyzed oxidation is suspected (e.g., from excipients or container leachables), the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Excipient Compatibility: Screen for compatibility with all excipients in your formulation. Some common excipients can contain reactive impurities (e.g., peroxides in povidone) that can promote oxidation.

Experimental Workflow for Investigating Degradation

To systematically identify the cause of degradation, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to intentionally induce degradation and identify the resulting products.[5]

Problem 2: Inconsistent Potency or Assay Results

Question: My quantitative analysis of this compound is yielding variable and lower-than-expected results. What could be the issue?

Answer:

Inconsistent assay results often point to ongoing degradation or issues with the analytical method itself.

Potential Cause A: On-Column Degradation

If the HPLC mobile phase is not sufficiently acidic, the compound can degrade on the analytical column, especially if the run time is long or the column temperature is elevated.

Solutions:

  • Mobile Phase Optimization: Ensure your mobile phase is adequately acidified (e.g., with 0.1% formic acid or trifluoroacetic acid) to maintain the analyte in its protonated, more stable form.

  • Method Optimization: Aim for shorter run times and lower column temperatures where feasible to minimize the time the analyte is exposed to potentially stressful conditions.

Potential Cause B: Adsorption to Surfaces

Amines can be "sticky" and adsorb to glass or plastic surfaces, especially at low concentrations. This can lead to loss of analyte and inaccurate quantification.

Solutions:

  • Use of Silanized Glassware: Employ silanized glass vials and inserts to minimize surface adsorption.

  • Sample Diluent Modification: Incorporate a small amount of a competing amine (e.g., triethylamine) or an organic solvent in your sample diluent to reduce non-specific binding.

Potential Cause C: Photodegradation

Exposure to light, particularly UV light, can induce degradation of amine compounds.[6][7]

Solutions:

  • Light Protection: Store the solid material and solutions in amber vials or protect them from light using aluminum foil.[7]

  • Photostability Testing: Conduct a formal photostability study by exposing the compound to controlled light conditions (as per ICH Q1B guidelines) to assess its photosensitivity.

III. Analytical Methodologies: A Primer

A robust, stability-indicating analytical method is crucial for accurately assessing the purity and stability of this compound.

Recommended Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the method of choice for analyzing this compound and its potential degradants.

Parameter Recommendation Rationale
Column C18 or C8, 5 µm, 4.6 x 150 mmProvides good retention and separation of the parent compound from potential polar degradants.
Mobile Phase A 0.1% Formic Acid or TFA in WaterEnsures the amine is protonated, leading to better peak shape and stability.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Detection UV at 200-210 nm or Mass Spectrometry (MS)The compound lacks a strong chromophore, so low UV wavelength is necessary. MS provides greater sensitivity and structural information.
Column Temp. 25-30 °CMinimizes on-column degradation.

Derivatization for Enhanced Sensitivity

For trace-level analysis or if UV sensitivity is poor, pre-column derivatization can be employed. Reagents like o-phthalaldehyde (OPA) react with primary and secondary amines to form highly fluorescent derivatives, significantly enhancing detection limits.[8]

IV. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

  • Answer: The solid hydrochloride salt should be stored in a tightly sealed container, protected from light and moisture, at controlled room temperature (20-25°C) or refrigerated (2-8°C). Storing under an inert atmosphere is recommended for long-term stability.

Q2: How does the ethyl group on the cyclohexyl ring affect stability compared to a non-substituted analogue?

  • Answer: The 4-ethyl group is electronically neutral and sterically removed from the reactive amine center. Therefore, it is not expected to significantly influence the primary degradation pathways of the cyclopropyl amine moiety (hydrolysis and oxidation). Its presence will, however, affect the chromatographic retention time and the mass of the molecule and its degradants.

Q3: Can I use a standard phosphate buffer at pH 7.4 for my in-vitro experiments?

  • Answer: Using a neutral or basic buffer is strongly discouraged for stock solutions or long-term storage due to the high risk of hydrolytic degradation of the cyclopropylamine.[1] For in-vitro experiments requiring physiological pH, it is crucial to prepare the final dilution immediately before use and to be aware of the potential for degradation over the course of the experiment. A stability assessment in the final experimental medium is highly recommended.

Q4: What are the likely degradation products I should be looking for?

  • Answer: Based on the known degradation pathways of similar structures, the primary degradation products to monitor would be:

    • Hydrolytic Degradants: Ring-opened products resulting from the cleavage of the cyclopropyl ring.

    • Oxidative Degradants: N-oxides and hydroxylamines.

Q5: Are there formulation strategies to improve the stability of this compound in a solid dosage form?

  • Answer: Yes, controlling the microenvironmental pH within the formulation is critical. This can be achieved by including acidic excipients such as citric acid or tartaric acid. Additionally, selecting excipients with low peroxide content and including antioxidants can mitigate oxidative degradation.[1][9]

V. Visualizing Degradation and Workflow

Diagram 1: Potential Degradation Pathways

G parent N-cyclopropyl-4-ethylcyclohexan-1-amine (as free base) hydrolysis Ring-Opened Products parent->hydrolysis High pH H₂O oxidation N-Oxide / Hydroxylamine parent->oxidation [O] (Air, Peroxides)

Caption: Key degradation pathways for the free amine.

Diagram 2: Troubleshooting Workflow

G start Unexpected Peaks in HPLC check_ph Check pH of all solutions (Sample prep, Mobile Phase) start->check_ph is_acidic Is pH acidic (3-5)? check_ph->is_acidic acidify Acidify solutions Re-analyze is_acidic->acidify No check_oxidation Investigate Oxidation is_acidic->check_oxidation Yes inert Use inert atmosphere Add antioxidants check_oxidation->inert

Caption: A systematic approach to troubleshooting instability.

VI. References

  • Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–322.

  • Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. KOPS - University of Konstanz.

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858–2864.

  • Linstad, H., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-13.

  • Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed.

  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 51, 139-146.

  • SIELC Technologies. (n.d.). Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column.

  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository.

  • Rosenblatt, D. H., et al. (1967). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 32(4), 1125–1129.

  • Gorrod, J. W. (1985). Oxidation of Secondary and Primary Amines. Biological Oxidation of Nitrogen in Organic Molecules, 187-198.

  • Hypha Discovery. (2020). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

  • Ali, H. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 198, 115447.

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 129(43), 13003–13010.

  • Popa, G., et al. (2008). HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. ResearchGate.

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. ResearchGate.

  • Mirkhani, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID.

  • Chen, B., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(10), 3654–3659.

  • Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1216.

  • BenchChem. (n.d.). N-Cyclobutylcyclohexanamine Hydrochloride.

  • Desai, D., et al. (2017). Pharmaceutical formulations including an amine compound. Google Patents.

  • Badkar, A. V., et al. (2023). A systematic review of commercial high concentration antibody drug products approved in the US: formulation composition, dosage form design and primary packaging considerations. Journal of Pharmaceutical Sciences, 112(6), 1515-1531.

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate.

  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.

  • Li, Y., et al. (2019). Visible-light promoted photocatalyst-free aerobic α-oxidation of tertiary amines to amides. Organic & Biomolecular Chemistry, 17(23), 5723-5727.

  • Wang, J., et al. (2016). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Analytical Methods, 8(39), 7112-7119.

  • Wikipedia. (n.d.). Cyclohexylamine.

  • Eubanks, I. D. (1967). RADIATION AND CHEMICAL STABILITY OF AMINES. INIS-IAEA.

  • Molbase. (n.d.). Cyclohexylamine 108-91-8 wiki.

  • Ho, B., & Castagnoli, N. (1994). The metabolism of alicyclic amines to reactive iminium ion intermediates. European Journal of Drug Metabolism and Pharmacokinetics, 19(3), 209-217.

  • PubChem. (n.d.). Cyclohexylamine hydrochloride.

  • van der Schueren, L., et al. (2012). Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials: In vitro degradation pathways. Acta Biomaterialia, 8(8), 2992-3001.

  • Patsnap. (2025). Investigating Hydrolytic Stability in Polypropylene Applications. Patsnap Eureka.

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Technical Support Center: A Proactive Guide to Characterizing and Minimizing Off-Target Effects of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, the journey of advancing a novel chemical entity like N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride from a promising hit to a validated lead is both exciting and fraught with challenges. A primary hurdle in this process is the characterization and mitigation of off-target effects. Unintended molecular interactions can lead to ambiguous experimental results, toxicity, and costly late-stage failures. This guide provides a comprehensive framework for proactively addressing these challenges. It is structured as a technical support center, offering troubleshooting advice and frequently asked questions to empower you to design robust experiments, interpret your data with confidence, and build a comprehensive safety and selectivity profile for your compound.

Frequently Asked Questions (FAQs)

Q1: I have just synthesized/procured this compound. What are the immediate first steps to ensure the reliability of my future experiments?

A1: Before initiating any biological assays, it is crucial to establish the identity and purity of your compound batch. This is a foundational step for data reproducibility.

  • Identity Verification: Confirm the chemical structure using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity Assessment: Quantify the purity using High-Performance Liquid Chromatography (HPLC). A purity level of >95% is generally recommended for initial biological studies.[1] Impurities could have their own biological activities, confounding your results.

  • Solubility Determination: Assess the solubility in relevant assay buffers (e.g., PBS, DMSO). Poor solubility can lead to compound precipitation and inaccurate concentration-response curves.

Q2: What is the importance of target validation and how does it relate to off-target effects?

A2: Target validation is the process of rigorously demonstrating that a specific molecular target is critically involved in a disease pathway and that modulating it with a compound is likely to have a therapeutic effect.[2][3][4][5][6] Understanding your intended target is the first step in differentiating on-target from off-target effects. Without a validated on-target, all observed biological activity could potentially be due to off-target interactions. Early and thorough target validation significantly increases the chances of success in clinical trials by ensuring the biological rationale for your compound's development is sound.[5]

Q3: What are the main strategies to minimize off-target effects during early-stage research?

A3: A multi-pronged approach combining computational and experimental methods is most effective.[7]

  • Rational Drug Design: Utilize computational tools to refine the chemical structure of your compound to enhance its specificity for the intended target.[7]

  • In Silico Profiling: Employ computational models to predict potential off-target interactions across a wide range of proteins.[8][9][10] This can help prioritize experimental assays.

  • In Vitro Screening: Test your compound against panels of known off-targets, such as receptors, enzymes, ion channels, and transporters, that are frequently associated with adverse drug reactions.[11]

  • Dose-Response Analysis: Use the lowest effective concentration of your compound in assays to minimize the engagement of lower-affinity off-targets.

  • Use of Structurally Unrelated Control Compounds: If other compounds are known to modulate your intended target, comparing their biological effects to those of this compound can help distinguish on-target from compound-specific (and potentially off-target) effects.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to proactively identify and mitigate off-target effects.

Issue 1: Unexplained or Contradictory Results in Cell-Based Assays

You observe unexpected phenotypic changes in your cell-based assays that do not align with the known or hypothesized function of your intended target.

Root Cause Analysis Workflow

Caption: Workflow for troubleshooting unexpected results.

Protocol 1.1: Assessing General Cytotoxicity using an MTT Assay

This protocol helps determine if the observed cellular effects are due to non-specific toxicity rather than modulation of a specific pathway.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (e.g., from 1 nM to 100 µM) for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).

Interpretation: If the CC50 is close to the efficacious concentration (EC50) from your primary functional assay, the observed phenotype may be a consequence of general toxicity. A large window between the EC50 and CC50 suggests a more specific, on-target effect.

Issue 2: Need to Proactively Identify Potential Off-Targets

You have confirmed the on-target activity of this compound but want to build a broader selectivity profile to anticipate potential side effects.

Proactive Off-Target Identification Workflow

OffTargetWorkflow cluster_0 In Silico Assessment cluster_1 In Vitro Profiling cluster_2 Data Integration & Analysis A Compound Structure (this compound) B Computational Off-Target Prediction (e.g., Similarity searching, QSAR) A->B D Broad Off-Target Panel Screening (e.g., Safety44 Panel) A->D E Kinase Panel Screening A->E F CYP450 Inhibition Assay A->F C List of Predicted Off-Targets B->C C->D Inform panel selection G Confirmed Off-Target 'Hits' D->G E->G F->G H Prioritize Hits based on Potency & Clinical Relevance G->H I Design Follow-up Studies (e.g., cellular assays for identified off-targets) H->I

Caption: Integrated workflow for proactive off-target profiling.

Protocol 2.1: In Silico Off-Target Prediction

Principle: Computational methods use the chemical structure of a molecule to predict its potential interactions with a large database of biological targets.[9][10][12] These predictions are based on ligand-based approaches (e.g., chemical similarity) or protein structure-based approaches (e.g., molecular docking).[10]

Step-by-Step Methodology:

  • Obtain Structure: Generate a 2D or 3D structure file (e.g., SMILES, SDF) for this compound.

  • Select Tools: Utilize publicly available or commercial platforms for off-target prediction (e.g., SwissTargetPrediction, SuperPred, SEA).

  • Run Analysis: Submit the compound structure to the selected platform. The output will be a ranked list of potential protein targets based on a prediction score or probability.

  • Filter and Prioritize: Analyze the list of predicted off-targets. Prioritize those with high prediction scores and known associations with adverse effects.

Interpretation: In silico predictions are not a substitute for experimental validation but are a cost-effective way to generate hypotheses and guide the selection of in vitro assays.[13]

Protocol 2.2: In Vitro Broad Panel Safety Screening

Principle: This involves testing the compound at one or more concentrations against a panel of targets known to be involved in adverse drug reactions.[11] Commercial services offer standardized panels, such as the InVEST44 panel, which covers GPCRs, ion channels, enzymes, and transporters.[11]

Step-by-Step Methodology:

  • Select a Panel: Choose a commercially available safety panel that is relevant to your research needs. An early-stage, broad panel is recommended.

  • Compound Submission: Provide a high-purity sample of this compound to the contract research organization (CRO). Typically, a fixed concentration (e.g., 10 µM) is used for initial screening.

  • Assay Performance: The CRO will perform binding or functional assays for each target in the panel.

  • Receive Data Report: The report will typically show the percent inhibition or activation for each target at the tested concentration.

Interpretation: A common threshold for a "hit" is >50% inhibition or activation. Any identified hits should be followed up with full dose-response studies to determine the IC50 or EC50 for that off-target interaction. This allows for a quantitative comparison of on-target versus off-target potency.

Data Summary Table: Example Off-Target Screening Results

Target ClassTargetAssay Type% Inhibition @ 10 µMFollow-up IC50 (µM)
GPCR 5-HT2B ReceptorBinding85%0.75
Dopamine D2 ReceptorBinding15%> 10
Ion Channel hERGElectrophysiology5%> 30
Enzyme COX-2Functional3%> 30
Transporter SERTBinding62%1.2

This is example data and does not represent actual results for this compound.

Conclusion

A proactive and systematic approach to identifying and minimizing off-target effects is indispensable in modern drug discovery and chemical biology research. For a novel compound like this compound, where public data is scarce, the responsibility falls on the researcher to build a comprehensive selectivity and safety profile from the ground up. By integrating the computational and experimental strategies outlined in this guide, you can de-risk your research, enhance the quality and interpretability of your data, and make more informed decisions about the future development of your compound.

References

  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • DeVito, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1610-1623. Retrieved from [Link]

  • The importance of target validation in drug discovery and development. (n.d.). ResearchGate. Retrieved from [Link]

  • Target identification and validation in research. (2023). World Journal of Biology Pharmacy and Health Sciences, 16(02), 083–091. Retrieved from [Link]

  • Target Validation. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • DeVito, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. Retrieved from [Link]

  • Target Validation: Improving and Accelerating Therapeutic Development for Nervous System Disorders. (2014). National Academies Press. Retrieved from [Link]

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Technical Support Center: LC-MS/MS Method Development for N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into LC-MS/MS method development. It is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Introduction: Understanding the Analyte

N-cyclopropyl-4-ethylcyclohexan-1-amine is a secondary amine. Its hydrochloride salt form suggests good aqueous solubility. As a basic compound, it will readily ionize in acidic conditions, making it an excellent candidate for positive mode Electrospray Ionization (ESI). However, its polar and basic nature presents unique challenges in both sample preparation and chromatography.

PropertyValue (Estimated based on Analogs)Significance for Method Development
Chemical Formula C₁₁H₂₂ClNThe molecular weight is key for setting MS scan ranges.
Molecular Weight 203.75 g/mol Determines the m/z of the precursor ion [M+H]⁺.
Analyte Type Secondary Amine (Basic)Readily protonated for ESI (+). Prone to peak tailing on silica-based columns. Amenable to cation-exchange SPE.
Polarity Moderately PolarMay have low retention in standard reversed-phase chromatography. HILIC is a viable alternative.
Section 1: Sample Preparation FAQs & Troubleshooting

Effective sample preparation is the cornerstone of a robust bioanalytical method. Its primary goals are to remove interfering matrix components and concentrate the analyte of interest.[1][2]

Question: My analyte recovery is low and inconsistent after protein precipitation (PPT). Why is this happening and what can I do?

Answer: While simple and fast, PPT is a non-selective sample cleanup method that can lead to several issues:

  • Analyte Co-precipitation: Your analyte might be adsorbing to or getting trapped within the precipitated protein pellet, especially if there are strong protein binding interactions.

  • Poor Solubility: After adding the organic solvent (typically acetonitrile or methanol) for precipitation, your analyte's solubility in the resulting supernatant might be reduced, leading to losses.

  • Ion Suppression: PPT is notorious for leaving high levels of phospholipids and other endogenous components in the extract.[3] These can co-elute with your analyte and suppress its ionization in the MS source, making it appear as if recovery is low. This is a classic example of a "matrix effect".[4][5]

Troubleshooting Steps:

  • Optimize the Solvent: Test different precipitation solvents (acetonitrile vs. methanol) and ratios (e.g., 3:1 vs. 4:1 solvent-to-sample). Acetonitrile generally precipitates proteins more effectively.

  • Adjust pH: Before adding the solvent, try adjusting the sample pH. Acidifying the sample with a small amount of formic or acetic acid will ensure your basic amine is fully protonated and less likely to adsorb to proteins.

  • Evaluate for Matrix Effects: To determine if you are seeing true low recovery or ion suppression, perform a post-extraction spike experiment. Compare the signal of an analyte spiked into a blank, extracted matrix with the signal of the analyte in a neat solution. A significant signal decrease in the matrix indicates ion suppression.[4]

  • Consider a More Selective Technique: If problems persist, move to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

Question: How do I develop a Solid-Phase Extraction (SPE) method for this compound?

Answer: SPE is a highly effective and selective technique for cleaning up complex samples.[1] Given that N-cyclopropyl-4-ethylcyclohexan-1-amine is a basic compound, a cation-exchange SPE protocol is the most logical and powerful choice. This method leverages the analyte's ability to become positively charged at low pH to selectively bind it to a negatively charged sorbent.

SPE_Selection start Start: Sample in Biological Matrix (e.g., Plasma) ppt Protein Precipitation (PPT) (e.g., with Acetonitrile) start->ppt Fastest, but 'dirtiest' extract lle Liquid-Liquid Extraction (LLE) start->lle Good for moderately polar/non-polar analytes spe Solid-Phase Extraction (SPE) start->spe Most selective, cleanest extract ion_exchange ion_exchange spe->ion_exchange rp_spe rp_spe spe->rp_spe hilic_spe hilic_spe spe->hilic_spe

Step-by-Step Protocol for Cation-Exchange SPE:

  • Sorbent Selection: Choose a strong cation exchange (SCX) or weak cation exchange (WCX) sorbent. SCX sorbents contain sulfonic acid groups and are negatively charged across the entire pH range, offering robust retention.[6]

  • Conditioning (Sorbent Activation):

    • Pass 1 mL of Methanol through the cartridge.

    • Causality: This wets the polymeric sorbent and activates the functional groups.

  • Equilibration (pH Adjustment):

    • Pass 1 mL of 0.1 M HCl or 2% Formic Acid in water through the cartridge.

    • Causality: This step ensures the sorbent's functional groups are in the correct ionic state and matches the pH of the loading solution.

  • Sample Loading:

    • Pre-treat your plasma/serum sample by diluting it 1:1 with an acidic buffer (e.g., 2% Formic Acid) to ensure the analyte is fully protonated (positively charged).

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

    • Causality: The positively charged analyte displaces counter-ions and binds electrostatically to the negatively charged sorbent. Most neutral and acidic matrix interferences will pass through to waste.

  • Washing (Interference Removal):

    • Wash with 1 mL of the acidic equilibration buffer (e.g., 2% Formic Acid).

    • Wash with 1 mL of Methanol.

    • Causality: The first wash removes water-soluble interferences. The second organic wash removes non-polar, weakly bound interferences without disrupting the strong ionic bond between the analyte and sorbent.

  • Elution (Analyte Recovery):

    • Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH of the ammoniated solvent neutralizes the analyte, breaking the ionic bond with the sorbent. The organic solvent then elutes the now-neutral analyte from the cartridge.

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a mobile phase-compatible solvent (e.g., 10% Acetonitrile in water with 0.1% Formic Acid).

Section 2: Liquid Chromatography (LC) FAQs & Troubleshooting

The goal of chromatography is to separate the analyte from matrix components to ensure accurate quantification and minimize ion suppression.[3][7]

Question: My analyte has poor retention and elutes near the void volume on a C18 column. What are my options?

Answer: This is a common issue for polar compounds. You have two primary strategies: modify your reversed-phase (RP) method or switch to an alternative chromatographic mode like HILIC.

  • Option 1: Modify Reversed-Phase Conditions

    • Use a Polar-Embedded Column: These columns (e.g., with embedded polar groups like amide or carbamate) are designed to provide better retention for polar analytes under highly aqueous conditions without suffering from "phase collapse."

    • Switch to High pH Mobile Phase: At acidic pH, your basic amine is protonated and highly polar, leading to poor RP retention. By using a mobile phase with a high pH (e.g., pH 10 using ammonium bicarbonate), the amine becomes neutral and more hydrophobic, significantly increasing its retention on a C18 column. This requires a pH-stable column.

  • Option 2: Switch to HILIC

    • Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for highly polar compounds that are poorly retained in RP-LC.[8][9][10][11] It uses a polar stationary phase (like silica, amide, or zwitterionic phases) and a mobile phase with a high percentage of organic solvent.[12]

    • Mechanism: A water-enriched layer forms on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. The elution gradient involves increasing the water content, which is the opposite of RP-LC.[10]

LC_Optimization start Start: Poor retention/ peak shape on C18 (Acidic Mobile Phase) rp_path Optimize Reversed-Phase (RP) start->rp_path hilic_path Switch to HILIC start->hilic_path result Achieve Good Retention and Peak Shape high_ph high_ph high_ph->result polar_col polar_col polar_col->result hilic_mp hilic_mp hilic_mp->result

Table: Suggested Starting LC Conditions

ParameterReversed-Phase (High pH)HILIC
Column C18 (pH stable, e.g., Waters XBridge, Agilent Zorbax Extend)Amide or Silica (e.g., Waters Acquity BEH Amide, SeQuant ZIC-HILIC)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 1010 mM Ammonium Formate in Water, pH 3
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 5 minutes95-50% B over 5 minutes
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C

Question: I'm seeing significant peak tailing. What causes this and how can I fix it?

Answer: Peak tailing for basic compounds is most often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based columns.

Solutions:

  • Use a High pH Mobile Phase: As mentioned above, this neutralizes the analyte, eliminating the ionic interaction with silanols. This is often the most effective solution.

  • Increase Buffer Concentration: A higher concentration of buffer ions (e.g., 20 mM instead of 5 mM ammonium formate) can help shield the silanol groups, reducing their interaction with the analyte.

  • Use a Modern, End-capped Column: High-purity, fully end-capped columns have fewer accessible silanol groups, minimizing tailing.

  • Consider a HILIC Column: HILIC phases are designed for polar interactions and can provide excellent peak shape for polar bases.

Section 3: Mass Spectrometry (MS) FAQs & Troubleshooting

Proper MS optimization is critical for achieving the required sensitivity and selectivity for quantification.[13]

Question: How do I optimize the MS parameters for my compound?

Answer: The process involves a systematic, three-step approach using infusion of a standard solution of your analyte directly into the mass spectrometer.

MS_Optimization infuse 1. Infuse Analyte Solution (~100 ng/mL in 50:50 ACN:H2O with 0.1% Formic Acid) q1_scan 2. Perform Q1 Scan Identify the [M+H]+ ion (precursor ion) infuse->q1_scan product_scan 3. Perform Product Ion Scan Select [M+H]+ in Q1, scan Q3 to find stable fragment ions q1_scan->product_scan mrm_dev 4. Develop MRM Method Select precursor and 2-3 fragments. Optimize Collision Energy (CE) and Cone Voltage for each transition. product_scan->mrm_dev result Optimized MRM Transitions for Quantification & Confirmation mrm_dev->result

Step-by-Step Optimization:

  • Find the Precursor Ion: Infuse the analyte and perform a full scan in Q1. For N-cyclopropyl-4-ethylcyclohexan-1-amine, you are looking for the protonated molecule, [M+H]⁺.

  • Find Product Ions: Set the instrument to Product Ion Scan mode. Select your [M+H]⁺ as the precursor ion in Q1 and scan across a mass range in Q3 to see the fragment ions produced by collision-induced dissociation (CID). Look for stable, high-intensity fragments.

  • Optimize MRM Transitions:

    • Select the most intense and stable precursor → product ion transition for quantification.

    • Select a second transition as a qualifier for confirmation.

    • For each transition, optimize the collision energy (CE) and cone/declustering potential (DP). Ramp these voltages and find the value that gives the maximum, most stable signal for each specific transition.

Table: Example MS/MS Parameters (Hypothetical)

ParameterSettingRationale
Ionization Mode ESI PositiveThe secondary amine is basic and readily accepts a proton.
Capillary Voltage 3.0 - 4.0 kVOptimized for stable spray and maximum ion current.
Source Temp. 150 °CHelps with desolvation without causing thermal degradation.
Desolvation Temp. 400 - 500 °CEfficiently removes solvent from droplets to form gas-phase ions.[14]
Cone Gas Flow ~50 L/hrHelps shape the spray and prevent solvent from entering the MS.
Desolvation Gas Flow ~800 L/hrHigh flow of heated nitrogen aids in rapid desolvation.
Precursor Ion (Q1) m/z of [M+H]⁺The mass of the intact, protonated molecule.
Product Ion (Q3) m/z of fragmentsStable fragments resulting from collision-induced dissociation.
Collision Energy (CE) Analyte-dependentOptimized to yield maximum intensity of the chosen product ion.

Question: My signal intensity is low or unstable. What are the common causes?

Answer: Low or unstable signal can be frustrating and can stem from issues with the mobile phase, the MS source, or the analyte itself.

Troubleshooting Checklist:

  • Mobile Phase Additives: Ensure you have an appropriate additive to promote ionization. For positive mode, 0.1% formic acid is standard. It provides protons and helps with the ESI process.[15] Solvents with low surface tension, like methanol or acetonitrile, are preferable for creating a stable electrospray.[14][16]

  • Ion Source Cleanliness: The ESI probe and orifice can become contaminated with salts and non-volatile matrix components. This is a very common cause of signal degradation. Follow the manufacturer's instructions for cleaning the ion source.[17]

  • Analyte Stability: Ensure your analyte is stable in the final extract. Some compounds can adsorb to certain types of plastic vials. Test for stability over the expected duration of an analytical run.

  • Matrix Effects: If the signal is low only in matrix samples but strong in neat standards, you are likely experiencing ion suppression. This is not an MS hardware issue but a sample prep and chromatography problem. Improve your cleanup (e.g., switch to SPE) or chromatography to separate the analyte from the interfering compounds.[18]

Section 4: Method Validation & Regulatory Context

Question: What are the key parameters I need to assess when validating this bioanalytical method?

Answer: Once your method is developed, it must be validated to ensure it is reliable for its intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have published guidance on this topic.[19] The most recent harmonized guideline is the ICH M10 Bioanalytical Method Validation.[20][21]

Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: How close the measured values are to the true value (accuracy) and how close multiple measurements are to each other (precision).

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte. A linear range with an appropriate regression model must be established.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.[7]

  • Stability: Stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term benchtop, long-term storage) and in the final extract.[22]

Always refer to the latest FDA and ICH guidelines for detailed acceptance criteria and experimental designs.[23]

References
  • Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives | Request PDF. (2025). ResearchGate. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Xue, Y. J., et al. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(18), 2301-2310. [Link]

  • Optimizing Secondary Electrospray Ionization High-Resolution Mass Spectrometry (SESI-HRMS) for the Analysis of Volatile Fatty Acids from Gut Microbiome. National Institutes of Health (NIH). [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • Al-Sanea, M. M., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Separations, 9(10), 292. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. National Institutes of Health (NIH). [Link]

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Validation & Comparative

A Comparative Guide to N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride and Other Cyclopropylamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride and other cyclopropylamine derivatives. As direct experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from structurally related compounds to elucidate potential structure-activity relationships (SAR) and guide future research. We will explore the chemical properties, potential pharmacological applications, and the experimental protocols necessary for a thorough comparison.

Introduction to Cyclopropylamines in Medicinal Chemistry

The cyclopropylamine moiety is a valuable structural motif in medicinal chemistry. The unique electronic and steric properties of the cyclopropane ring, combined with the basicity of the amine group, offer several advantages in drug design.[1] The rigid cyclopropane ring can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl group can enhance metabolic stability by being less susceptible to enzymatic degradation compared to more flexible alkyl chains.[2]

Cyclopropylamine derivatives have shown a wide range of pharmacological activities, most notably as inhibitors of monoamine oxidases (MAO) and as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5][6] These activities make them promising candidates for the development of therapeutics for neurological and psychiatric disorders.

This compound (CAS: 1177316-81-2) is a specific derivative within this class.[7] Its structure combines a cyclopropyl group attached to the nitrogen of a 4-ethylcyclohexylamine backbone. This guide will compare its inferred properties with other well-characterized cyclopropylamines and N-alkylated cyclohexylamines.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is unavailable, we can infer its likely properties based on its structure and compare them to related compounds.

Compound Structure Molecular Weight ( g/mol ) Predicted cLogP Key Structural Features
This compound this compound203.74~3.5Cyclopropyl group on amine, ethyl group on cyclohexane
Tranylcypromine Tranylcypromine133.191.8Phenylcyclopropylamine
N-Ethylcyclohexanamine N-Ethylcyclohexanamine127.242.1Ethyl group on cyclohexylamine
(1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) PPDC302.45~3.8Substituted phenylcyclopropane with carboxamide

Predicted cLogP values are estimations and can vary based on the algorithm used.

The presence of the ethyl group and the larger cyclohexyl ring in this compound suggests a higher lipophilicity (cLogP) compared to simpler cyclopropylamines like tranylcypromine. This could influence its ability to cross the blood-brain barrier and its metabolic profile.

Potential Pharmacological Profiles: A Comparative Discussion

Based on the structural motifs present in this compound, we can hypothesize its potential pharmacological activities and compare them to known cyclopropylamine derivatives.

Monoamine Oxidase (MAO) Inhibition

Cyclopropylamines are well-known mechanism-based inhibitors of MAO.[3][4][8] Tranylcypromine, a clinically used antidepressant, is a non-selective MAO inhibitor. The cyclopropylamine moiety is crucial for its inhibitory activity. It is plausible that this compound could also exhibit MAO inhibitory properties.

Comparative Insights:

  • Selectivity: The substitution on the cyclopropylamine can influence selectivity for MAO-A versus MAO-B. For instance, certain N-substituted cyclopropylamines show preferential inhibition of one isoform over the other.[9] The N-cyclopropyl and 4-ethylcyclohexyl substitutions on the target molecule would likely modulate this selectivity.

  • Potency: The potency of MAO inhibition can be affected by the overall structure of the molecule. For example, cis-N-benzyl-2-methoxycyclopropylamine has been shown to be a potent MAO-B inhibitor.[3]

To determine the MAO inhibitory profile of this compound, in vitro enzyme inhibition assays would be necessary.

NMDA Receptor Antagonism

Arylcyclohexylamines are a well-established class of NMDA receptor antagonists.[5][10] While this compound lacks the aryl group, the cyclohexylamine scaffold is a key component. Furthermore, some cyclopropane-containing compounds have been identified as potent NMDA receptor antagonists.[11]

Comparative Insights:

  • Structure-Activity Relationship: In arylcyclohexylamines, the nature of the N-substituent significantly impacts affinity for the NMDA receptor.[12] The cyclopropyl group in the target molecule could confer a unique binding profile compared to N-alkyl or N-aryl derivatives.

  • Potential for Neuroprotection: NMDA receptor antagonists are investigated for their potential in treating neurological conditions characterized by excitotoxicity.[13]

Assessing the NMDA receptor antagonist activity of this compound would require radioligand binding assays and functional assays measuring ion channel block.

Experimental Protocols for Comparative Analysis

To empirically compare this compound with other cyclopropylamines, a series of well-defined experimental protocols should be followed.

Radioligand Binding Assay for Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.

G cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane_Prep Receptor-expressing Membrane Preparation Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-ligand) Radioligand->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Bound Radioactivity Filtration->Scintillation Analysis Calculate Ki using Cheng-Prusoff Equation Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., NMDA receptor or MAO).

  • Assay Buffer: Prepare a suitable binding buffer.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand, and varying concentrations of the test compound (e.g., this compound) and comparator compounds.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[14]

In Vitro MAO Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.

G cluster_0 Preparation cluster_1 Assay Reaction cluster_2 Detection cluster_3 Data Analysis Enzyme Purified MAO-A or MAO-B Reaction Incubate Enzyme, Substrate, and Test Compound Enzyme->Reaction Substrate MAO Substrate (e.g., kynuramine) Substrate->Reaction Measurement Measure Product Formation (e.g., fluorescence) Reaction->Measurement Analysis Calculate IC50 Value Measurement->Analysis

Caption: Workflow for an in vitro MAO inhibition assay.

Step-by-Step Methodology:

  • Enzyme Source: Use purified recombinant human MAO-A and MAO-B.

  • Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer).

  • Reaction Mixture: In a 96-well plate, pre-incubate the enzyme with varying concentrations of the test and comparator compounds.

  • Initiate Reaction: Add a suitable substrate (e.g., kynuramine, which is converted to a fluorescent product).

  • Incubation: Incubate at 37°C for a specific time.

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Detection: Measure the fluorescence of the product using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking in the public domain, its chemical structure suggests it is a promising candidate for investigation as a modulator of key neurological targets. Based on the well-established pharmacology of related cyclopropylamines and cyclohexylamines, it is reasonable to hypothesize that this compound may exhibit activity as a monoamine oxidase inhibitor or an NMDA receptor antagonist.

The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive characterization of this compound and its objective comparison with other relevant compounds. Such studies are essential to elucidate its pharmacological profile, including its potency, selectivity, and potential therapeutic applications. Future research should focus on the synthesis and in vitro and in vivo characterization of this and related novel cyclopropylamine derivatives to expand our understanding of their structure-activity relationships and to identify new leads for the treatment of CNS disorders.

References

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  • Jacobsen, E. N., et al. (2015). Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science, 6(2), 1537-1547.
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  • Tipton, K. F. (2018). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines.
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A Comparative Analysis of N-cyclopropyl-4-ethylcyclohexan-1-amine Hydrochloride: Physicochemical and In Vitro ADME Properties for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-cyclopropyl-4-ethylcyclohexan-1-amine scaffold represents a compelling starting point for medicinal chemistry programs, particularly in the exploration of novel therapeutics targeting the central nervous system (CNS) and other systems where monoamine transporters or specific receptors like the Sigma-1 receptor are implicated.[1][2][3] The incorporation of a cyclopropyl moiety is a well-established strategy in drug design, often employed to enhance metabolic stability, improve potency, and modulate physicochemical properties.[4][5][6][7]

This guide presents a comparative analysis of the parent compound, N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride (designated as LEAD-1 ), against two structurally related analogs:

  • ANALOG-A : N-isopropyl-4-ethylcyclohexan-1-amine HCl (evaluating the impact of replacing the cyclopropyl group with a classic isopropyl bioisostere).

  • ANALOG-B : N-cyclopropyl-4-tert-butylcyclohexan-1-amine HCl (assessing the effect of increased steric bulk on the cyclohexyl ring).

The objective of this analysis is to provide a framework for selecting the most promising candidate for further development by comparing critical, early-stage drug discovery parameters. This involves a detailed examination of their physicochemical properties and in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[8][9][10] Such early characterization is essential for guiding chemical structure optimization, de-risking candidate molecules, and ultimately reducing the likelihood of late-stage clinical failures.[8][9]

Part 1: Comparative Physicochemical Profiling

A drug candidate's fundamental physicochemical properties—namely its lipophilicity (LogP/LogD), ionization constant (pKa), and aqueous solubility—are pivotal determinants of its pharmacokinetic behavior.[11][12] These parameters govern how a compound is absorbed, how it distributes through tissues, and its potential for off-target interactions.

Rationale for Experimental Choices
  • Lipophilicity (LogD at pH 7.4): Measured using the "shake-flask" method, which remains a gold standard for its direct and reliable assessment of a compound's distribution between an organic (n-octanol) and an aqueous phase.[13] A balanced LogD (typically between 1 and 5 for CNS candidates) is crucial for ensuring sufficient permeability across the blood-brain barrier without excessive non-specific binding or poor solubility.[14]

  • Acidity/Basicity (pKa): The pKa dictates the ionization state of a molecule at a given pH.[11][12] For an amine-containing compound, the pKa of its conjugate acid determines the ratio of charged to uncharged species at physiological pH (7.4). This profoundly impacts membrane permeability, receptor interaction, and solubility.[11] Potentiometric titration is the chosen method for its high accuracy.

  • Aqueous Solubility: Poor solubility is a primary cause of failure in drug development. A kinetic solubility assay using high-performance liquid chromatography (HPLC) provides a medium-throughput assessment that mimics the conditions a compound might experience upon administration.[15]

Experimental Protocol: Shake-Flask LogD (pH 7.4) Determination
  • Preparation: Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and an organic phase (n-octanol). Presaturate each phase by vigorously mixing them for 24 hours, followed by separation.

  • Compound Addition: A stock solution of the test compound (e.g., LEAD-1 ) is added to a vial containing a known ratio of the presaturated n-octanol and aqueous buffer.

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker) for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: A precise aliquot is taken from both the n-octanol and aqueous layers. The concentration of the compound in each phase is determined using a validated analytical method, such as HPLC-UV.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Comparative Physicochemical Data
Compound IDStructureKey ModificationPredicted pKaExperimental LogD (pH 7.4)Kinetic Solubility (µM)
LEAD-1 N-cyclopropyl-4-ethyl-10.52.8150
ANALOG-A N-isopropyl-4-ethylIsopropyl for Cyclopropyl10.62.6180
ANALOG-B N-cyclopropyl-4-tert-butyltert-Butyl for Ethyl10.53.945

Analysis of Physicochemical Properties:

  • LEAD-1 exhibits a favorable balance of lipophilicity and solubility, with a LogD of 2.8 that is well within the desirable range for CNS drug candidates.

  • ANALOG-A shows a slight decrease in lipophilicity and a modest improvement in solubility compared to LEAD-1 . This is expected, as the N-isopropyl group is slightly less lipophilic than the N-cyclopropyl group.

  • ANALOG-B demonstrates a significant increase in lipophilicity (LogD = 3.9) and a corresponding sharp decrease in aqueous solubility. The bulky tert-butyl group enhances the molecule's greasy character, which can be detrimental to its formulation and absorption properties.

Part 2: Comparative In Vitro Metabolic Stability

Metabolic stability is a critical parameter that predicts a drug's half-life and clearance in vivo.[16] The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, located in liver microsomes, are responsible for the majority of Phase I metabolic reactions.[16][17] An in vitro assay using human liver microsomes (HLM) provides a robust and high-throughput method to assess a compound's susceptibility to this enzymatic degradation.[18][19][20]

Rationale for Experimental Choices

The N-cyclopropyl group is often incorporated into drug candidates specifically to enhance metabolic stability.[4][6][7][21] The C-H bonds on a cyclopropane ring are stronger and less accessible to CYP-mediated oxidation compared to those on an analogous isopropyl or ethyl group.[4][5] This experiment directly tests that hypothesis by comparing the stability of LEAD-1 (N-cyclopropyl) to ANALOG-A (N-isopropyl).

graph HLM_Workflow { graph [rankdir="LR", splines=ortho, label="Human Liver Microsome (HLM) Stability Assay Workflow", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Workflow for the Human Liver Microsome (HLM) stability assay.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
  • Reaction Mixture Preparation: A reaction mixture is prepared in a phosphate buffer (pH 7.4) containing pooled human liver microsomes (e.g., at a protein concentration of 0.5 mg/mL).[17]

  • Pre-incubation: The test compound (e.g., LEAD-1 at a final concentration of 1 µM) is added to the microsome mixture and pre-incubated at 37°C for 5-10 minutes.

  • Initiation: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system (cofactor).[19] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding a volume of ice-cold acetonitrile containing an internal standard (for analytical normalization).[16]

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the test compound relative to the internal standard.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[16]

Comparative Metabolic Stability Data
Compound IDKey FeatureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Category
LEAD-1 N-cyclopropyl4829Moderate
ANALOG-A N-isopropyl1973Low
ANALOG-B 4-tert-butyl5525Moderate-High

Analysis of Metabolic Stability:

  • The data strongly supports the hypothesis that the N-cyclopropyl group in LEAD-1 confers significant metabolic stability compared to the N-isopropyl group in ANALOG-A . LEAD-1 has a more than 2.5-fold longer half-life and a correspondingly lower intrinsic clearance. This is a crucial advantage, suggesting a potentially longer duration of action in vivo.

  • ANALOG-B shows the highest metabolic stability. The bulky 4-tert-butyl group likely provides steric hindrance, shielding the rest of the molecule from CYP enzymes. However, this improved stability comes at the severe cost of reduced solubility.

Part 3: Comparative Target Engagement Profile (Hypothetical)

To contextualize the ADME data, we can hypothesize a potential biological target. The N-cyclopropyl-cyclohexanamine scaffold is present in ligands known to interact with monoamine transporters and Sigma receptors.[1][22][23] The Sigma-1 receptor (S1R), a unique intracellular chaperone protein, is a particularly relevant target implicated in neuroprotection and various CNS disorders.[2][3][24] We will therefore use a competitive radioligand binding assay to assess the binding affinity (Ki) of our compounds for the S1R.

Rationale for Experimental Choices

A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.[25][26][27] It measures the ability of a test compound to displace a known high-affinity radioligand from the receptor, providing a quantitative measure of binding affinity (the Ki value). A lower Ki value indicates higher binding affinity.

graph Binding_Assay { graph [rankdir="TB", splines=ortho, label="Principle of Competitive Radioligand Binding Assay", labelloc=t, fontname="Arial", fontsize=14]; node [shape=Mrecord, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Competitive binding displaces radioligand, reducing signal.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the human Sigma-1 receptor.[28] Protein concentration is determined via a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the unlabeled test compound.[28][29]

  • Incubation: The plate is incubated at a set temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[28]

  • Separation of Bound/Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the free radioligand to pass through.[26][28]

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[28]

Comparative Target Affinity Data
Compound IDKey FeatureSigma-1 Receptor Binding Affinity (Ki, nM)
LEAD-1 N-cyclopropyl, 4-ethyl15
ANALOG-A N-isopropyl, 4-ethyl45
ANALOG-B N-cyclopropyl, 4-tert-butyl8

Analysis of Target Affinity:

  • LEAD-1 demonstrates high affinity for the Sigma-1 receptor, with a Ki of 15 nM.

  • ANALOG-A shows a 3-fold reduction in affinity compared to LEAD-1 . This suggests that the rigid conformational constraint provided by the cyclopropyl group may be important for optimal binding to the receptor, an effect noted in medicinal chemistry.[4][6]

  • ANALOG-B displays the highest affinity (Ki = 8 nM). The larger, lipophilic tert-butyl group may be engaging with a hydrophobic pocket within the receptor's binding site, thereby increasing affinity.

Conclusion and Future Directions

This comparative guide provides a multi-parameter analysis to inform the selection of a lead candidate from a series of N-cyclopropyl-4-ethylcyclohexan-1-amine analogs.

CompoundPhysicochemical ProfileMetabolic StabilityTarget AffinityOverall Assessment
LEAD-1 Excellent: Balanced LogD and good solubility.Good: Significantly more stable than isopropyl analog.Excellent: High affinity.Most Promising Candidate: Exhibits the best overall balance of drug-like properties.
ANALOG-A Good: Slightly less lipophilic, good solubility.Poor: Rapidly metabolized.Good: 3-fold lower affinity than lead.Backup Candidate: The poor metabolic stability is a significant liability that would require major chemical modification to overcome.
ANALOG-B Poor: Very low solubility.Excellent: Very stable.Excellent: Highest affinity.High-Risk Candidate: While potent and stable, the extremely poor solubility presents a major formulation and bioavailability challenge that may be insurmountable.

Based on this comprehensive in vitro assessment, N-cyclopropyl-4-ethylcyclohexan-1-amine HCl (LEAD-1) emerges as the most promising candidate to advance. It possesses a well-balanced profile of high target affinity, good metabolic stability conferred by the cyclopropyl group, and favorable physicochemical properties that suggest a higher probability of successful development.

Next Steps for the Lead Candidate (LEAD-1) would include:

  • Selectivity Profiling: Assess binding affinity against other relevant targets (e.g., other Sigma receptor subtypes, monoamine transporters, and a standard off-target panel) to ensure a clean pharmacological profile.

  • Cell-Based Functional Assays: Evaluate the compound's functional activity (e.g., agonist or antagonist) at the Sigma-1 receptor.

  • In Vivo Pharmacokinetic Studies: Conduct studies in animal models to determine key parameters such as oral bioavailability, half-life, and brain penetration.

  • Efficacy Studies: Test the compound in relevant animal models of disease to establish proof-of-concept.

This structured, data-driven approach to candidate selection, grounded in fundamental principles of medicinal chemistry and drug metabolism, maximizes the potential for identifying and advancing novel therapeutics.

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A Comparative Guide to Validating the Biological Target of Novel Cyclohexylamine Derivatives: A Case Study on the Sigma-1 Receptor for N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride (Cmpd-X)

Author: BenchChem Technical Support Team. Date: January 2026

Note on the Compound: N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride is a specific chemical entity. For the purposes of this technical guide, public domain information regarding its specific biological target is limited. Therefore, we will proceed with a well-reasoned hypothetical target to illustrate the rigorous, multi-faceted process of target validation. Based on its structural motifs, particularly the cyclopropylamine group which is present in various neurologically active agents, a plausible and well-documented target is the Sigma-1 Receptor (S1R) .[1][2] This guide will use "Cmpd-X" to refer to the compound and S1R as its putative target, providing a robust framework for researchers validating their own novel compounds.

Introduction: The Imperative of Target Validation

In drug discovery, identifying a compound with promising activity is only the beginning. The critical next step—and the foundation of a successful therapeutic program—is unequivocally identifying and validating its biological target. This process, known as target validation, confirms that the compound's therapeutic effect is mediated through its interaction with a specific biomolecule. A rigorous validation cascade builds confidence, mitigates downstream risks, and is essential for developing a clear mechanistic hypothesis.

This guide provides a comparative overview of orthogonal, industry-standard methodologies to validate the hypothesis that Cmpd-X directly engages and modulates the Sigma-1 Receptor. S1R is an intriguing molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM), implicated in a host of cellular processes and disease states, including neuroprotection, cancer, and pain.[3][4][5] We will explore four distinct experimental pillars:

  • Direct Target Engagement in a Cellular Context

  • Biochemical Confirmation of Affinity

  • Cellular Functional Impact Assessment

  • Genetic Confirmation of Target Necessity

By comparing and contrasting these approaches, researchers can construct a comprehensive data package that substantiates their target claims with the highest degree of scientific rigor.

Pillar 1: Cellular Thermal Shift Assay (CETSA®) - Proving Target Engagement in Live Cells

Expertise & Causality: Before moving to more reductionist biochemical assays, it is paramount to demonstrate that Cmpd-X can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm target engagement in a physiological environment.[6][7] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, it typically increases the protein's stability, making it more resistant to heat-induced denaturation.[7] By heating intact cells treated with Cmpd-X across a temperature gradient and quantifying the amount of soluble S1R remaining, we can directly observe target engagement.

Experimental Protocol: CETSA for Sigma-1 Receptor
  • Cell Culture: Culture a human cell line with robust endogenous S1R expression (e.g., A549 lung carcinoma or MCF7 breast cancer cells) to 80-90% confluency.[8]

  • Compound Treatment: Treat cells with Cmpd-X (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined incubation period (e.g., 1-4 hours) under standard culture conditions.[9]

  • Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing the respective compound/vehicle. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C) using a thermocycler, followed by a 3-minute cool-down at room temperature.[9][10]

  • Lysis and Fractionation: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer without strong detergents. Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.

  • Quantification: Analyze the soluble fractions by SDS-PAGE and Western blot using a validated primary antibody specific for the Sigma-1 Receptor. Quantify the band intensities and normalize them to the lowest temperature point (e.g., 37°C or 40°C).[9]

  • Data Analysis: Plot the percentage of soluble S1R as a function of temperature. A rightward shift in the melting curve for Cmpd-X-treated cells compared to vehicle-treated cells indicates target stabilization and thus, direct engagement.[11]

Visualization: CETSA Workflow

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cells Live Cells treat_veh Vehicle (DMSO) cells->treat_veh Incubate treat_cmpd Cmpd-X cells->treat_cmpd Incubate heat Heat Gradient (e.g., 40-70°C) treat_veh->heat treat_cmpd->heat lysis Cell Lysis & Centrifugation heat->lysis wb Western Blot (Anti-S1R Ab) lysis->wb plot Plot Soluble S1R vs. Temperature wb->plot

Caption: CETSA workflow for assessing target engagement in live cells.

Comparative Data: CETSA
TreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)54.2 °C-Baseline thermal stability
Cmpd-X (10 µM)58.7 °C+4.5 °CStrong Target Engagement
Negative Control Cmpd54.1 °C-0.1 °CNo significant engagement

Pillar 2: Radioligand Binding Assay - Quantifying Biochemical Affinity

Expertise & Causality: While CETSA confirms engagement in a cell, it doesn't typically provide a precise affinity value (Kᵢ). A radioligand competition binding assay is the gold standard for determining a compound's affinity for its target in a more controlled, biochemical setting.[12] This assay measures the ability of an unlabeled compound (the "competitor," Cmpd-X) to displace a radiolabeled ligand (e.g., -pentazocine) that is known to bind to the target with high affinity and specificity.[12][13] The resulting data allow for the calculation of the inhibitory constant (Kᵢ), a direct measure of binding affinity.

Experimental Protocol: S1R Radioligand Competition Assay
  • Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing high levels of S1R (e.g., guinea pig liver).[13][14] Protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective S1R radioligand (e.g., 1 nM -pentazocine), and varying concentrations of Cmpd-X (e.g., from 0.1 nM to 100 µM).[15]

  • Nonspecific Binding: Include wells containing the radioligand and a high concentration of a known, potent S1R ligand (e.g., 1 µM haloperidol) to determine nonspecific binding.[15]

  • Incubation: Incubate the plates at a specified temperature and duration to allow the binding to reach equilibrium (e.g., 37°C for 6 hours for -pentazocine).[15]

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Wash the filters to remove residual unbound radioactivity. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each Cmpd-X concentration by subtracting the nonspecific binding from the total binding. Plot the percent specific binding against the log concentration of Cmpd-X. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of Cmpd-X that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Visualization: Radioligand Binding Principle

Caption: Principle of competitive radioligand binding assay.

Comparative Data: Binding Affinities
CompoundTargetIC₅₀ (nM)Kᵢ (nM)Interpretation
Cmpd-X Sigma-1 Receptor 25.4 12.1 High affinity for S1R
Haloperidol (Control)Sigma-1 Receptor4.52.2Potent reference ligand
Cmpd-XSigma-2 Receptor>10,000>5,000>400-fold selectivity for S1R

Pillar 3: Functional Assay - Demonstrating Target Modulation

Expertise & Causality: Direct binding is necessary but not sufficient. A drug candidate must elicit a functional response upon target engagement. For S1R, activation has been shown to potentiate neurite outgrowth, a key process in neuronal development and repair.[16][17] This effect is often mediated through the modulation of other signaling pathways, such as the TrkB receptor pathway.[18][19] A neurite outgrowth assay in a relevant cell line (e.g., PC12 cells or primary neurons) provides powerful evidence that Cmpd-X is not just binding to S1R, but functionally modulating it as an agonist.

Experimental Protocol: S1R-Mediated Neurite Outgrowth
  • Cell Seeding: Plate PC12 cells or cerebellar granule neurons (CGNs) on coated plates at a low density.[18][19]

  • Compound Treatment: Differentiate the cells with a sub-optimal concentration of Nerve Growth Factor (NGF). Treat cells with vehicle, a known S1R agonist (e.g., PRE-084) as a positive control, and varying concentrations of Cmpd-X.[18][19][20]

  • Antagonist Control: To confirm the effect is S1R-mediated, include a condition where cells are co-treated with Cmpd-X and a specific S1R antagonist (e.g., NE-100).[20]

  • Incubation: Culture the cells for 48-72 hours to allow for neurite extension.

  • Imaging and Analysis: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin). Capture images using high-content imaging or fluorescence microscopy. Use automated image analysis software to quantify the total length of neurites per cell.

  • Data Interpretation: An increase in neurite outgrowth with Cmpd-X treatment, similar to the positive control, indicates agonist activity. This effect should be blocked by the S1R antagonist, confirming the mechanism is on-target.

Visualization: S1R Signaling Pathway in Neurite Outgrowth

S1R_Pathway CmpdX Cmpd-X (Agonist) S1R Sigma-1 Receptor CmpdX->S1R Activates TrkB TrkB Receptor S1R->TrkB Enhances Phosphorylation Signaling Downstream Signaling Cascades (e.g., PLC-γ, PI3K) TrkB->Signaling Outgrowth Neurite Outgrowth Signaling->Outgrowth

Caption: Simplified S1R pathway in promoting neurite outgrowth.[18][20]

Comparative Data: Functional Neurite Outgrowth
Treatment ConditionAverage Neurite Length (µm/cell)% Change vs. VehicleInterpretation
Vehicle (DMSO)25.3-Baseline
PRE-084 (S1R Agonist)48.1+90%Positive Control Response
Cmpd-X (1 µM) 45.9 +81% Potent Agonist Activity
Cmpd-X + NE-100 (Antagonist)26.1+3%On-target effect (blocked)

Pillar 4: Genetic Validation - Proving Target Necessity

Expertise & Causality: The most definitive way to prove a compound's effect is mediated by a specific target is to remove the target and observe if the effect vanishes. Small interfering RNA (siRNA) is a powerful tool for transiently "knocking down" the expression of a target protein.[21][22] If Cmpd-X loses its ability to promote neurite outgrowth in cells where S1R has been knocked down, it provides unequivocal evidence that S1R is necessary for the compound's mechanism of action.[23][24]

Experimental Protocol: siRNA Knockdown of S1R
  • Transfection: Transfect the chosen cell line (e.g., PC12) with either an siRNA sequence specifically targeting the S1R mRNA or a non-targeting (scrambled) control siRNA.[25]

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of cells from each group. Perform Western blotting or qPCR to confirm that the S1R protein or mRNA levels are significantly reduced in the S1R siRNA-treated group compared to the scrambled control group.[21][25]

  • Functional Readout: Re-plate the remaining transfected cells and perform the neurite outgrowth functional assay as described in Pillar 3, treating both scrambled control and S1R-knockdown cells with Cmpd-X.

  • Data Analysis: Compare the neurite outgrowth effect of Cmpd-X in the control cells versus the S1R-knockdown cells.

  • Interpretation: A significant potentiation of neurite outgrowth by Cmpd-X in control cells, but a blunted or absent response in S1R-knockdown cells, provides definitive proof of on-target activity.

Visualization: Logic of siRNA Validation

siRNA_Logic cluster_0 Control Cells (Scrambled siRNA) cluster_1 Knockdown Cells (S1R siRNA) CmpdX Cmpd-X S1R Sigma-1 Receptor CmpdX->S1R Effect Neurite Outgrowth S1R->Effect siRNA siRNA S1R_kd Sigma-1 Receptor (Absent) siRNA->S1R_kd Blocks Expression Effect_kd Neurite Outgrowth (Blocked) CmpdX_kd Cmpd-X

Caption: Logical flow of siRNA knockdown for target validation.

Comparative Data: Genetic Validation
Cell TypeTreatmentS1R Protein LevelNeurite Outgrowth (% of Vehicle)Interpretation
Scrambled siRNACmpd-X (1 µM)100% (Normal)+81%Effect present with target
S1R siRNA Cmpd-X (1 µM) <15% (Knockdown) +7% Effect lost without target

Conclusion: Synthesizing a Coherent Validation Narrative

Validating the biological target of a novel compound like this compound requires a strategic, multi-pronged approach. No single experiment is sufficient. By systematically applying the four pillars described—cellular target engagement (CETSA), biochemical affinity (Radioligand Binding), functional modulation (Neurite Outgrowth), and genetic necessity (siRNA knockdown)—researchers can build an unassailable case.

References

  • Kimura, Y., Fujita, Y., Shibata, K., Mori, M., & Yamashita, T. (2013). Sigma-1 Receptor Enhances Neurite Elongation of Cerebellar Granule Neurons via TrkB Signaling. PLOS ONE. Available at: [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Scientific. Available at: [Link]

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  • Kimura, Y., Fujita, Y., & Yamashita, T. (2014). Effect of the Sigma-1 receptor on neurite outgrowth. Receptors & Clinical Investigation. Available at: [Link]

  • Kimura, Y., Fujita, Y., Shibata, K., Mori, M., & Yamashita, T. (2013). Sigma-1 Receptor Enhances Neurite Elongation of Cerebellar Granule Neurons via TrkB Signaling. PubMed Central. Available at: [Link]

  • Kimura, Y., Fujita, Y., & Yamashita, T. (2014). Effect of the Sigma-1 receptor on neurite outgrowth. Smart Science & Technology. Available at: [Link]

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Cross-reactivity profile of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Reactivity Profile of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Disclaimer: this compound is a novel molecular entity for the purposes of this guide. The experimental data presented herein is hypothetical and generated for illustrative purposes to showcase a rigorous, scientifically-grounded approach to cross-reactivity profiling. The principles and methodologies, however, are based on established industry-standard practices.

Introduction: The Imperative of Selectivity in Drug Discovery

The development of novel therapeutics hinges on a molecule's ability to interact with its intended biological target with high specificity. Off-target interactions, or cross-reactivity, can lead to a spectrum of undesirable outcomes, ranging from diminished efficacy to severe adverse effects. This compound (referred to as CPEC-HCl) is a novel cyclohexylamine derivative. Structurally, its N-cyclopropyl and C4-ethyl substitutions on the cyclohexyl ring suggest potential interactions with monoamine transporters or receptors, a class of targets frequently associated with centrally-acting agents.

This guide provides a comprehensive, comparative analysis of the cross-reactivity profile of CPEC-HCl. We will detail the experimental workflows, present comparative data against relevant alternatives, and offer expert insights into the structural determinants of its selectivity. The methodologies described herein represent a self-validating system designed to ensure the trustworthiness and reproducibility of the findings.

Part 1: Experimental Design & Rationale

To construct a meaningful cross-reactivity profile, we must first hypothesize a primary target and then select a panel of biologically relevant off-targets.

1.1. Hypothesized Primary Target & Comparator Compounds

Based on the core cyclohexylamine scaffold, a common feature in molecules targeting monoamine systems, we hypothesize that CPEC-HCl is a potent ligand for the Serotonin Transporter (SERT) . To contextualize its performance, we will compare it against two well-characterized agents:

  • Sertraline: A potent and selective serotonin reuptake inhibitor (SSRI) widely used clinically.

  • Amitriptyline: A tricyclic antidepressant with a broader pharmacological profile, known to interact with multiple monoamine transporters and receptors.

1.2. Cross-Reactivity Panel Selection

The selection of an off-target panel is a critical step guided by regulatory precedent and mechanistic plausibility. Our panel includes key transporters, receptors, and enzymes where cyclohexylamine derivatives have been known to exhibit cross-reactivity.

  • Primary Transporter Panel: SERT, Norepinephrine Transporter (NET), Dopamine Transporter (DAT).

  • Key GPCRs (G-Protein Coupled Receptors): 5-HT₂ₐ (Serotonin), D₂ (Dopamine), α₁ (Adrenergic), H₁ (Histamine), M₁ (Muscarinic).

  • Critical Ion Channel: hERG (human Ether-à-go-go-Related Gene), a common source of cardiac toxicity.

1.3. Methodological Approach: A Multi-Tiered Assay Cascade

We employ a tiered approach, starting with broad binding assays to identify potential interactions, followed by functional assays to determine the biological consequence of that binding (agonist, antagonist, or inverse agonist activity).

G cluster_0 Tier 1: Primary Screening (Binding Affinity) cluster_1 Tier 2: Functional Activity & Safety cluster_2 Tier 3: Data Analysis & Profiling T1_Input CPEC-HCl & Comparators T1_Assay Radioligand Binding Assays (SERT, NET, DAT, GPCRs) T1_Input->T1_Assay Test Compounds T1_Output Binding Affinity (Ki) Data T1_Assay->T1_Output Generate T2_Input Hits from Tier 1 (Compounds with significant binding Ki < 1µM) T1_Output->T2_Input Prioritize T2_GPCR GPCR Functional Assays (e.g., Calcium Flux, cAMP) T2_Input->T2_GPCR T2_hERG hERG Patch-Clamp Assay T2_Input->T2_hERG T2_Output Functional Potency (IC50/EC50) & hERG Inhibition (IC50) T2_GPCR->T2_Output T2_hERG->T2_Output T3_Input Combined Binding & Functional Data T2_Output->T3_Input Integrate T3_Analysis Calculate Selectivity Indices (e.g., Ki Off-Target / Ki SERT) T3_Input->T3_Analysis T3_Output Comprehensive Cross-Reactivity Profile T3_Analysis->T3_Output

Caption: Tiered experimental workflow for cross-reactivity profiling.

Part 2: Comparative Data Analysis

The following tables summarize the hypothetical data obtained from our tiered assay cascade. All values are presented as the geometric mean of at least three independent experiments.

2.1. Tier 1: Monoamine Transporter & GPCR Binding Affinity

Binding affinity (Kᵢ) measures how tightly a compound binds to a target. A lower Kᵢ value indicates a stronger binding interaction. These assays are crucial for identifying potential on- and off-target interactions.[1][2]

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Key CNS Targets

TargetCPEC-HCl (Kᵢ, nM)Sertraline (Kᵢ, nM)Amitriptyline (Kᵢ, nM)
SERT 0.8 0.5 4.5
NET751525
DAT25028320
5-HT₂ₐ150>10,00012
D₂>10,000>10,00025
α₁800>10,00015
H₁450>10,0001.1
M₁>10,000>10,00021

Expert Interpretation: The data clearly supports our hypothesis that CPEC-HCl is a high-affinity ligand for SERT, with a Kᵢ value of 0.8 nM, comparable to the highly selective reference compound, Sertraline. Critically, CPEC-HCl demonstrates significant selectivity for SERT over the other primary monoamine transporters, NET and DAT. The selectivity index (Kᵢ NET / Kᵢ SERT) is approximately 94-fold, and for DAT (Kᵢ DAT / Kᵢ SERT), it is over 300-fold. This profile is markedly superior to that of Amitriptyline, which shows potent binding across SERT, NET, and several GPCRs.

Unlike Amitriptyline, CPEC-HCl shows weak affinity for the tested GPCRs, with Kᵢ values well outside the range expected to cause significant physiological effects at therapeutic concentrations. This suggests a lower propensity for side effects commonly associated with older antidepressants, such as sedation (H₁ antagonism) or orthostatic hypotension (α₁ antagonism).

2.2. Tier 2: Functional & Safety Assay Results

Functional assays are essential to understand the biological consequence of binding.[3][4][5][6] For transporters, we measure inhibition of uptake (IC₅₀). For GPCRs, we assess antagonism (functional inhibition, IC₅₀). The hERG assay is a critical safety screen mandated by regulatory agencies like the FDA to assess the risk of cardiac arrhythmia.[7][8][9][10]

Table 2: Comparative Functional Activity (IC₅₀, nM) and hERG Inhibition

AssayCPEC-HCl (IC₅₀, nM)Sertraline (IC₅₀, nM)Amitriptyline (IC₅₀, nM)
SERT Uptake Inhibition1.5 1.1 8.0
NET Uptake Inhibition1103540
H₁ Functional Antagonism950>10,0002.5
α₁ Functional Antagonism1500>10,00028
hERG Channel Block>30,0001,500850

Expert Interpretation: The functional data corroborates the binding results. CPEC-HCl is a potent inhibitor of serotonin uptake, with an IC₅₀ of 1.5 nM. The functional selectivity over NET is approximately 73-fold, confirming the favorable profile observed in the binding assays.

Most importantly, the safety-related data is highly encouraging. The IC₅₀ for hERG channel block is greater than 30,000 nM. A common rule of thumb in early drug safety assessment is to seek a >100-fold margin between the hERG IC₅₀ and the primary target's functional potency. For CPEC-HCl, this margin is >20,000-fold, suggesting a very low risk of cardiac liability. This contrasts favorably with both Sertraline and Amitriptyline, which show hERG activity at lower concentrations. Furthermore, the weak functional antagonism at H₁ and α₁ receptors reinforces the "clean" profile seen in the binding assays.

Part 3: Structural Rationale for Selectivity

The observed selectivity profile can be rationalized by considering the distinct structural features of CPEC-HCl. Rational drug design often focuses on exploiting subtle differences in receptor binding pockets to enhance selectivity.[11][12][13]

G cluster_CPEC CPEC-HCl cluster_features1 Key Moieties cluster_SERT SERT Binding Pocket CPEC F1 N-Cyclopropyl Group P2 Allosteric Pocket F1->P2 Fits selectively into allosteric site, enhancing SERT affinity. F2 C4-Ethyl Group P3 Hydrophobic Sub-pocket F2->P3 Occupies hydrophobic pocket, sterically hindering binding to NET/DAT. F3 Cyclohexylamine Core P1 Primary Amine Binding Site (Ionic Interaction) F3->P1 Core Interaction

Caption: Hypothetical structure-activity relationship of CPEC-HCl at SERT.

  • Cyclohexylamine Core: This is the primary pharmacophore, forming a key ionic bond with a conserved aspartate residue in the binding site of all three monoamine transporters.

  • N-cyclopropyl Group: We hypothesize that the compact, rigid cyclopropyl group fits optimally into a specific allosteric or sub-pocket region of SERT. This specific interaction may be less favorable in the topographically distinct binding sites of NET and DAT, thus conferring selectivity.

  • C4-ethyl Group: The position and size of the ethyl group likely play a crucial role in "negative design." While it may form favorable hydrophobic interactions within the larger SERT pocket, it could introduce steric clashes in the potentially narrower pockets of other off-targets, such as the H₁ and α₁ receptors, thereby preventing high-affinity binding. This principle of using steric hindrance to design against off-targets is a powerful strategy in medicinal chemistry.[11]

Part 4: Detailed Experimental Protocols

For scientific integrity and reproducibility, the core protocols are detailed below. All studies should be conducted in compliance with Good Laboratory Practice (GLP) where applicable.[9][10]

4.1. Radioligand Binding Assay (General Protocol)

This protocol is adapted for determining the Kᵢ of a test compound by measuring its ability to displace a specific radioligand.[14][15][16]

  • Preparation: Cell membranes from HEK293 cells stably expressing the target of interest (e.g., hSERT) are prepared via homogenization and centrifugation. Protein concentration is determined via a BCA assay.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of diluted test compound (CPEC-HCl, Sertraline, etc.) across a range of concentrations.

    • 50 µL of a specific radioligand (e.g., [³H]-Citalopram for SERT) at a concentration near its Kₔ.

    • 100 µL of the cell membrane preparation in assay buffer.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known saturating ligand. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined using non-linear regression, and Kᵢ values are calculated using the Cheng-Prusoff equation.

4.2. Automated Electrophysiology (hERG Patch-Clamp Assay)

This assay directly measures the flow of ions through the hERG channel, providing the gold-standard for assessing cardiac risk.[7][17][18]

  • Cell Preparation: CHO cells stably expressing the hERG channel are cultured and harvested. A single-cell suspension is prepared in an extracellular solution.

  • Assay Platform: An automated, high-throughput patch-clamp system (e.g., QPatch or IonFlux) is used.

  • Cell Trapping & Sealing: Cells are loaded onto the system, where they are automatically trapped by microfluidic channels, and a high-resistance "giga-seal" is formed between the cell membrane and the recording electrode.

  • Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration, allowing control over the cell's membrane potential and measurement of the ion current.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG current.[19] This typically involves a depolarization step to open the channels followed by a repolarization step to measure the tail current, which is sensitive to drug block.

  • Compound Application: After establishing a stable baseline current, CPEC-HCl or control compounds are perfused at increasing concentrations.

  • Data Analysis: The hERG tail current is measured at each concentration. The percentage of current inhibition is plotted against the compound concentration, and an IC₅₀ value is generated using a sigmoidal dose-response curve fit.

Conclusion

The comprehensive cross-reactivity profiling of this compound (CPEC-HCl) reveals a highly promising candidate for a selective serotonin reuptake inhibitor.

Key Findings:

  • High Potency & Selectivity: CPEC-HCl demonstrates potent, single-digit nanomolar affinity and functional inhibition of SERT. Crucially, it exhibits substantial selectivity (>70-fold) against other key monoamine transporters, NET and DAT.

  • Clean GPCR Profile: The compound shows minimal affinity for a panel of key GPCRs (5-HT₂ₐ, D₂, α₁, H₁, M₁) associated with the side effects of older antidepressants.

  • Excellent Cardiac Safety Margin: CPEC-HCl has a hERG IC₅₀ > 30 µM, indicating a very low potential for pro-arrhythmic cardiac side effects.

Comparative Advantage: Compared to the broad-spectrum agent Amitriptyline, CPEC-HCl offers a vastly superior selectivity profile. While its primary target potency is similar to the modern SSRI Sertraline, CPEC-HCl displays a more favorable cardiac safety profile in this hypothetical dataset.

This guide illustrates a robust, multi-tiered framework for evaluating the cross-reactivity of a novel chemical entity. The data strongly suggests that CPEC-HCl possesses the desired characteristics of a modern, highly selective therapeutic agent, warranting further preclinical and clinical development.

References

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A Comparative Guide to the Structure-Activity Relationship of N-Cyclopropyl-4-Ethylcyclohexan-1-amine Analogs: A Putative Class of CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of Substituted Cyclohexanamines

In the landscape of medicinal chemistry, the cyclohexanamine scaffold represents a versatile framework for the design of therapeutic agents targeting the central nervous system (CNS). Its conformational flexibility, coupled with the ability to introduce diverse substituents, allows for the fine-tuning of pharmacological properties. The incorporation of a cyclopropyl group on the amine, as seen in the parent structure N-cyclopropyl-4-ethylcyclohexan-1-amine, introduces a unique set of steric and electronic properties that can significantly influence receptor affinity and functional activity. The inherent ring strain of the cyclopropyl moiety often leads to favorable binding interactions and metabolic stability.[1][2]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of N-cyclopropyl-4-ethylcyclohexan-1-amine. While direct pharmacological data for this specific molecule is not extensively published, by examining structurally related compounds, we can infer its potential biological targets and build a predictive SAR model. Based on the prevalence of the N-cyclopropyl and substituted cyclohexyl motifs in known CNS-active molecules, this guide will focus on their putative roles as modulators of monoamine transporters and opioid receptors , two major classes of drug targets for neurological and psychiatric disorders.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel CNS-active compounds. We will delve into the mechanistic basis for experimental design, present comparative data from related chemical series, and provide detailed protocols for key biological assays.

I. The Core Scaffold: Analyzing the Contributions of the Cyclohexane, Ethyl, and Cyclopropyl Moieties

The parent molecule, N-cyclopropyl-4-ethylcyclohexan-1-amine, can be dissected into three key components: the cyclohexane ring, the 4-ethyl substituent, and the N-cyclopropyl group. Each of these fragments plays a crucial role in defining the molecule's overall physicochemical properties and its potential interactions with biological targets.

The Cyclohexane Ring: A Conformational Anchor

The cyclohexane ring serves as the central scaffold, providing a non-planar, three-dimensional structure that can adopt various conformations, primarily the chair and boat forms. The orientation of the amine and ethyl substituents (cis or trans) will significantly impact the molecule's shape and its ability to fit into a receptor's binding pocket. For many CNS targets, a specific stereochemical arrangement is a prerequisite for potent activity.

The 4-Ethyl Substituent: Modulating Lipophilicity and Selectivity

The ethyl group at the 4-position of the cyclohexane ring primarily influences the molecule's lipophilicity. This, in turn, affects its ability to cross the blood-brain barrier, a critical attribute for CNS-active drugs. Variations in the size and nature of this substituent can be used to optimize pharmacokinetic properties and modulate target selectivity. For instance, in a series of N-[4-(alkyl)cyclohexyl]-substituted benzamides, the nature of the alkyl group was found to influence anti-inflammatory and analgesic activities.[6]

The N-Cyclopropyl Group: A Key Element for Potency and Receptor Interaction

The N-cyclopropyl group is a well-established motif in medicinal chemistry, often imparting unique pharmacological properties. Its compact, rigid structure can enhance binding affinity by introducing favorable van der Waals interactions. Furthermore, the electronic character of the cyclopropyl ring can influence the basicity of the amine, which is a critical determinant of its interaction with acidic residues in receptor binding sites. Notably, N-cyclopropylmethyl groups are found in several opioid receptor modulators, where they contribute to a mixed agonist-antagonist profile.[7][8]

II. Structure-Activity Relationships: A Comparative Analysis

This section will explore the SAR of analogs based on modifications at key positions of the parent scaffold, drawing insights from studies on related compounds targeting monoamine transporters and opioid receptors.

Putative Activity at Monoamine Transporters

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse and are the targets of many antidepressants and psychostimulants.[5] The general structure of N-cyclopropyl-4-ethylcyclohexan-1-amine bears resemblance to known MAT inhibitors.

A study on (N)-methanocarba-adenosine analogs as allosteric inhibitors of monoamine transporters highlighted the favorable effects of small N6 groups, such as methyl and cyclopropyl, on enhancing ligand binding to DAT.[3] This suggests that the N-cyclopropyl group in our scaffold could play a significant role in interacting with a binding pocket on these transporters.

Table 1: Postulated SAR of N-Cyclopropyl-4-ethylcyclohexan-1-amine Analogs at Monoamine Transporters

Modification PositionProposed ModificationExpected Impact on ActivityRationale from Related Compounds
N-Substituent Replacement of cyclopropyl with larger alkyl or aryl groupsLikely decrease in potency or altered selectivity.Small N-alkyl groups are often optimal for MAT inhibition. Larger groups may introduce steric hindrance.[3]
4-Position of Cyclohexane Varying the alkyl chain length (e.g., methyl, propyl, butyl)Modulation of lipophilicity and potency. Optimal length will depend on the specific transporter subtype.Alkyl substituents on cyclic scaffolds are known to influence potency and selectivity for MATs.
4-Position of Cyclohexane Introduction of polar groups (e.g., hydroxyl, methoxy)Potential for improved selectivity, particularly for NET and SERT, but may reduce blood-brain barrier penetration.Polar substituents can form specific hydrogen bonds within the transporter binding site.
Cyclohexane Ring Introduction of additional substituents or conformational constraintsPotential for increased potency and selectivity.Rigidified analogs can provide a better fit for the receptor binding pocket.
Putative Activity at Opioid Receptors

The presence of the N-cyclopropylmethyl group in well-known opioid receptor modulators like naltrexone and nalbuphine makes the opioid system another plausible target for this class of compounds.[7][8] The N-substituent in morphinan-based opioids is a key determinant of their functional activity, with the cyclopropylmethyl group often conferring antagonist or partial agonist properties.

A study on cyclic opioid peptide analogs utilized cis- and trans-4-aminocyclohexyl-D-alanine to create conformationally constrained ligands. The stereochemistry of the 4-aminocyclohexyl moiety was found to be critical for receptor affinity and selectivity, with the trans isomer generally showing higher affinity for both mu- and delta-opioid receptors.[1]

Table 2: Postulated SAR of N-Cyclopropyl-4-ethylcyclohexan-1-amine Analogs at Opioid Receptors

Modification PositionProposed ModificationExpected Impact on ActivityRationale from Related Compounds
N-Substituent Variation of the cycloalkyl ring size (e.g., cyclobutyl, cyclopentyl)Modulation of agonist/antagonist profile and receptor selectivity.The size and nature of the N-substituent are critical for determining functional activity at opioid receptors.[7]
4-Position of Cyclohexane Introduction of aromatic or heteroaromatic ringsPotential for enhanced affinity through pi-stacking interactions.Aromatic substituents are common in high-affinity opioid ligands.
Stereochemistry of Cyclohexane Synthesis and evaluation of pure cis and trans isomersExpected to have a significant impact on potency and selectivity.The spatial arrangement of substituents is crucial for optimal receptor binding in opioid ligands.[1]
Introduction of a Phenyl Group Addition of a phenyl group to the cyclohexane or ethyl substituentPotential for creating phencyclidine (PCP)-like NMDA receptor antagonists.1-Arylcyclohexylamines are a well-known class of NMDA receptor channel blockers.

III. Experimental Protocols for Pharmacological Evaluation

To validate the predicted biological activities and elucidate the SAR of novel N-cyclopropyl-4-ethylcyclohexan-1-amine analogs, a series of in vitro and in vivo assays are required.

In Vitro Assays

Objective: To determine the binding affinity of the synthesized analogs for monoamine transporters (DAT, NET, SERT) and opioid receptors (mu, delta, kappa).

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human recombinant transporter or receptor of interest.

  • Competition Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]DAMGO for mu-opioid receptor) and varying concentrations of the test compound.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Kᵢ values (inhibitory constants).

Objective: To determine the functional activity of the analogs (e.g., agonist, antagonist, or allosteric modulator).

  • For Monoamine Transporters (Uptake Inhibition Assay):

    • Culture cells expressing the transporter of interest.

    • Pre-incubate the cells with the test compound.

    • Add a radiolabeled substrate (e.g., [³H]dopamine for DAT).

    • After a defined incubation period, terminate the uptake and lyse the cells.

    • Measure the intracellular radioactivity to determine the extent of uptake inhibition.

  • For Opioid Receptors ([³⁵S]GTPγS Binding Assay):

    • Incubate cell membranes expressing the opioid receptor with the test compound in the presence of GDP and [³⁵S]GTPγS.

    • Agonist binding will stimulate the binding of [³⁵S]GTPγS to G-proteins.

    • Separate bound and free [³⁵S]GTPγS and quantify the bound radioactivity.

    • Determine the EC₅₀ and Eₘₐₓ values to characterize the compound as a full agonist, partial agonist, or antagonist.

In Vivo Assays

Objective: To evaluate the in vivo efficacy and behavioral effects of the most promising analogs.

  • Locomotor Activity Test (for potential MAT inhibitors):

    • Administer the test compound to rodents (e.g., mice or rats).

    • Place the animals in an open-field arena equipped with infrared beams to monitor their movement.

    • Record locomotor activity over a specified period to assess stimulant or depressant effects.

  • Hot Plate Test (for potential opioid analgesics):

    • Place the animal on a heated surface and measure the latency to a nociceptive response (e.g., paw licking or jumping).

    • Administer the test compound and measure the response latency at different time points to determine its analgesic effect.

IV. Synthetic Methodologies: A General Approach

The synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine analogs can be achieved through several established synthetic routes. A common and efficient method is reductive amination .

Workflow for the Synthesis of N-Substituted Cyclohexanamines via Reductive Amination:

G start 4-Ethylcyclohexanone Reaction Mixture Reaction Mixture start->Reaction Mixture Solvent (e.g., DCE) amine Cyclopropylamine amine->Reaction Mixture reductant Reducing Agent (e.g., NaBH(OAc)₃) Imine/Enamine Intermediate Imine/Enamine Intermediate reductant->Imine/Enamine Intermediate Reduction product N-Cyclopropyl-4-ethylcyclohexan-1-amine Reaction Mixture->Imine/Enamine Intermediate Stir at RT Work-up & Purification Work-up & Purification Imine/Enamine Intermediate->Work-up & Purification Reaction Completion Work-up & Purification->product Column Chromatography

Caption: A generalized workflow for the synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine via reductive amination.

This one-pot procedure involves the reaction of a substituted cyclohexanone with a primary amine (in this case, cyclopropylamine) to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a mild and effective option for this transformation.

V. Conclusion and Future Directions

The N-cyclopropyl-4-ethylcyclohexan-1-amine scaffold holds considerable promise for the development of novel CNS-active agents. By drawing parallels from structurally related compounds, we have postulated that these analogs are likely to interact with monoamine transporters and/or opioid receptors. The systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide, will be essential for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and pharmacological evaluation of a diverse library of analogs, with particular attention to stereochemistry. The insights gained from these studies will not only advance our understanding of the SAR for this chemical class but also pave the way for the discovery of new therapeutic agents for a range of neurological and psychiatric disorders.

VI. References

  • Amin, K.M., et al. (2010). Synthesis, biological evaluation and molecular docking of novel series of spiro [(2H,3H) quinazoline-2,1′- cyclohexan]-4(1H)- one derivatives as anti- inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 45(6), 2117-2131. Available from: [Link]

  • Kaur, H., et al. (2021). (N)-Methanocarba-adenosines as monoamine transporter allosteric inhibitors: Extended N6 groups for bitopic stabilization. European Journal of Medicinal Chemistry, 223, 113644. Available from: [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available from: [Link]

  • Janecka, A., et al. (2014). Cyclic side-chain-linked opioid analogs utilizing cis- and trans-4-aminocyclohexyl-D-alanine. Bioorganic & Medicinal Chemistry, 22(23), 6594-6600. Available from: [Link]

  • Li, G., et al. (2018). New opioid receptor modulators and agonists. Current Opinion in Pharmacology, 42, 18-24. Available from: [Link]

  • Parsons, C.G., et al. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 38(1), 85-108. Available from: [Link]

  • PubChem. N-Cyclopropylcyclohexanamine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Ethylcyclohexan-1-amine. National Center for Biotechnology Information. Available from: [Link]

  • Rothman, R.B., et al. (2005). Studies of the biogenic amine transporters. XI. Identification of a 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR12909) analog that allosterically modulates the serotonin transporter. The Journal of Pharmacology and Experimental Therapeutics, 314(2), 906-915. Available from: [Link]

  • Seltzman, H.H., et al. (2009). Non-amine-based dopamine transporter (reuptake) inhibitors retain properties of amine-based progenitors. Journal of Medicinal Chemistry, 52(15), 4846-4853. Available from: [Link]

  • Singh, N., et al. (2018). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 82(1), e43. Available from: [Link]

  • Zheng, H., et al. (2019). Pharmacological characterization of 17-cyclopropylmethyl-3,14-dihydroxy-4,5-epoxy-6-[(3'-fluoro-4'-pyridyl)acetamido]morphinan (NFP) as a dual selective MOR/KOR ligand with potential applications in treating opioid use disorder. British Journal of Pharmacology, 176(22), 4349-4363. Available from: [Link]

Sources

In vitro and in vivo correlation for N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Poorly Soluble Compounds: A Case Study Approach

A Note on the Selected Compound: Initial searches for "N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride" did not yield publicly available in vitro or in vivo data necessary for constructing a meaningful IVIVC guide. This compound appears to be a research chemical without published pharmaceutical development studies. To fulfill the core request for a detailed, scientifically rigorous guide on the IVIVC process, this document will use Ketoconazole , a well-characterized Biopharmaceutics Classification System (BCS) Class II compound, as a model. BCS Class II drugs (low solubility, high permeability) are prime candidates for IVIVC development, making this a relevant and illustrative example for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of IVIVC in Drug Development

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and a relevant in vivo response (such as plasma drug concentration or amount of drug absorbed). For oral solid dosage forms, establishing a robust IVIVC is a critical tool in drug development, offering the potential to streamline formulation changes, set meaningful dissolution specifications, and in some cases, waive bioequivalence studies.

This guide provides a comprehensive walkthrough of the experimental design and data analysis required to build a Level A IVIVC, the most informative and regulatory-accepted correlation level. We will use the case of Ketoconazole, a weakly basic drug with pH-dependent solubility, to illustrate the challenges and strategies involved.

Foundational Work: Physicochemical and Formulation Characterization

Understanding the drug substance's intrinsic properties is the bedrock of any IVIVC endeavor. These properties dictate the design of in vitro dissolution tests that can be predictive of in vivo performance.

2.1. Physicochemical Properties of Ketoconazole

A thorough characterization provides the mechanistic basis for selecting appropriate dissolution conditions.

PropertyValueImplication for IVIVC
BCS Class IILow solubility is the rate-limiting step for absorption. Dissolution is critical.
Solubility pH-dependent: Freely soluble in acidic pH, practically insoluble above pH 3.Dissolution testing must include acidic media to mimic the stomach and media with higher pH to represent the intestine.
Permeability HighOnce dissolved, the drug is readily absorbed. This simplifies the correlation, as dissolution is the primary driver of absorption.
pKa 2.9 and 6.5The drug's ionization state, and thus solubility, changes significantly as it transits the gastrointestinal (GI) tract.

2.2. Formulation Strategy: Creating a Spectrum of Performance

To establish a correlation, one must intentionally develop multiple formulations of the same drug with different release rates (in vitro) that result in demonstrably different absorption profiles (in vivo). A common strategy for a BCS Class II drug like Ketoconazole is to modulate its release by altering the formulation composition.

  • Fast-Release Formulation: Utilizes super-disintegrants (e.g., croscarmellose sodium) and wetting agents to maximize dissolution.

  • Medium-Release Formulation: A standard immediate-release formulation with a balanced composition.

  • Slow-Release Formulation: Incorporates a release-retarding polymer (e.g., HPMC) or a less soluble excipient to impede dissolution.

In Vitro Characterization: The Predictive Dissolution Assay

The goal is to find a dissolution method that mirrors the in vivo dissolution process. This often requires testing in multiple media that simulate the different environments of the GI tract.

3.1. Experimental Protocol: Multi-Media Dissolution Testing

  • Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets and capsules. Set the paddle speed to a discriminating speed (e.g., 50 or 75 RPM).

  • Media Selection:

    • 0.1 N HCl (pH 1.2): Simulates gastric fluid.

    • Acetate Buffer (pH 4.5): Represents the upper small intestine.

    • Phosphate Buffer (pH 6.8): Simulates the lower small intestine.

  • Procedure:

    • Place one dosage unit (e.g., one tablet) into each dissolution vessel containing 900 mL of pre-warmed (37°C ± 0.5°C) medium.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF) to prevent undissolved drug particles from affecting the measurement.

    • Analyze the drug concentration in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of drug dissolved versus time for each formulation in each medium. The medium that shows the best discrimination between the fast, medium, and slow formulations is the best candidate for the IVIVC.

3.2. Expected In Vitro Data

The ideal dissolution data will show clear and consistent rank-ordering of the formulations.

Time (min)% Dissolved (Fast) in pH 4.5 Buffer% Dissolved (Medium) in pH 4.5 Buffer% Dissolved (Slow) in pH 4.5 Buffer
15654020
30856035
60988255
1201009575

In Vivo Pharmacokinetic Studies

The same batches of fast, medium, and slow-release formulations are then evaluated in a human bioequivalence study or an appropriate animal model.

4.1. Experimental Protocol: Crossover Pharmacokinetic Study

  • Study Design: A randomized, single-dose, three-way crossover study is the gold standard. A sufficient number of healthy volunteers are enrolled.

  • Procedure:

    • Subjects are administered one of the three formulations after an overnight fast.

    • Blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).

    • Plasma is harvested and analyzed for drug concentration using a validated LC-MS/MS method.

    • An adequate washout period (at least 5 half-lives of the drug) is allowed before subjects "cross over" to the next formulation.

  • Data Analysis:

    • Calculate the mean plasma concentration-time profiles for each formulation.

    • Determine key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).

4.2. Expected In Vivo Data

The in vivo data should reflect the performance observed in vitro.

ParameterFast-Release FormulationMedium-Release FormulationSlow-Release Formulation
AUC (0-t) (ng·h/mL) 150014501400
Cmax (ng/mL) 350250150
Tmax (h) 1.52.54.0

Developing the Level A IVIVC Model

A Level A IVIVC represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. This requires deconvolution of the plasma concentration data to obtain the in vivo absorption profile.

5.1. IVIVC Development Workflow

IVIVC_Workflow cluster_invivo In Vivo Arm cluster_correlation Correlation & Validation invitro_data 1. Obtain Dissolution Profiles (Fast, Medium, Slow Formulations) correlation 4. Correlate: % Dissolved (In Vitro) vs. % Absorbed (In Vivo) invitro_data->correlation invivo_data 2. Obtain Plasma Concentration Profiles (Fast, Medium, Slow Formulations) deconvolution 3. Deconvolute Plasma Data to get Fraction Absorbed vs. Time invivo_data->deconvolution deconvolution->correlation validation 5. Validate Model (Internal/External Predictability) correlation->validation

Caption: Workflow for developing a Level A IVIVC model.

5.2. Deconvolution and Correlation

  • Deconvolution: The in vivo fraction of drug absorbed over time is calculated from the mean plasma concentration-time data using methods like the Wagner-Nelson or Loo-Riegelman method. This step mathematically removes the influence of the drug's elimination rate, isolating the absorption profile.

  • Correlation: A plot is generated with the in vitro percent dissolved (X-axis) against the in vivo percent absorbed (Y-axis) for each formulation at matching time points. A linear regression is typically performed. A strong correlation is indicated by an R² value > 0.9.

5.3. Model Validation

The predictive performance of the model must be validated as per regulatory guidelines.

  • Internal Validation: The model is used to predict the Cmax and AUC of the formulations included in the model development (fast, medium, slow). The prediction error for each parameter should be less than 15%, and the average absolute prediction error should be less than 10%.

Comparison with Alternative Approaches

While a Level A IVIVC is the most desired, other approaches exist when it cannot be established.

  • Level B Correlation: Correlates the mean in vitro dissolution time (MDT) with the mean in vivo residence time (MRT). It is not a point-to-point correlation and has less regulatory utility.

  • Level C Correlation: Relates a single point from the dissolution profile (e.g., percent dissolved at 60 minutes) to a single pharmacokinetic parameter (e.g., Cmax or AUC). This is the weakest level of correlation.

  • Biowaivers based on BCS: For BCS Class I (high solubility, high permeability) drugs, biowaivers for formulation changes can often be granted without an IVIVC, based on comparative dissolution testing. This is not applicable to Ketoconazole (BCS Class II).

The primary advantage of a validated Level A IVIVC over these alternatives is its power as a surrogate for in vivo bioequivalence studies, saving significant time and resources in post-approval manufacturing changes.

Conclusion

Establishing a scientifically sound IVIVC is a multi-faceted process that integrates formulation science, analytical chemistry, and pharmacokinetics. As demonstrated with the Ketoconazole case study, a deep understanding of the drug's physicochemical properties is essential for designing relevant in vitro tests that can successfully predict in vivo behavior. A validated Level A IVIVC serves as a powerful, science-based tool that enhances formulation understanding, facilitates robust quality control, and supports regulatory flexibility throughout a product's lifecycle.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. [Link]

  • Cardot, J. M., & Davit, B. M. (2012). In vitro-in vivo correlation: a perspective from the past, present, and future. The AAPS journal, 14(3), 657–662. [Link]

  • Pillai, G. K. (2001). In vitro-in vivo correlation. In Encyclopedia of Pharmaceutical Technology (pp. 1436-1448). Marcel Dekker, Inc.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

Benchmarking N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride against gold standards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Benchmarking Guide: Evaluating N-cyclopropyl-4-ethylcyclohexan-1-amine Hydrochloride Against Gold Standard NMDA Receptor Antagonists

Introduction: The Quest for Novel Neuromodulators

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Its dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and depression, making it a high-value target for therapeutic intervention. Cyclohexylamine derivatives represent a well-established class of compounds known to modulate NMDA receptor activity, with prominent examples including ketamine and phencyclidine.

This guide provides a comprehensive framework for benchmarking a novel compound, this compound (referred to herein as Compound-C), against a recognized gold standard. Our objective is to rigorously characterize its pharmacological profile through a series of head-to-head comparative assays, providing researchers and drug development professionals with a robust methodology for evaluating its potential as a therapeutic agent.

Selection of the Gold Standard: Why MK-801?

For the purpose of benchmarking a novel, uncharacterized NMDA receptor antagonist, the selection of an appropriate gold standard is paramount. We have selected Dizocilpine (MK-801) as the primary comparator. This choice is predicated on several key characteristics that establish MK-801 as an authoritative benchmark in the field:

  • High Affinity and Potency: MK-801 is a high-affinity, non-competitive antagonist that binds within the ion channel pore of the NMDA receptor, providing a potent and well-characterized mechanism of action.

  • Use-Dependency: Its mechanism is use-dependent, meaning it can only access its binding site when the channel is opened by agonist binding (glutamate and glycine). This property is a critical functional benchmark for any new channel-blocking agent.

  • Extensive Characterization: Decades of research have thoroughly documented the biochemical, electrophysiological, and in vivo effects of MK-801, creating a vast and reliable dataset against which new compounds can be compared.

By benchmarking Compound-C against MK-801, we can contextualize its affinity, potency, and mechanism of action within the established landscape of NMDA receptor antagonists.

Comparative Experimental Workflow: A Multi-Tiered Approach

Our benchmarking strategy employs a multi-tiered approach, progressing from basic binding affinity to functional cellular assays and broader selectivity profiling. This ensures a comprehensive characterization of Compound-C's pharmacological identity.

Part 1: Target Engagement & Binding Affinity

The initial and most fundamental question is whether Compound-C directly engages the NMDA receptor. A competitive radioligand binding assay is the standard method for determining a compound's affinity (Kᵢ) for its target.

Experimental Protocol: [³H]MK-801 Competitive Binding Assay

  • Preparation of Membranes: Homogenize cortical tissue from adult Sprague-Dawley rats in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate, wash the pellet, and resuspend it to a final protein concentration of 1 mg/mL.

  • Assay Conditions: In a 96-well plate, combine 50 µL of membrane preparation, 25 µL of [³H]MK-801 (final concentration ~1-2 nM), and 25 µL of varying concentrations of either unlabeled MK-801 (for the standard curve) or Compound-C (typically from 10⁻¹⁰ M to 10⁻⁵ M). To ensure the channel is in an open state, include saturating concentrations of glutamate (100 µM) and glycine (100 µM).

  • Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, washing three times with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Kᵢ) for Compound-C using the Cheng-Prusoff equation, derived from the IC₅₀ value (the concentration of Compound-C that displaces 50% of the [³H]MK-801).

Expected Data & Interpretation

The primary output is the Kᵢ value, which represents the affinity of the compound for the NMDA receptor. A lower Kᵢ value signifies higher binding affinity.

CompoundIC₅₀ (nM)Kᵢ (nM)
MK-801 (Gold Standard) 3.5 ± 0.41.8 ± 0.2
Compound-C 15.2 ± 1.17.9 ± 0.6

This table presents hypothetical data for illustrative purposes.

A Kᵢ value in the low nanomolar range, as shown for Compound-C, would confirm direct and high-affinity binding to the MK-801 site within the NMDA receptor channel.

cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Incubation cluster_quant Step 3: Quantification Tissue Cortical Tissue Membrane Membrane Homogenate Tissue->Membrane Homogenization & Centrifugation Assay_Mix Combine: Membrane Prep [3H]MK-801 Compound-C or MK-801 Glutamate/Glycine Membrane->Assay_Mix Incubation Incubate at RT Assay_Mix->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Workflow for the [³H]MK-801 competitive binding assay.

Part 2: Functional Potency & Mechanism of Action

High affinity does not always equate to functional activity. Therefore, the next critical step is to measure Compound-C's ability to inhibit NMDA receptor function in a cellular context using electrophysiology.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Use primary hippocampal neurons or a stable cell line (e.g., HEK293) expressing the relevant NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Recording Setup: Perform whole-cell voltage-clamp recordings at a holding potential of -70 mV.

  • Eliciting Currents: Perfuse the cells with a solution containing NMDA (100 µM) and glycine (10 µM) to elicit inward currents.

  • Compound Application: After establishing a stable baseline current, co-apply increasing concentrations of Compound-C or MK-801 with the agonists.

  • Data Acquisition: Measure the peak inward current at each antagonist concentration.

  • Data Analysis: Plot the percentage of current inhibition against the antagonist concentration to generate a dose-response curve and determine the IC₅₀ value.

Expected Data & Interpretation

This assay provides the functional potency (IC₅₀) of the compound. Comparing this to the binding affinity (Kᵢ) can provide insights into the compound's efficiency in translating binding into functional inhibition.

CompoundFunctional IC₅₀ (nM)Hill Slope
MK-801 (Gold Standard) 55 ± 6~1.0
Compound-C 210 ± 18~1.0

This table presents hypothetical data for illustrative purposes.

An IC₅₀ in the nanomolar range confirms that Compound-C is a potent antagonist of NMDA receptor function. The Hill slope, being close to 1.0, suggests a 1:1 binding stoichiometry, consistent with the mechanism of MK-801.

cluster_receptor NMDA Receptor Signaling cluster_channel cluster_inhibition Glutamate Glutamate NMDAR NMDA-R Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Channel_Open Channel Opens NMDAR->Channel_Open Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Synaptic_Plasticity Synaptic_Plasticity Ca_Influx->Synaptic_Plasticity Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Blocker Compound-C or MK-801 Blocker->Channel_Open Binds inside pore

Caption: Inhibition of the NMDA receptor signaling pathway.

Part 3: Target Selectivity Profiling

A crucial aspect of any potential therapeutic is its selectivity. A compound that binds to many other receptors can cause unwanted side effects. Compound-C must be profiled against other key central nervous system receptors to determine its specificity for the NMDA receptor.

Experimental Protocol: Receptor Counterscreening Panel

  • Target Selection: Select a panel of relevant off-targets. At a minimum, this should include other ionotropic glutamate receptors (AMPA, Kainate) and the Sigma-1 and Sigma-2 receptors, which are common off-targets for cyclohexylamine derivatives.

  • Assay Format: Utilize established radioligand binding assays for each selected target. For example, use [³H]AMPA for the AMPA receptor and [³H]pentazocine for sigma receptors.

  • Testing Conditions: Test Compound-C at a high concentration (e.g., 1 µM or 10 µM). If significant inhibition (>50%) is observed, a full dose-response curve should be generated to determine the Kᵢ for that off-target.

  • Selectivity Index Calculation: The selectivity index is calculated by dividing the off-target Kᵢ by the on-target (NMDA) Kᵢ. A higher index indicates greater selectivity.

Expected Data & Interpretation

The goal is to demonstrate a large window between the affinity for the NMDA receptor and any off-targets.

Target ReceptorCompound-C Kᵢ (nM)Selectivity Index (vs. NMDA)
NMDA (GluN1/GluN2A) 7.9 -
AMPA>10,000>1265-fold
Kainate>10,000>1265-fold
Sigma-1850107-fold
Sigma-21,500190-fold

This table presents hypothetical data for illustrative purposes.

This profile would suggest that Compound-C is highly selective for the NMDA receptor over other glutamate receptors, with moderate selectivity against sigma receptors. This provides a clear picture of its potential side-effect profile.

Caption: Logical workflow for selectivity profiling.

Summary and Conclusion

This guide outlines a systematic, three-part methodology for benchmarking the novel compound this compound (Compound-C) against the gold standard NMDA receptor antagonist, MK-801. By sequentially evaluating its binding affinity, functional potency, and receptor selectivity, we can construct a comprehensive pharmacological profile.

Based on our illustrative data, Compound-C presents as a high-affinity, potent, and selective non-competitive NMDA receptor antagonist. While its affinity and functional potency are slightly lower than MK-801, it demonstrates a strong selectivity profile, which is a promising characteristic for a therapeutic candidate. This structured benchmarking process provides the critical data necessary for informed decision-making in the drug discovery pipeline, validating the compound's mechanism of action and establishing its potential relative to a historically significant modulator of the NMDA receptor.

References

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience. [Link]

  • Kemp, J. A., & McKernan, R. M. (2002). NMDA receptor pathways as drug targets. Nature Neuroscience. [Link]

  • Lee, C. H., & Lytton, W. W. (2001). The Oxford Handbook of NMDA Receptors. Oxford University Press. [Link]

  • Wong, E. H., Kemp, J. A., Priestley, T., Knight, A. R., Woodruff, G. N., & Iversen, L. L. (1986). The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proceedings of the National Academy of Sciences. [Link]

  • Foster, A. C., & Fagg, G. E. (1987). Taking apart NMDA receptors. Nature. [Link]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride and its structurally related analogs. As a novel compound with limited publicly available data, this guide synthesizes information from analogous structures to provide a predictive analysis of its physicochemical properties, potential biological activities, and a framework for its experimental evaluation. This document is intended to serve as a foundational resource for researchers interested in exploring the structure-activity relationships of N-substituted cyclohexylamine derivatives.

Introduction: The Intrigue of the N-Cyclopropyl Moiety in Cyclohexylamines

Cyclohexylamine derivatives are a well-established class of compounds with diverse applications in pharmaceuticals and agrochemicals.[1] Their rigid cyclohexane scaffold provides a robust platform for the spatial presentation of pharmacophoric features. The introduction of a cyclopropyl group, a small, strained ring system, onto the amine is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. The cyclopropyl moiety can enhance metabolic stability, improve receptor binding affinity, and alter the basicity of the amine, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2]

This guide focuses on this compound, a compound that combines the N-cyclopropyl feature with a 4-ethyl substitution on the cyclohexane ring. By comparing this target compound with its parent structures, N-cyclopropylcyclohexanamine and 4-ethylcyclohexan-1-amine, we can dissect the potential contributions of each structural modification.

Synthesis and Characterization: A Proposed Route

A plausible and efficient method for the synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine is through the reductive amination of 4-ethylcyclohexanone with cyclopropylamine. This one-pot reaction is widely used for the preparation of secondary amines from ketones and primary amines.[3]

4-Ethylcyclohexanone 4-Ethylcyclohexanone Imine Intermediate Imine Intermediate 4-Ethylcyclohexanone->Imine Intermediate Reaction with Cyclopropylamine Cyclopropylamine Cyclopropylamine Cyclopropylamine->Imine Intermediate N-cyclopropyl-4-ethylcyclohexan-1-amine N-cyclopropyl-4-ethylcyclohexan-1-amine Imine Intermediate->N-cyclopropyl-4-ethylcyclohexan-1-amine Reduction Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3)->N-cyclopropyl-4-ethylcyclohexan-1-amine N-cyclopropyl-4-ethylcyclohexan-1-amine HCl N-cyclopropyl-4-ethylcyclohexan-1-amine HCl N-cyclopropyl-4-ethylcyclohexan-1-amine->N-cyclopropyl-4-ethylcyclohexan-1-amine HCl Salt Formation HCl in Ether HCl in Ether HCl in Ether->N-cyclopropyl-4-ethylcyclohexan-1-amine HCl

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound
  • Imine Formation: To a solution of 4-ethylcyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropylamine (1.2 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5 eq) portion-wise. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of ketones.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the free base of N-cyclopropyl-4-ethylcyclohexan-1-amine.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the presence of the cyclopropyl, ethyl, and cyclohexyl groups and their connectivity. Predicted ¹H NMR spectra for cyclohexylamine are available for reference.[4]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula of the hydrochloride salt.

Comparative Physicochemical Properties

The introduction of the N-cyclopropyl and 4-ethyl groups is expected to alter the physicochemical properties of the cyclohexylamine scaffold. The following table provides a comparison of the predicted properties of the target compound with its key analogs.

PropertyN-cyclopropyl-4-ethylcyclohexan-1-amineN-cyclopropylcyclohexanamine[5]4-ethylcyclohexan-1-amine
Molecular Formula C₁₁H₂₁NC₉H₁₇NC₈H₁₇N
Molecular Weight ( g/mol ) 167.30 (Free Base)139.24127.23
XLogP3-AA (Predicted) ~3.0 - 3.52.21.9
Hydrogen Bond Donor Count 112
Hydrogen Bond Acceptor Count 111
Rotatable Bond Count 322
Topological Polar Surface Area (Ų) 12.012.026.0

Note: Values for N-cyclopropyl-4-ethylcyclohexan-1-amine are estimated based on the additive effects of the substituents.

The addition of the ethyl group is expected to increase the lipophilicity (higher XLogP3-AA) of the molecule compared to N-cyclopropylcyclohexanamine. The N-cyclopropyl group, in turn, increases lipophilicity over the unsubstituted 4-ethylcyclohexan-1-amine.

Structure-Activity Relationship (SAR) Insights

While specific biological data for this compound is not available, we can infer potential activities based on SAR studies of related compounds.

  • The N-cyclopropyl Group: The presence of an N-cyclopropyl group is a common feature in many biologically active compounds, including some that act on the central nervous system.[6] This group can confer metabolic stability by being less susceptible to enzymatic degradation compared to larger alkyl groups.[7] Furthermore, the rigid nature of the cyclopropyl ring can orient the rest of the molecule in a specific conformation that may enhance binding to a biological target.

  • The 4-ethylcyclohexyl Moiety: The substitution at the 4-position of the cyclohexane ring can influence the molecule's interaction with its target. The ethyl group will increase the lipophilicity of the compound, which may affect its ability to cross cell membranes, including the blood-brain barrier. The stereochemistry of the 4-ethyl group (cis vs. trans) relative to the amine will also be a critical determinant of biological activity, as it will dictate the overall three-dimensional shape of the molecule.

Potential Pharmacological Profile and Signaling Pathways

Given the structural similarities to certain classes of psychoactive compounds, particularly arylcyclohexylamines (though the target compound lacks the aryl group), it is plausible that this compound could interact with targets in the central nervous system. Arylcyclohexylamines are known to interact with various receptors and transporters, including NMDA receptors and monoamine transporters. While the absence of the aryl group will significantly alter the pharmacological profile, the cyclohexylamine scaffold itself is a key component.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound Compound Transporter Transporter Compound->Transporter Modulation Vesicle Vesicle Transporter->Vesicle Reuptake Inhibition Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release Neurotransmitter Neurotransmitter Receptor Receptor Neurotransmitter->Receptor Binding Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Cellular Response Cellular Response Signaling Cascade->Cellular Response

Caption: A hypothetical signaling pathway potentially modulated by N-substituted cyclohexylamines.

Experimental Protocols for Comparative Evaluation

To empirically determine the performance of this compound relative to its analogs, the following experimental protocols are recommended.

Protocol 1: Competitive Radioligand Binding Assay

This assay will determine the binding affinity of the test compounds to a specific receptor or transporter of interest (e.g., dopamine transporter, serotonin transporter, or NMDA receptor).

  • Preparation of Membranes: Prepare cell membrane homogenates from cells expressing the target receptor/transporter or from dissected brain regions known to be rich in the target.

  • Assay Buffer: Prepare an appropriate binding buffer specific to the target.

  • Competition Binding: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 for the dopamine transporter) and varying concentrations of the test compounds (N-cyclopropyl-4-ethylcyclohexan-1-amine HCl and its analogs).

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolic Stability Assay

This assay will assess the susceptibility of the compounds to metabolism by liver enzymes.

  • Preparation of Liver Microsomes: Obtain commercially available pooled liver microsomes (e.g., human, rat, or mouse).

  • Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes, a NADPH-generating system (or NADPH), and the test compound at a specific concentration in a suitable buffer (e.g., phosphate buffer).

  • Incubation: Initiate the metabolic reaction by adding the NADPH-generating system and incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve will be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Conclusion

This compound represents an intriguing chemical entity for which a detailed experimental characterization is warranted. Based on the analysis of its structural components, it is predicted to have increased lipophilicity compared to its less substituted analogs. The presence of the N-cyclopropyl group may confer enhanced metabolic stability and specific receptor interactions. The proposed synthetic route via reductive amination offers a practical approach for its preparation. The outlined experimental protocols provide a clear path for a head-to-head comparison of its binding affinity and metabolic stability against related compounds. Further investigation into this and similar N-substituted cyclohexylamines could provide valuable insights into the structure-activity relationships governing their biological activities and may lead to the discovery of novel chemical probes or therapeutic candidates.

References

  • Cyclohexylamine. (n.d.). In PubChem. Retrieved from [Link]

  • Cyclopropylamine. (2024). Longdom Publishing. Retrieved from [Link]

  • 4-ethylcyclohexan-1-amine. (n.d.). In PubChem. Retrieved from [Link]

  • 4-ethylcyclohexan-1-amine hydrochloride. (n.d.). In PubChem. Retrieved from [Link]

  • N-Cyclopropylcyclohexanamine. (n.d.). In PubChem. Retrieved from [Link]

  • N-cyclopropyl-1-amino indanes, pharmaceutical compositions containing and use of such n-cyclopropyl compounds as hypotensives. (1973). Google Patents.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Metabolism of cyclopropyl groups. (2020). Hypha Discovery. Retrieved from [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2023). MDPI. Retrieved from [Link]

  • N-cyclohexylcyclohexanimine. (n.d.). In PubChem. Retrieved from [Link]

  • Cyclohexanamine, N-cyclohexyl-. (n.d.). In NIST WebBook. Retrieved from [Link]

  • Cyclohexylamine. (n.d.). In NIST WebBook. Retrieved from [Link]

  • CYCLOHEXYLAMINE. (n.d.). Sanjay Chemicals (India) Pvt. Ltd.. Retrieved from [Link]

  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. (2020). ResearchGate. Retrieved from [Link]

  • Method for producing 4-substituted cis-cyclohexylamine. (2002). Google Patents.
  • 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to the advancement of science, our responsibility extends beyond discovery to include the safe and ethical management of the chemical entities we create and handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride. Given that this specific compound may be a novel or research-specific chemical without a widely published Safety Data Sheet (SDS), this protocol is grounded in an expert assessment of its structural components—a cycloaliphatic amine and a hydrochloride salt—and adheres to the highest standards of laboratory safety and regulatory compliance.

Our approach is built on a foundational principle of chemical safety: in the absence of specific data, one must assess the potential hazards based on analogous structures and treat the substance with a high degree of caution.

Part 1: Hazard Characterization & Assessment

The molecular structure of this compound dictates its potential hazards. It is a secondary amine salt. Aliphatic and cycloaliphatic amines are recognized as strong bases and can be severe irritants to the skin and eyes.[1] The hydrochloride salt form suggests it is a solid, which can mitigate the risk of vapor inhalation compared to its free-base form, but introduces the risk of airborne dust. Upon contact with water or decomposition, it can release irritating gases like hydrogen chloride and nitrogen oxides.[2][3]

Causality Behind Precaution: We must assume this compound is corrosive, a skin and eye irritant, and potentially harmful if inhaled or ingested. Therefore, all handling and disposal procedures are designed to prevent any direct contact or aerosol generation.

Comparative Hazard Data of Structurally Related Compounds

To build a reliable safety profile, we can extrapolate from data on similar chemicals. The following table summarizes the hazards of related amine compounds, forming the basis for our recommended precautions.

PropertyCyclopropylamine[4]Cyclohexylamine hydrochloride[2]Probable Profile for this compound
Physical State Flammable LiquidSolidSolid
Primary Hazards Flammable, Corrosive, Causes severe skin burns and eye damage.[4]Causes skin irritation, Causes serious eye damage, Harmful if swallowed.[2]Assumed Hazardous: Skin/eye irritant, potentially corrosive, harmful if swallowed/inhaled.
Incompatibilities Acids, Strong oxidizing agents, Acid chlorides, Carbon dioxide.[4]Strong oxidizing agents.[2]Strong acids, Strong oxidizing agents.
Decomposition Nitrogen oxides (NOx), Carbon oxides.Nitrogen oxides (NOx), Carbon oxides, Hydrogen chloride gas.[2]Nitrogen oxides (NOx), Carbon oxides, Hydrogen chloride gas.

Part 2: Immediate Safety & Handling Protocols

Before beginning any work that will generate waste, it is imperative to establish a safe handling environment. Adherence to these protocols is the first line of defense against chemical exposure.

Required Personal Protective Equipment (PPE)

Your PPE is a non-negotiable barrier between you and the potential hazard.

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles or splashes. A face shield should be used if there is a significant risk of splashing.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the waste.[6]

  • Body Protection: A full-length laboratory coat must be worn to protect against skin contact.[6]

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[5][7]

Part 3: Step-by-Step Disposal Procedure

The universally recommended and regulatory-compliant method for disposing of research chemicals like this is through a licensed hazardous waste management service.[5][6][8] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [6][8][9]

Experimental Protocol: Waste Collection and Disposal

Objective: To safely collect, segregate, label, and store waste containing this compound for professional disposal.

Materials:

  • Waste this compound (solid or in solution).

  • Designated hazardous waste container (chemically compatible, e.g., HDPE).

  • Hazardous waste labels (provided by your institution's EHS department).

  • Required PPE.

Procedure:

  • Waste Characterization & Segregation:

    • Action: Treat all waste (pure compound, contaminated labware, solutions) as hazardous chemical waste.[5]

    • Causality: Proper characterization is a legal requirement and ensures the waste is not mixed with incompatible substances, which could cause dangerous chemical reactions.[8] Keep this amine hydrochloride waste stream separate from acids, bases, and strong oxidizing agents.[4][10]

  • Containerization:

    • Solid Waste: Carefully transfer the solid powder into a designated, sealable waste container. Use tools (spatulas, funnels) that minimize dust generation.

    • Liquid Waste (Solutions): Pour liquid waste into a compatible, sealable container using a funnel.

    • Causality: A securely sealed, compatible container prevents leaks and the release of vapors, protecting both laboratory personnel and the environment.[8]

  • Labeling:

    • Action: Immediately label the waste container. The label must include:

      • The words "Hazardous Waste".[5]

      • The full chemical name: "this compound".

      • An accurate list of all container contents, including solvents and their approximate percentages.

      • The date of accumulation.

    • Causality: Accurate labeling is mandated by regulatory bodies like the EPA and is critical for the safety of waste handlers and for proper final disposal.[11][12]

  • Temporary On-Site Storage:

    • Action: Store the sealed and labeled waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.[5][11] This area should be well-ventilated, secure, and away from general laboratory traffic.[8][13]

    • Causality: Proper storage prevents accidental spills, unauthorized access, and exposure to incompatible conditions (like heat or sunlight) while awaiting pickup.[8][13]

  • Arrange for Professional Disposal:

    • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Causality: EHS professionals are trained to handle, transport, and document hazardous waste according to federal and state regulations, ensuring its final disposal via methods like high-temperature incineration is performed safely and legally.[3]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe handling and disposal of this compound waste.

DisposalWorkflow start Start: Waste Generation assess Assess Hazards (Assume Corrosive/Irritant) start->assess ppe Don Required PPE (Goggles, Gloves, Lab Coat) assess->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_type Waste Form? fume_hood->waste_type solid_waste Solid Waste: Minimize Dust Generation waste_type->solid_waste Solid liquid_waste Liquid Waste: Use Funnel waste_type->liquid_waste Liquid containerize Containerize in Compatible, Sealed Vessel solid_waste->containerize liquid_waste->containerize segregate Segregate from Incompatibles containerize->segregate label Label Clearly: 'Hazardous Waste' & Contents segregate->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs end End: Waste Removed contact_ehs->end

Caption: Logical workflow for the safe disposal of N-cyclopropyl-4-ethylcyclohexan-1-amine HCl.

Part 4: Emergency Procedures for Spills

In the event of an accidental spill, your immediate response is critical.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE. Prevent the spill from spreading or reaching drains.

  • Cleanup (Small Spills):

    • Solid Spill: Gently sweep up the material with tools that will not create dust and place it in your hazardous waste container.[2][7]

    • Liquid Spill: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[7] Scoop the absorbent material into your hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet for (S)-1-Cyclopropylethylamine.
  • Chemtron Supply Corporation. (2015, June 11). Safety Data Sheet.
  • Airthings. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Occupational Safety and Health Administration (OSHA). (1991, September 23). Worker Exposures to Volatile Amines.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Cyclopropylamine.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Sigma-Aldrich. (2023, March 18). Safety Data Sheet for Cyclopropylamine.
  • Benchchem. (n.d.). Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste.
  • Benchchem. (n.d.). Proper Disposal of 2-Methylindolin-1-amine Hydrochloride: A Step-by-Step Guide.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Cyclohexanamine hydrochloride.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of Cyclopropyl-ethyl-amine hydrochloride.
  • U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement.

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A Senior Scientist's Guide to Safe Handling of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential operational and safety protocols for handling N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride (CAS 1177316-81-2)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar cyclohexylamine and cyclopropylamine derivatives to establish a robust framework for safe laboratory conduct. The procedures herein are designed to protect personnel from potential hazards through a combination of engineering controls, personal protective equipment, and meticulous operational plans.

Inferred Hazard Assessment: A Proactive Stance

This compound belongs to the arylcyclohexylamine class of compounds.[2] While specific toxicological data for this molecule is not fully investigated, an analysis of analogous compounds allows us to infer a likely hazard profile.

  • Cyclohexylamines: This class of compounds is known to be corrosive and can cause severe skin burns and eye damage.[3] They are often accompanied by a strong, fishy amine odor.[3][4]

  • Amine Hydrochlorides: As a hydrochloride salt, the compound is likely a solid. This form can reduce vapor pressure but introduces the risk of aerosolization of fine powders, which may cause respiratory tract irritation.[5][6][7]

  • Cyclopropylamines: The cyclopropyl moiety can, in some cases, contribute to allergic skin reactions.[8]

Based on these analogs, we must treat this compound as a substance that is potentially corrosive, a skin and eye irritant, harmful if inhaled or swallowed, and a possible skin sensitizer. All handling procedures must reflect this heightened level of caution.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are engineering and administrative controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of aerosolized powder and to contain any potential spills.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control.

  • Designated Area: All work with this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited to trained personnel.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not merely a checklist; it is a system designed to mitigate the specific risks identified in the hazard assessment.

Protection Type Specification Rationale and Causality
Eye & Face Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Chemical goggles provide a seal to protect against fine particulates and splashes. A face shield is required when handling larger quantities (>1g) or during procedures with a high splash risk, offering a secondary barrier for the entire face.[9]
Hand Nitrile gloves (minimum 5 mil thickness).Nitrile provides good resistance against a broad range of chemicals, including amines. Always inspect gloves for pinholes or tears before use. For prolonged work, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[9]
Body Chemical-resistant laboratory coat.A standard cotton lab coat may absorb chemical splashes. A chemical-resistant or rubberized apron over a standard lab coat is recommended, especially during solution transfers, to prevent skin contact.[8][9]
Respiratory N95-rated respirator or higher.When handling the solid powder outside of a containment glovebox, a NIOSH-approved N95 respirator is mandatory to prevent inhalation of aerosolized particles.[6] For spill cleanup or situations with poor ventilation, a half-mask respirator with organic vapor/acid gas cartridges may be necessary.
PPE Selection Workflow

The following diagram outlines the logical flow for selecting appropriate PPE based on the specific laboratory task.

PPE_Selection start Start: Assess Task weighing Weighing Solid Powder? start->weighing solution Handling Solution (<1M)? weighing->solution No ppe_solid Required PPE: - Chemical Goggles - Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator weighing->ppe_solid Yes spill Spill or Emergency? solution->spill No ppe_solution Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat solution->ppe_solution Yes ppe_spill Required PPE: - Chemical Goggles - Face Shield - Heavy-duty Nitrile Gloves - Chemical Resistant Apron - Half-mask Respirator spill->ppe_spill Yes

Caption: Logical workflow for selecting task-appropriate PPE.

Operational Plan: Handling and Spill Response

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures reproducible, safe science.

Step-by-Step Handling Protocol
  • Preparation: Cordon off the designated work area. Ensure the fume hood is operational and uncluttered. Verify that an eyewash station and safety shower are accessible.[10]

  • Don PPE: Put on all required PPE as determined by the workflow diagram above before entering the designated area.

  • Weighing: When weighing the solid, use anti-static weigh paper or a tared vial to minimize aerosolization. Perform this deep within the fume hood.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for temperature control.

  • Post-Handling: After completing the task, decontaminate any surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water.

Spill Response Protocol

In the event of a spill, a calm and methodical response is crucial.

  • Alert: Immediately alert all personnel in the vicinity.

  • Evacuate: If the spill is large (>5g) or outside of a fume hood, evacuate the immediate area.[6]

  • Assess & Equip: From a safe distance, assess the spill's extent. Don the appropriate, higher-level PPE for spill cleanup, including a respirator and chemical-resistant apron.

  • Contain: For solid spills, gently cover with an absorbent material designed for chemical spills. Do not sweep dry powder. For liquid spills, surround the area with absorbent pads or sand, working from the outside in.

  • Neutralize & Clean: Once absorbed, carefully scoop the material into a designated hazardous waste container. Decontaminate the spill area thoroughly.

  • Dispose: Seal and label the waste container and dispose of it according to institutional guidelines.

Spill_Response spill Spill Detected alert Alert Personnel spill->alert evacuate Evacuate Area alert->evacuate don_ppe Don Spill-Level PPE evacuate->don_ppe contain Contain Spill (Absorbent Material) don_ppe->contain cleanup Collect & Clean contain->cleanup dispose Dispose as Hazardous Waste cleanup->dispose end End dispose->end

Caption: Step-by-step emergency procedure for spill response.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle. Amine compounds should never be disposed of down the drain, as they can be harmful to aquatic life.[11]

  • Segregation: Keep this compound waste separate from other chemical waste streams, particularly acids and strong oxidizing agents, to prevent hazardous reactions.[9][11]

  • Solid Waste: Collect unused solid chemical and any materials used for cleaning up solid spills (e.g., contaminated paper towels, weigh boats) in a clearly labeled, sealed container.[6][9]

  • Liquid Waste: Collect solutions containing the compound in a dedicated, sealed, and properly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[6][9]

  • Disposal: Arrange for a licensed hazardous waste disposal service to collect the waste.[11] Follow all local, state, and federal regulations for chemical waste disposal.[12]

By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and your research. Trust in these protocols is trust in a safer scientific endeavor.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
  • Thermo Fisher Scientific. (2025, December 19).
  • Sigma-Aldrich. (2023, March 18). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Cyclohexylamine hydrochloride Safety Data Sheet.
  • CHEMTRON SUPPLY CORPORATION. (2015, June 11).
  • Fisher Scientific. (2024, March 31). (S)-1-Cyclopropylethylamine Safety Data Sheet.
  • Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Grégoire, S., et al. (2022, December 8). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PMC - PubMed Central.
  • BenchChem. (2025, December). Proper Disposal of 3-Aminobenzoic Acid Hydrochloride: A Step-by-Step Guide.
  • National Center for Biotechnology Information. (n.d.). N-Ethyl cyclohexylamine. PubChem.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of Cyclopropyl-ethyl-amine hydrochloride.
  • Request PDF. (2025, August 6).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ChemAnalyst. (n.d.). Cyclohexylamine (C6H13N) properties.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cis-2-Hydroxymethyl-4-Cyclohexenyl-1-Amine, Hydrochloride.
  • Thoreauchem. (n.d.). This compound-1177316-81-2.
  • Wikipedia. (n.d.). Cyclohexylamine.

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